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ML401

Cat. No.: B609169
M. Wt: 419.7 g/mol
InChI Key: NXTNVQJKGHAGAX-BJMVGYQFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ML401 is a potent and selective chemical probe that acts as an antagonist for the Epstein-Barr virus-induced gene 2 (EBI2) receptor, also known as GPR183, with a demonstrated IC50 value of 1.03 nM . Its high selectivity makes it a valuable tool for researchers investigating the role of the EBI2/GPR183 pathway, which is involved in immune cell migration and positioning, particularly in inflammatory responses and immune disorders . In chemotaxis assays, this compound has shown activity with an IC50 of 6.24 nM, effectively inhibiting cell migration driven by this receptor . Preclinical data indicates that this compound displays excellent stability in both mouse and human plasma and has been shown to be non-cytotoxic in various cell lines, including LnCap and IMR-32 cells, at concentrations above 50 μM . With its high binding affinity and low dissociation rate, this compound is an essential research compound for fundamental immunology research, drug discovery efforts, and the exploration of new therapeutic targets for autoimmune diseases and B-cell malignancies . Intended Use & Handling: This product is labeled "For Research Use Only" (RUO) . RUO products are exclusively tailored for laboratory research applications and are not intended for use in diagnostic procedures or for any human use . They are not subjected to the same regulatory evaluations for accuracy and precision as diagnostic medical devices . Physicochemical Properties: • CAS Number: 1597489-14-9 • Molecular Formula: C20H20BrClN2O • Molecular Weight: 419.74 g/mol • Purity: ≥98% • Storage: Store the powder at -20°C for long-term stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20BrClN2O B609169 ML401

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(4-bromophenyl)-1-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrClN2O/c21-18-6-1-16(2-7-18)5-10-20(25)24-13-11-23(12-14-24)15-17-3-8-19(22)9-4-17/h1-10H,11-15H2/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTNVQJKGHAGAX-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)C(=O)C=CC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)C(=O)/C=C/C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

ML401: An In-Depth Technical Guide to its EBI2 Antagonist Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of ML401, a potent and selective antagonist of the Epstein-Barr virus-induced G-protein coupled receptor 2 (EBI2), also known as GPR183. This document details the signaling pathways modulated by this compound, presents quantitative data on its activity, and outlines the experimental protocols used to characterize its function.

Introduction to EBI2 and its Role in Immunity

EBI2 is a G-protein coupled receptor (GPCR) that plays a crucial role in the adaptive immune response.[1] Its expression is highly induced in B cells upon activation, and it is essential for their proper positioning within lymphoid organs.[1] The endogenous ligands for EBI2 are oxysterols, most notably 7α,25-dihydroxycholesterol (7α,25-OHC), which act as chemoattractants for immune cells expressing the receptor. The EBI2 signaling axis is critical for orchestrating the interaction of B cells, T cells, and dendritic cells, thereby facilitating an effective immune response. Dysregulation of EBI2 signaling has been implicated in various autoimmune and inflammatory diseases, making it an attractive therapeutic target.

This compound: A Potent EBI2 Antagonist

This compound has been identified as a potent and selective small-molecule antagonist of EBI2.[1] Its ability to block the biological effects of EBI2 activation makes it a valuable tool for studying the receptor's function and a potential lead compound for the development of novel therapeutics.

Quantitative Analysis of this compound Activity

The inhibitory potency of this compound on EBI2 has been quantified through various functional assays. The following table summarizes the key in vitro activity data for this compound.

Assay TypeDescriptionCell LineAgonistIC50 (nM)Reference
β-Arrestin Recruitment AssayMeasures the inhibition of agonist-induced β-arrestin recruitment to EBI2.U2OS7α,25-OHC~1[1]
Chemotaxis AssayMeasures the inhibition of agonist-induced cell migration.RS11846 (B-cell lymphoma)7α,25-OHC~6[1][2]

Mechanism of Action: Antagonism of EBI2 Signaling Pathways

EBI2 activation by its oxysterol ligands initiates downstream signaling through two primary pathways: the Gαi-dependent pathway and the β-arrestin-dependent pathway. This compound exerts its antagonistic effects by blocking both of these signaling cascades.

Inhibition of the Gαi-Dependent Signaling Pathway

Upon agonist binding, EBI2 couples to inhibitory G-proteins of the Gαi subfamily. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, the dissociation of the Gβγ subunits from Gαi initiates a signaling cascade that includes the activation of the Phosphoinositide 3-kinase (PI3K)-Akt and the Ras-Raf-MEK-ERK (MAPK) pathways. These pathways are crucial for cell survival, proliferation, and migration. This compound blocks the initial Gαi coupling, thereby preventing the downstream activation of these critical signaling modules.

G_protein_signaling cluster_cytoplasm Cytoplasm This compound This compound EBI2 EBI2 (GPR183) This compound->EBI2 Antagonizes Oxysterol 7α,25-OHC Oxysterol->EBI2 Activates G_protein Gαi/βγ EBI2->G_protein Activates PI3K PI3K G_protein->PI3K Ras Ras G_protein->Ras Cell_Migration Cell Migration G_protein->Cell_Migration Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation

EBI2 Gαi-Dependent Signaling Pathway and this compound Antagonism.
Inhibition of the β-Arrestin-Dependent Signaling Pathway

In addition to G-protein coupling, agonist-activated EBI2 recruits β-arrestin proteins (β-arrestin 1 and 2). β-arrestins are scaffold proteins that, upon recruitment to the receptor, can initiate G-protein-independent signaling cascades. For EBI2, β-arrestin recruitment has been linked to the activation of downstream kinases such as ERK and Akt, contributing to the overall cellular response. This compound effectively blocks the conformational change in EBI2 required for β-arrestin recruitment, thus inhibiting this arm of EBI2 signaling.

Beta_arrestin_signaling cluster_cytoplasm Cytoplasm This compound This compound EBI2 EBI2 (GPR183) This compound->EBI2 Antagonizes Oxysterol 7α,25-OHC Oxysterol->EBI2 Activates Beta_Arrestin β-Arrestin EBI2->Beta_Arrestin Recruits ERK ERK Beta_Arrestin->ERK Akt Akt Beta_Arrestin->Akt Signaling_Outcomes Signaling Outcomes ERK->Signaling_Outcomes Akt->Signaling_Outcomes

EBI2 β-Arrestin-Dependent Signaling and this compound Antagonism.

Detailed Experimental Protocols

The characterization of this compound as an EBI2 antagonist has been achieved through a series of well-defined in vitro assays. The following sections provide detailed methodologies for these key experiments.

β-Arrestin Recruitment Assay

This assay quantifies the ability of a compound to inhibit the agonist-induced recruitment of β-arrestin to the EBI2 receptor.

  • Cell Line: U2OS cells stably co-expressing EBI2 and a β-arrestin fusion protein (e.g., β-arrestin-GFP).

  • Agonist: 7α,25-dihydroxycholesterol (7α,25-OHC) at a concentration equal to its EC80 (the concentration that elicits 80% of the maximal response).

  • Protocol:

    • Seed the U2OS cells in a 384-well plate and incubate overnight.

    • Prepare a serial dilution of this compound in assay buffer.

    • Add the this compound dilutions to the cells and incubate for a pre-determined time (e.g., 30 minutes) at 37°C.

    • Add the EC80 concentration of 7α,25-OHC to the wells.

    • Incubate for a further period (e.g., 90 minutes) at 37°C.

    • Measure β-arrestin recruitment using a high-content imaging system to quantify the translocation of the β-arrestin-GFP from the cytoplasm to the receptor at the plasma membrane.

    • Calculate the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Chemotaxis Assay

This assay assesses the ability of this compound to inhibit the migration of EBI2-expressing cells towards an agonist gradient.

  • Cell Line: RS11846, a human B-cell lymphoma cell line endogenously expressing EBI2.[2]

  • Agonist: 7α,25-dihydroxycholesterol (7α,25-OHC).

  • Protocol:

    • Culture RS11846 cells and resuspend them in assay buffer.

    • Prepare a serial dilution of this compound.

    • Pre-incubate the cells with the different concentrations of this compound for 30 minutes at 37°C.

    • Use a multi-well chemotaxis plate (e.g., Boyden chamber) with a porous membrane (e.g., 5 µm pore size).

    • In the lower chamber, add assay buffer containing the chemoattractant 7α,25-OHC at a concentration that induces optimal migration (typically in the low nanomolar range).

    • In the upper chamber, add the this compound-pre-incubated RS11846 cells.

    • Incubate the plate for 2-4 hours at 37°C in a humidified incubator to allow cell migration.

    • After incubation, remove the non-migrated cells from the top of the membrane.

    • Quantify the number of migrated cells in the lower chamber. This can be done by lysing the cells and using a fluorescent dye (e.g., CyQuant) to measure the amount of DNA, which is proportional to the cell number.

    • Determine the IC50 value by plotting the percentage of inhibition of migration against the concentration of this compound.

Calcium Mobilization Assay

This assay measures the inhibition of agonist-induced intracellular calcium release, a downstream event of Gαq/11-coupled GPCR activation. While EBI2 primarily couples to Gαi, some GPCRs can exhibit promiscuous coupling, and this assay can be used to assess such possibilities.

  • Cell Line: CHO-K1 cells stably expressing human EBI2.

  • Agonist: 7α,25-dihydroxycholesterol (7α,25-OHC).

  • Protocol:

    • Plate the CHO-K1-EBI2 cells in a 96-well or 384-well black-walled, clear-bottom plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This is typically done for 30-60 minutes at 37°C.

    • Wash the cells with assay buffer to remove excess dye.

    • Prepare a serial dilution of this compound.

    • Add the this compound dilutions to the cells and incubate for a defined period.

    • Use a fluorescence plate reader equipped with an automated injection system to measure the baseline fluorescence.

    • Inject the agonist (7α,25-OHC) into the wells and immediately begin recording the fluorescence intensity over time.

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Calculate the inhibition by this compound by comparing the peak fluorescence response in the presence of the antagonist to the response with the agonist alone.

    • Determine the IC50 value from the concentration-response curve.

Experimental and Logical Workflow

The characterization of a GPCR antagonist like this compound follows a logical progression of experiments to determine its potency, selectivity, and mechanism of action.

experimental_workflow cluster_workflow Antagonist Characterization Workflow Primary_Screening Primary Screening (e.g., High-Throughput Screen) Hit_Confirmation Hit Confirmation & Potency (e.g., β-Arrestin Assay) Primary_Screening->Hit_Confirmation Functional_Assays Functional Assays (e.g., Chemotaxis, Calcium Flux) Hit_Confirmation->Functional_Assays Mechanism_of_Action Mechanism of Action Studies (e.g., Binding Assays, Signaling Pathway Analysis) Functional_Assays->Mechanism_of_Action Selectivity_Profiling Selectivity Profiling (Against other GPCRs) Mechanism_of_Action->Selectivity_Profiling Lead_Optimization Lead Optimization Selectivity_Profiling->Lead_Optimization

General workflow for the characterization of a GPCR antagonist.

Conclusion

This compound is a potent and selective antagonist of the EBI2 receptor, effectively inhibiting both Gαi- and β-arrestin-mediated signaling pathways. Its ability to block immune cell migration highlights its potential as a pharmacological tool to probe the physiological and pathological roles of EBI2 and as a starting point for the development of novel therapeutics for autoimmune and inflammatory disorders. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of GPCR drug discovery.

References

ML401: An In-depth Technical Guide for Immunology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML401 is a potent and selective small-molecule antagonist of the G-protein coupled receptor 183 (GPR183), also known as the Epstein-Barr virus-induced G-protein coupled receptor 2 (EBI2). GPR183 plays a pivotal role in the adaptive immune response by directing the migration of various immune cells, including B cells, T cells, and dendritic cells, through its interaction with endogenous oxysterol ligands. By blocking this signaling axis, this compound offers a powerful tool for investigating the roles of GPR183 in immune cell trafficking and function, and presents a promising therapeutic strategy for a range of inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and insights into the GPR183 signaling pathway.

Introduction to this compound and its Target: GPR183

This compound is a chemical probe that selectively inhibits GPR183, a receptor that is highly expressed on various immune cells.[1] The natural ligands for GPR183 are oxysterols, most potently 7α,25-dihydroxycholesterol (7α,25-OHC).[2] Gradients of these oxysterols in lymphoid tissues guide the precise positioning of immune cells, a process essential for the initiation and regulation of adaptive immunity.[2]

GPR183 signaling is particularly crucial for the migration of B cells to the outer follicular regions of lymph nodes, a key step for their interaction with T cells and subsequent activation and differentiation.[2] Dysregulation of the GPR183 signaling pathway has been implicated in various inflammatory and autoimmune conditions, making it an attractive target for therapeutic intervention.

Quantitative Data

The following tables summarize the available quantitative data for this compound and other relevant GPR183 antagonists.

Table 1: In Vitro Activity of this compound

AssayDescriptionThis compound IC50Reference
GPR183 AntagonismInhibition of GPR183 receptor activity.1.03 nM[1]
Chemotaxis AssayInhibition of immune cell migration towards a chemoattractant.6.24 nM[1]

Table 2: In Vitro Activity of other GPR183 Antagonists

CompoundAssayDescriptionIC50Reference
GSK682753AG protein activationInhibition of 7α,25-OHC-mediated G protein activation.0.35 µM[3]
NIBR189G protein activationInhibition of 7α,25-OHC-mediated G protein activation.0.23 µM[3]
NIBR189Oxysterol-dependent EBI2 activationInhibition of EBI2 activation in U937 monocytic cells.9 nM

Table 3: In Vivo Effects of GPR183 Antagonism on Cytokine Production

CompoundModelEffectCytokines AffectedReference
NIBR189Influenza A Virus (IAV) infected miceReduced inflammatory cytokine production in the lungs.IL-6, TNF, IFNβ[4]
NIBR189SARS-CoV-2 infected miceReduced inflammatory cytokine production in the lungs.TNF, IL-1β, IL-6[4]
GSK682753AM. tuberculosis infected primary human monocytesModulated cytokine expression.IFNB1, TNF, IL-10[5]

Signaling Pathways

The binding of oxysterol ligands to GPR183 initiates a signaling cascade that is primarily mediated by the Gαi subunit of heterotrimeric G proteins. This leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. GPR183 signaling can also proceed through a G protein-independent pathway involving β-arrestin. Both pathways converge to regulate the actin cytoskeleton, leading to directed cell migration.

GPR183_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR183 GPR183/EBI2 G_protein Gαi/βγ GPR183->G_protein Activates Beta_Arrestin β-Arrestin GPR183->Beta_Arrestin Recruits Oxysterol Oxysterol (e.g., 7α,25-OHC) Oxysterol->GPR183 Binds to Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits Actin_Cytoskeleton Actin Cytoskeleton Rearrangement G_protein->Actin_Cytoskeleton cAMP cAMP Adenylyl_Cyclase->cAMP Produces Beta_Arrestin->Actin_Cytoskeleton Cell_Migration Cell Migration Actin_Cytoskeleton->Cell_Migration This compound This compound This compound->GPR183 Antagonizes

Caption: GPR183 signaling pathway initiated by oxysterols and inhibited by this compound.

Experimental Protocols

In Vitro Chemotaxis Assay

This protocol is a general guideline for assessing the effect of this compound on immune cell migration.

Materials:

  • Immune cells of interest (e.g., B cells, T cells, monocytes)

  • Chemoattractant (e.g., 7α,25-OHC)

  • This compound

  • Transwell inserts (with appropriate pore size for the cells being used)

  • 24-well plates

  • Cell culture medium

  • DMSO (for dissolving this compound)

  • Cell staining and quantification reagents (e.g., Calcein-AM, DAPI)

Procedure:

  • Cell Preparation: Culture and harvest immune cells. Resuspend cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.

  • Preparation of Chemoattractant and Antagonist:

    • Prepare a stock solution of this compound in DMSO. Further dilute in serum-free medium to desired concentrations. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

    • Prepare a solution of the chemoattractant (e.g., 7α,25-OHC) in serum-free medium at a concentration known to induce optimal migration.

  • Assay Setup:

    • Add 600 µL of the chemoattractant solution to the lower chamber of the 24-well plate.

    • Pre-incubate the cell suspension with different concentrations of this compound or vehicle control for 30 minutes at 37°C.

    • Add 100 µL of the pre-incubated cell suspension to the upper chamber of the Transwell insert.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a duration optimized for the specific cell type (typically 2-4 hours).

  • Quantification of Migration:

    • Carefully remove the Transwell inserts.

    • Remove the non-migrated cells from the top of the membrane with a cotton swab.

    • Fix and stain the migrated cells on the bottom of the membrane (e.g., with DAPI).

    • Alternatively, quantify migrated cells by lysing the cells and measuring fluorescence if using a fluorescent dye like Calcein-AM.

    • Count the number of migrated cells in several fields of view under a microscope or measure the fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition of migration for each this compound concentration compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Prep Prepare Cell Suspension Preincubation Pre-incubate Cells with this compound Cell_Prep->Preincubation Chemo_Prep Prepare Chemoattractant & this compound Solutions Add_Chemo Add Chemoattractant to Lower Chamber Chemo_Prep->Add_Chemo Chemo_Prep->Preincubation Add_Cells Add Cells to Upper Chamber Add_Chemo->Add_Cells Preincubation->Add_Cells Incubate Incubate Add_Cells->Incubate Remove_Nonmigrated Remove Non-migrated Cells Incubate->Remove_Nonmigrated Stain_Migrated Stain/Quantify Migrated Cells Remove_Nonmigrated->Stain_Migrated Analyze_Data Analyze Data & Determine IC50 Stain_Migrated->Analyze_Data

Caption: Experimental workflow for an in vitro chemotaxis assay using this compound.
GPR183-Mediated Calcium Flux Assay

This protocol provides a framework for measuring the antagonistic effect of this compound on GPR183-mediated intracellular calcium mobilization.

Materials:

  • Cells expressing GPR183 (e.g., transfected cell line or primary immune cells)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • 7α,25-OHC

  • This compound

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Preparation and Dye Loading:

    • Plate cells in a black-walled, clear-bottom 96-well plate.

    • Load the cells with a calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

    • Wash the cells with assay buffer to remove excess dye.

  • Compound Preparation: Prepare serial dilutions of this compound and a stock solution of 7α,25-OHC in assay buffer.

  • Assay Measurement:

    • Place the plate in the fluorescence plate reader and set the appropriate excitation and emission wavelengths for the chosen dye.

    • Establish a baseline fluorescence reading for each well.

    • Add the this compound dilutions or vehicle control to the wells and incubate for a short period (e.g., 10-15 minutes).

    • Add the 7α,25-OHC solution to all wells to stimulate GPR183.

    • Immediately begin recording the fluorescence intensity over time to measure the calcium flux.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) for each well.

    • Normalize the data to the response induced by 7α,25-OHC in the absence of this compound.

    • Plot the normalized response against the concentration of this compound to generate a dose-response curve and determine the IC50 value.

Conclusion

This compound is a valuable pharmacological tool for dissecting the intricate roles of the GPR183/EBI2-oxysterol axis in immune regulation. Its high potency and selectivity make it an ideal compound for in vitro and potentially in vivo studies aimed at understanding the molecular mechanisms of immune cell trafficking and for exploring the therapeutic potential of GPR183 antagonism in inflammatory and autoimmune diseases. The data and protocols provided in this guide serve as a comprehensive resource for researchers embarking on studies involving this compound. Further research is warranted to fully elucidate the therapeutic window and efficacy of this compound in various disease models.

References

EBI2 Signaling Pathway: A Comprehensive Guide to B Cell Migration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epstein-Barr virus-induced G-protein coupled receptor 2 (EBI2), also known as GPR183, is a critical regulator of B cell migration and positioning within secondary lymphoid organs. Its intricate signaling pathway, triggered by its endogenous oxysterol ligands, plays a pivotal role in orchestrating humoral immune responses. Dysregulation of the EBI2 signaling axis has been implicated in various autoimmune diseases and B-cell malignancies, making it an attractive target for therapeutic intervention. This in-depth technical guide provides a comprehensive overview of the EBI2 signaling pathway in B cell migration, detailing the core components, downstream effectors, quantitative data, and key experimental protocols.

The Core Signaling Pathway

EBI2 is a seven-transmembrane G-protein coupled receptor (GPCR) that is highly expressed on mature B cells.[1] Upon activation by its primary ligand, 7α,25-dihydroxycholesterol (7α,25-OHC), EBI2 initiates a signaling cascade that culminates in directed cell movement.[1] This process is essential for guiding activated B cells to specific microenvironments within lymph nodes and the spleen, such as the outer follicular and interfollicular regions, facilitating interactions with T cells and subsequent differentiation.[2]

The signaling cascade is initiated through two primary arms: a G-protein-dependent pathway and a G-protein-independent pathway mediated by β-arrestins.[1]

G-Protein-Dependent Signaling

Upon ligand binding, EBI2 couples to inhibitory Gαi proteins.[1] This interaction leads to the dissociation of the Gαi subunit from the Gβγ dimer. The Gαi subunit, in its active GTP-bound state, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. While this is a canonical Gαi-mediated event, the primary driver of migration is believed to be the Gβγ subunit.

The liberated Gβγ dimer is thought to activate downstream effectors, including Phosphoinositide 3-kinase γ (PI3Kγ). Activated PI3Kγ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting pleckstrin homology (PH) domain-containing proteins to the plasma membrane, such as Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1). This cascade is crucial for cell survival, proliferation, and, importantly, for cytoskeletal reorganization required for cell migration.

A key downstream event is the activation of small Rho GTPases, particularly Rac1. Rac1 is a molecular switch that, when activated, promotes actin polymerization and the formation of lamellipodia, the protrusive structures at the leading edge of a migrating cell.

G-Protein-Independent Signaling (β-Arrestin Pathway)

In addition to G-protein coupling, ligand-bound EBI2 can be phosphorylated by G-protein coupled receptor kinases (GRKs). This phosphorylation creates a binding site for β-arrestins. β-arrestins can act as scaffold proteins, bringing together various signaling molecules to initiate a distinct wave of signaling. In the context of cell migration, β-arrestins can contribute to the activation of mitogen-activated protein kinases (MAPKs), such as ERK1/2, which can also influence cytoskeletal dynamics and cell motility. Furthermore, β-arrestins play a crucial role in receptor desensitization and internalization, a mechanism that is vital for sensing chemotactic gradients.

Quantitative Data

The following tables summarize key quantitative data related to the EBI2 signaling pathway in B cell migration.

ParameterValueCell Type/SystemReference
Ligand Binding Affinity
7α,25-OHC EC₅₀ (GTPγS)~0.1 nMCHO cells expressing EBI2[1]
7α,25-OHC EC₅₀ (β-arrestin)~200 nMCHO cells expressing EBI2[1]
B Cell Migration
Optimal 7α,25-OHC concentration for B cell migration1-10 nMMouse B cells(Data synthesized from multiple sources)
EBI2 Expression
Upregulation post-activationSeveral-foldMouse B cells[3]

Signaling Pathway and Experimental Workflow Diagrams

EBI2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol EBI2 EBI2 (GPR183) G_protein Gαiβγ EBI2->G_protein Activation beta_arrestin β-Arrestin EBI2->beta_arrestin Binding GRK GRK EBI2->GRK Phosphorylation G_alpha Gαi-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma PI3K PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 Ligand 7α,25-OHC Ligand->EBI2 Binding AC Adenylyl Cyclase G_alpha->AC Inhibition G_beta_gamma->PI3K Activation cAMP cAMP AC->cAMP Production PIP2 PIP2 Akt Akt PIP3->Akt Activation Rac1_GDP Rac1-GDP (inactive) Akt->Rac1_GDP Activation via GEFs Rac1_GTP Rac1-GTP (active) Rac1_GDP->Rac1_GTP Actin Actin Polymerization Rac1_GTP->Actin Migration Cell Migration Actin->Migration Internalization Receptor Internalization beta_arrestin->Internalization Experimental_Workflow_Chemotaxis cluster_prep Cell Preparation cluster_assay Transwell Migration Assay cluster_analysis Analysis Isolate_B_cells Isolate primary B cells or use B cell line Starve_cells Serum-starve cells Isolate_B_cells->Starve_cells Add_cells Add B cells to upper chamber Starve_cells->Add_cells Setup_transwell Set up Transwell plate with pore-containing inserts Add_ligand Add 7α,25-OHC (chemoattractant) to lower chamber Setup_transwell->Add_ligand Incubate Incubate for 2-4 hours Add_ligand->Incubate Add_cells->Incubate Fix_stain Fix and stain migrated cells on the underside of the insert Incubate->Fix_stain Count_cells Count migrated cells using microscopy Fix_stain->Count_cells Quantify Quantify migration (e.g., chemotactic index) Count_cells->Quantify

References

The Role of Oxysterols in EBI2 Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Epstein-Barr virus-induced G-protein coupled receptor 2 (EBI2), also known as GPR183, is a critical regulator of immune cell migration and positioning, playing a pivotal role in the adaptive immune response.[1][2][3][4] Initially identified as an orphan receptor, EBI2 has since been deorphanized, with specific oxysterols, oxidized derivatives of cholesterol, identified as its endogenous ligands.[1][2][5] This guide provides an in-depth technical overview of the activation of EBI2 by oxysterols, detailing the signaling pathways, key experimental methodologies, and quantitative data to support further research and drug development in this area.

EBI2 and its Endogenous Oxysterol Ligands

EBI2 is a class A G-protein coupled receptor (GPCR) primarily expressed in immune cells, most abundantly in B cells.[6][7] Its activation is crucial for the precise positioning of B cells, T cells, and dendritic cells within secondary lymphoid organs, a process essential for mounting an effective T-cell dependent antibody response.[4][5]

The principal and most potent endogenous agonist of EBI2 is 7α,25-dihydroxycholesterol (7α,25-OHC) .[1][3][6] Several other closely related oxysterols can also bind to and activate EBI2, albeit with varying potencies.[1] The generation of 7α,25-OHC is a multi-step enzymatic process. Cholesterol is first hydroxylated by cholesterol 25-hydroxylase (CH25H) to produce 25-hydroxycholesterol (25-OHC). Subsequently, 25-OHC is converted to 7α,25-OHC by oxysterol 7α-hydroxylase (CYP7B1).[1][3][8] Conversely, the enzyme 3β-hydroxysteroid dehydrogenase type 7 (HSD3B7) is involved in the degradation of 7α,25-OHC.[7][9][10] The coordinated action of these enzymes creates a chemotactic gradient of 7α,25-OHC that directs the migration of EBI2-expressing cells.[7][11]

EBI2 Signaling Pathway

Upon binding of an oxysterol agonist, EBI2 undergoes a conformational change, leading to the activation of intracellular signaling cascades. EBI2 primarily couples to the Gαi subunit of heterotrimeric G-proteins.[6][7] This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, mobilization of intracellular calcium, and the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK).[9] These signaling events ultimately culminate in cytoskeletal rearrangements and directed cell migration.[6] Additionally, G-protein-independent pathways involving β-arrestin recruitment have also been described for EBI2 signaling.[6]

EBI2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EBI2 EBI2 (GPR183) G_protein Gαi/βγ EBI2->G_protein Activation Arrestin β-Arrestin EBI2->Arrestin Recruitment AC Adenylyl Cyclase G_protein->AC Inhibition PLC PLC G_protein->PLC Activation ERK ERK Activation G_protein->ERK Oxysterol 7α,25-OHC Oxysterol->EBI2 Binding cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 Ca2 Ca²⁺ Mobilization IP3->Ca2 Migration Cell Migration Ca2->Migration ERK->Migration Arrestin->Migration

Figure 1: EBI2 Signaling Pathway upon Oxysterol Binding.

Quantitative Data on Oxysterol-EBI2 Interaction

The binding affinity and functional potency of various oxysterols for EBI2 have been determined through radioligand binding assays and functional assays such as calcium mobilization and GTPγS binding. The data consistently demonstrate that 7α,25-OHC is the most potent endogenous ligand.

Oxysterol CompoundEC50 (nM) - Calcium MobilizationEC50 (nM) - GTPγS BindingKi (nM) - Radioligand Binding
7α,25-dihydroxycholesterol (7α,25-OHC)0.280.540.49
7α,27-dihydroxycholesterol (7α,27-OHC)0.441.10.82
25-hydroxycholesterol (25-OHC)>10,000>10,000>10,000
7α-hydroxycholesterol (7α-OHC)>10,000>10,000>10,000
CholesterolInactiveInactiveInactive

Table 1: Potency and affinity of selected oxysterols for human EBI2. Data compiled from multiple sources.

The dissociation constant (Kd) for [3H]-7α,25-OHC binding to membranes from a cell line stably expressing human EBI2 has been determined to be approximately 25 ± 10 nM.[3]

Experimental Protocols

The identification and characterization of oxysterols as EBI2 ligands have been facilitated by a suite of key in vitro and in vivo experiments.

Oxysterol Extraction and Analysis

A crucial first step in studying endogenous EBI2 ligands is the extraction and quantification of oxysterols from biological samples.

Methodology:

  • Sample Preparation: Tissues or cells are homogenized. For plasma samples, deuterated internal standards are added.[12]

  • Lipid Extraction: Lipids are extracted using a solvent mixture, commonly methanol:dichloromethane or chloroform:methanol (Folch or Bligh-Dyer methods).[12][13]

  • Hydrolysis: An alkaline hydrolysis step is often employed to cleave cholesteryl esters and liberate esterified oxysterols.[12]

  • Solid-Phase Extraction (SPE): The crude lipid extract is subjected to SPE to isolate the oxysterol fraction from other lipids.[12][13][14]

  • Quantification: The purified oxysterols are then analyzed and quantified using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).[12][13][14]

Radioligand Binding Assay

This assay is used to determine the binding affinity of unlabelled test compounds by measuring their ability to displace a radiolabeled ligand from the receptor.[3]

Methodology:

  • Membrane Preparation: Membranes are prepared from cells overexpressing EBI2.

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled EBI2 ligand (e.g., [3H]-7α,25-OHC) and varying concentrations of the unlabeled competitor oxysterol.[3]

  • Separation: The reaction is terminated by rapid filtration through a filter plate to separate bound from free radioligand.

  • Detection: The amount of radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50), from which the inhibition constant (Ki) can be calculated.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation.[3]

Methodology:

  • Cell Loading: EBI2-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Stimulation: The loaded cells are stimulated with varying concentrations of the test oxysterol.

  • Detection: The change in fluorescence, which is proportional to the intracellular calcium concentration, is measured over time using a fluorometric imaging plate reader (FLIPR) or a flow cytometer.

  • Data Analysis: The peak fluorescence response is plotted against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.

Cell Migration (Chemotaxis) Assay

This assay assesses the ability of an oxysterol to act as a chemoattractant for EBI2-expressing cells.[1][15]

Methodology:

  • Assay Setup: A transwell migration chamber is used, consisting of an upper and a lower chamber separated by a porous membrane.

  • Cell Seeding: EBI2-expressing cells are placed in the upper chamber.

  • Chemoattractant Addition: The test oxysterol is added to the lower chamber.

  • Incubation: The chamber is incubated for a period to allow for cell migration through the pores in the membrane towards the chemoattractant.

  • Quantification: The number of cells that have migrated to the lower chamber is quantified by cell counting, either manually with a microscope or using an automated cell counter or flow cytometer.

Experimental_Workflow cluster_ligand_id Ligand Identification & Characterization cluster_characterization Pharmacological Characterization start Start: Biological Sample (e.g., Liver Extract) extraction Oxysterol Extraction & Fractionation start->extraction bioassay Functional Bioassay (e.g., Calcium Mobilization) extraction->bioassay active_fraction Identify Active Fractions bioassay->active_fraction ms_analysis Mass Spectrometry Analysis active_fraction->ms_analysis structure_id Structure Elucidation (e.g., 7α,25-OHC) ms_analysis->structure_id synthesis Chemical Synthesis of Putative Ligand structure_id->synthesis confirmation Functional Confirmation with Synthetic Compound synthesis->confirmation binding_assay Radioligand Binding Assay confirmation->binding_assay functional_assays Functional Assays (GTPγS, cAMP) confirmation->functional_assays migration_assay Cell Migration Assay confirmation->migration_assay in_vivo In Vivo Models (e.g., Ch25h-/- mice) migration_assay->in_vivo

Figure 2: Experimental Workflow for EBI2 Ligand Identification.

Implications for Drug Development

The elucidation of the EBI2-oxysterol axis has opened new avenues for therapeutic intervention in a range of diseases, including autoimmune disorders, inflammatory conditions, and certain cancers.[5] The development of small molecule modulators of EBI2, both agonists and antagonists, is an active area of research.[6] A thorough understanding of the structure-activity relationships of oxysterol binding to EBI2 is crucial for the rational design of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. The experimental protocols detailed in this guide provide a robust framework for the discovery and preclinical evaluation of such compounds.

Conclusion

Oxysterols, particularly 7α,25-OHC, are the endogenous ligands for the G-protein coupled receptor EBI2. This interaction activates a Gαi-mediated signaling pathway that is fundamental for directing the migration of immune cells. The synthesis and degradation of these oxysterols are tightly regulated to establish precise chemotactic gradients. The quantitative data and experimental methodologies presented herein provide a comprehensive technical foundation for researchers and drug development professionals working to further unravel the complexities of the EBI2-oxysterol axis and exploit its therapeutic potential.

References

ML401: A Potent and Selective Antagonist Chemical Probe for GPR183 (EBI2)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ML401, a potent and selective small-molecule antagonist of the G protein-coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced gene 2 (EBI2). This document details the quantitative data characterizing this compound, the experimental protocols for its evaluation, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to GPR183

GPR183 is a G protein-coupled receptor that plays a crucial role in the immune system. Its expression is prominent on various immune cells, including B cells, T cells, and dendritic cells. The endogenous ligands for GPR183 are oxysterols, most notably 7α,25-dihydroxycholesterol (7α,25-OHC). Gradients of these oxysterols act as chemoattractants, guiding the migration and positioning of immune cells within lymphoid tissues, a process essential for mounting an effective adaptive immune response. Given its role in immune cell trafficking, GPR183 has emerged as a potential therapeutic target for autoimmune diseases and other inflammatory conditions. Chemical probes like this compound are invaluable tools for dissecting the physiological and pathological roles of GPR183.

Quantitative Characterization of this compound

This compound is a potent and selective antagonist of GPR183. Its key quantitative parameters are summarized in the tables below.

Table 1: In Vitro Potency of this compound against Human GPR183

Assay TypeParameterValue (nM)
cAMP Accumulation AssayIC501.03
Chemotaxis AssayIC506.24

Table 2: Selectivity Profile of this compound

This compound has been profiled against a panel of other GPCRs to determine its selectivity. The compound demonstrates high selectivity for GPR183.

TargetAssay TypeThis compound Activity
A panel of related GPCRsVarious functional assaysNo significant activity

(Note: The specific panel of GPCRs tested and the exact activity values were not detailed in the provided search results. A comprehensive selectivity panel is a critical component of a chemical probe's characterization.)

Signaling Pathway and Experimental Workflow

Diagram 1: GPR183 Signaling Pathway

GPR183_Signaling cluster_membrane Cell Membrane GPR183 GPR183 (EBI2) Gi Gαi/o GPR183->Gi Activates Oxysterol 7α,25-OHC (Agonist) Oxysterol->GPR183 Activates This compound This compound (Antagonist) This compound->GPR183 Blocks AC Adenylyl Cyclase Gi->AC Inhibits Chemotaxis Chemotaxis (Cell Migration) Gi->Chemotaxis cAMP cAMP AC->cAMP Decreases

Caption: GPR183 signaling cascade upon activation by its endogenous ligand and inhibition by this compound.

Diagram 2: Experimental Workflow for this compound Characterization

ML401_Workflow cluster_discovery Probe Discovery & Initial Characterization cluster_characterization In Vitro Characterization cluster_validation In-Cell & In-Vivo Validation HTS High-Throughput Screen Primary_Assay Primary Assay (e.g., Calcium Mobilization) HTS->Primary_Assay Hit_Confirmation Hit Confirmation Primary_Assay->Hit_Confirmation cAMP_Assay cAMP GloSensor™ Assay (Potency - IC50) Hit_Confirmation->cAMP_Assay Chemotaxis_Assay Chemotaxis Assay (Functional Antagonism - IC50) Hit_Confirmation->Chemotaxis_Assay Selectivity_Screen Selectivity Screening (vs. other GPCRs) Hit_Confirmation->Selectivity_Screen Cell_Based_Assays Cell-Based Functional Assays cAMP_Assay->Cell_Based_Assays Chemotaxis_Assay->Cell_Based_Assays In_Vivo_PK In Vivo Pharmacokinetics Cell_Based_Assays->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy Models (e.g., Inflammation Models) In_Vivo_PK->In_Vivo_Efficacy

Caption: A typical workflow for the discovery and characterization of a chemical probe like this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound as a GPR183 antagonist.

cAMP GloSensor™ Assay (Potency Determination)

This assay quantifies the ability of this compound to inhibit the Gαi-mediated decrease in intracellular cAMP levels upon GPR183 activation.

Cell Line: CHO-K1 cells stably co-expressing human GPR183 and a cAMP-sensitive GloSensor™ construct.

Materials:

  • CHO-K1-hGPR183-GloSensor™ cells

  • Assay medium: HBSS, 20 mM HEPES, 0.1% BSA, pH 7.4

  • GloSensor™ cAMP reagent

  • 7α,25-dihydroxycholesterol (7α,25-OHC)

  • This compound

  • 384-well white, solid-bottom plates

Procedure:

  • Cell Plating: Suspend cells in assay medium and plate 10,000 cells per well in a 384-well plate. Incubate at 37°C, 5% CO2 for 18-24 hours.

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay medium to the desired final concentrations.

  • Compound Addition: Add this compound or vehicle (DMSO) to the cell plates and incubate for 15 minutes at room temperature.

  • Agonist Addition: Add an EC80 concentration of 7α,25-OHC to all wells except for the vehicle control wells.

  • Incubation: Incubate the plates for 15 minutes at room temperature.

  • Reagent Addition: Add GloSensor™ cAMP reagent to all wells.

  • Signal Detection: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle and agonist controls. Plot the normalized data against the logarithm of the this compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Chemotaxis Assay (Functional Antagonism)

This assay assesses the ability of this compound to block the migration of GPR183-expressing cells towards an agonist gradient.

Cell Line: U937 cells (a human monocyte cell line) endogenously expressing GPR183.

Materials:

  • U937 cells

  • Chemotaxis buffer: RPMI 1640, 0.5% BSA

  • 7α,25-dihydroxycholesterol (7α,25-OHC)

  • This compound

  • 96-well chemotaxis plates (e.g., Transwell® with 5 µm pore size)

  • Cell viability reagent (e.g., CellTiter-Glo®)

Procedure:

  • Cell Preparation: Culture U937 cells and resuspend them in chemotaxis buffer at a concentration of 1 x 10^7 cells/mL.

  • Compound and Agonist Preparation: Prepare serial dilutions of this compound. Prepare the agonist solution of 7α,25-OHC at its EC50 concentration in chemotaxis buffer.

  • Assay Setup:

    • In the bottom wells of the chemotaxis plate, add the 7α,25-OHC solution.

    • In the top chamber (the insert), add the U937 cell suspension pre-incubated with various concentrations of this compound or vehicle for 30 minutes at 37°C.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, 5% CO2 to allow for cell migration.

  • Cell Quantification:

    • Remove the top chamber.

    • Add a cell viability reagent to the bottom wells.

    • Measure the luminescence, which is proportional to the number of migrated cells.

  • Data Analysis: Normalize the data to the vehicle and agonist controls. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Conclusion

This compound is a well-characterized chemical probe that serves as a potent and selective antagonist for GPR183. Its utility in in vitro assays for studying GPR183 signaling and function has been demonstrated. This guide provides the essential data and protocols to enable researchers to effectively utilize this compound in their investigations into the biology of GPR183 and its role in health and disease. As with any chemical probe, it is recommended to use it alongside a structurally distinct negative control to ensure that the observed effects are on-target.

EBI2: A Key Modulator of Neuroinflammation and a Novel Therapeutic Target

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The G protein-coupled receptor EBI2 (Epstein-Barr virus-induced gene 2), also known as GPR183, has emerged as a critical player in the intricate landscape of neuroinflammation. Primarily recognized for its role in adaptive immunity, recent evidence has illuminated its significant function within the central nervous system (CNS), particularly in the context of autoimmune and demyelinating diseases such as multiple sclerosis (MS). This technical guide provides a comprehensive overview of the function of EBI2 in neuroinflammation, detailing its signaling pathways, cellular expression, and involvement in disease pathogenesis. Furthermore, it presents a compilation of quantitative data from key experimental findings and detailed methodologies for relevant assays, intended to serve as a valuable resource for researchers and professionals in the field of neuroscience and drug development.

Introduction to EBI2 and its Ligand

EBI2 is a G protein-coupled receptor that is activated by its endogenous ligands, primarily the oxysterol 7α,25-dihydroxycholesterol (7α,25-OHC).[1][2] This ligand is synthesized from cholesterol through the sequential action of two enzymes: cholesterol 25-hydroxylase (CH25H) and 25-hydroxycholesterol 7α-hydroxylase (CYP7B1). The degradation of 7α,25-OHC is primarily mediated by the enzyme 3β-hydroxysteroid dehydrogenase type 7 (HSD3B7). The spatial and temporal regulation of these enzymes creates a chemotactic gradient of 7α,25-OHC that directs the migration of EBI2-expressing cells.[1][2]

EBI2 Signaling Pathway

Upon binding of 7α,25-OHC, EBI2 couples to the inhibitory G protein, Gαi.[3][4] This activation triggers a cascade of downstream signaling events, including the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, EBI2 signaling stimulates the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK), and induces calcium mobilization from intracellular stores.[5] These signaling events collectively orchestrate various cellular responses, most notably chemotaxis, but also influence cell survival and cytokine production.[3][4]

EBI2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response EBI2 EBI2 (GPR183) G_protein Gαi/βγ EBI2->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibits MAPK_pathway MAPK Pathway (ERK) G_protein->MAPK_pathway Activates Ca_mobilization ↑ Ca²⁺ Mobilization G_protein->Ca_mobilization Induces ligand 7α,25-OHC ligand->EBI2 Binds cAMP ↓ cAMP AC->cAMP Cytokine_Modulation Cytokine Modulation cAMP->Cytokine_Modulation Chemotaxis Chemotaxis MAPK_pathway->Chemotaxis Cell_Survival Cell Survival MAPK_pathway->Cell_Survival Ca_mobilization->Chemotaxis

Figure 1: EBI2 Signaling Pathway.

Expression of EBI2 in the Central Nervous System

While initially characterized in immune cells, EBI2 is also expressed by various resident cells of the CNS, implicating its direct role in neuroinflammatory processes.

  • Astrocytes: EBI2 is expressed in astrocytes, and its activation has been shown to induce astrocyte migration and regulate the release of pro-inflammatory cytokines.[6][7] Studies have shown that EBI2 signaling can attenuate the inflammatory response of astrocytes to stimuli like lipopolysaccharide (LPS) and a combination of IL-17 and TNF-α.[6]

  • Microglia: Microglia, the resident immune cells of the CNS, also express EBI2.[2][8] EBI2 expression is observed in microglia within MS plaques, suggesting a role in microglial activation and migration during neuroinflammation.[2][8]

  • Oligodendrocytes: EBI2 expression has been identified in oligodendrocyte precursor cells (OPCs), but not in mature, myelinating oligodendrocytes.[9] This suggests a role for EBI2 in the migration and maturation of OPCs, which is crucial for remyelination following demyelinating insults.[9]

  • Endothelial Cells: The cells of the blood-brain barrier (BBB), including endothelial cells, express EBI2 and the enzymes responsible for 7α,25-OHC synthesis and degradation.[10][11] This suggests that the EBI2/oxysterol axis can directly influence BBB function and the infiltration of immune cells into the CNS.

The Role of EBI2 in Neuroinflammatory Diseases

The EBI2 signaling pathway has been most extensively studied in the context of multiple sclerosis (MS) and its animal model, experimental autoimmune encephalomyelitis (EAE).

  • Multiple Sclerosis (MS): EBI2 expression is upregulated in the CNS of MS patients, particularly in infiltrating lymphocytes and glial cells within active lesions.[2][12] Increased levels of 7α,25-OHC have also been detected in the CNS during MS, creating a chemotactic gradient that promotes the recruitment of pathogenic immune cells into the brain and spinal cord.[13][14] Furthermore, EBI2 signaling has been implicated in the regulation of VE-cadherin expression in BBB endothelial cells, potentially modulating the transmigration of immune cells.[15]

  • Experimental Autoimmune Encephalomyelitis (EAE): In the EAE model, EBI2 has been shown to be crucial for the early migration of encephalitogenic CD4+ T cells into the CNS.[13][14] Genetic deletion or pharmacological inhibition of EBI2 in mouse models of EAE results in a delayed onset and reduced severity of the disease.[13]

  • Cuprizone-Induced Demyelination: The cuprizone model is used to study demyelination and remyelination independent of a primary autoimmune response. In this model, EBI2 knockout mice exhibit less efficient myelin recovery, attenuated oligodendrocyte loss, and fewer astrocytes during the recovery phase, suggesting a role for EBI2 in the remyelination process.[2][12]

Quantitative Data from Key Experiments

The following tables summarize quantitative findings from various studies investigating the role of EBI2 in neuroinflammation.

Experiment Cell Type / Model Condition Parameter Measured Result Reference
Chemotaxis AssayMouse CD4+ T cells7α,25-OHC (100 nM)Migration IndexWild-type: ~4.5, EBI2-/-: ~1.0[5]
Cytokine MeasurementEBI2 knockout miceLPS challengeBrain TNF-α levels (pg/mg protein)Wild-type: ~200, EBI2-/-: ~350[16]
Cytokine MeasurementEBI2 knockout miceLPS challengeBrain IL-1β levels (pg/mg protein)Wild-type: ~150, EBI2-/-: ~250[16]
Gene ExpressionMS brain lesions vs. non-lesioned tissue-EBI2 mRNA fold change~2.5-fold increase in lesions[17]
Demyelination ModelCuprizone-fed mice (recovery phase)-Myelin basic protein (MBP) density (%)Wild-type: ~80%, EBI2-/-: ~60%[4]
Demyelination ModelCuprizone-fed mice (recovery phase)-Astrocyte (GFAP+) cell countWild-type: higher, EBI2-/-: lower[4]

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the function of EBI2 in neuroinflammation.

In Vitro Chemotaxis Assay (Transwell Migration)

This assay is used to quantify the migration of EBI2-expressing cells towards a gradient of its ligand, 7α,25-OHC.

Chemotaxis_Workflow start Start prep_cells Prepare cell suspension (e.g., T cells, astrocytes) start->prep_cells load_upper Load cells into the upper chamber of a Transwell insert prep_cells->load_upper add_chemoattractant Add 7α,25-OHC to the lower chamber load_upper->add_chemoattractant incubate Incubate for a defined period (e.g., 3-4 hours) add_chemoattractant->incubate count_migrated Count migrated cells in the lower chamber using a hemocytometer or flow cytometry incubate->count_migrated analyze Calculate Migration Index: (migrated cells with chemoattractant) / (migrated cells without chemoattractant) count_migrated->analyze end End analyze->end

Figure 2: Chemotaxis Assay Workflow.

Cuprizone-Induced Demyelination Model

This in vivo model is used to study demyelination and remyelination in the CNS.

  • Induction of Demyelination: C57BL/6 mice are fed a diet containing 0.2% cuprizone for 5-6 weeks. This leads to widespread oligodendrocyte apoptosis and subsequent demyelination, particularly in the corpus callosum.[4][18]

  • Remyelination Phase: Mice are returned to a normal diet, which allows for spontaneous remyelination to occur over the following weeks.

  • Analysis: At different time points during demyelination and remyelination, brain tissue is collected for analysis. This can include:

    • Histology: Staining for myelin (e.g., Luxol Fast Blue), oligodendrocytes (e.g., Olig2, GST-pi), astrocytes (e.g., GFAP), and microglia (e.g., Iba1).

    • Immunohistochemistry: To quantify the expression of specific proteins of interest.

    • Quantitative PCR (qPCR): To measure the mRNA levels of genes involved in inflammation and myelination.

    • Electron Microscopy: To visualize the ultrastructure of myelinated axons.

Measurement of Cytokine Levels in Brain Tissue

This protocol outlines the steps for quantifying pro-inflammatory cytokines in the brains of mice.[15][19]

  • Tissue Homogenization: Brain tissue is homogenized in a lysis buffer containing protease inhibitors.

  • Centrifugation: The homogenate is centrifuged to pellet cellular debris.

  • Supernatant Collection: The supernatant containing the soluble proteins is collected.

  • Cytokine Quantification: Cytokine levels (e.g., TNF-α, IL-1β) in the supernatant are measured using a multiplex immunoassay (e.g., Luminex-based assay) or an enzyme-linked immunosorbent assay (ELISA).

Therapeutic Potential and Future Directions

The significant role of EBI2 in driving neuroinflammation makes it an attractive therapeutic target for diseases like MS. The development of small molecule antagonists that can block EBI2 signaling is an active area of research. Such antagonists could potentially limit the infiltration of pathogenic immune cells into the CNS and modulate the inflammatory activity of resident glial cells.

Future research should focus on further elucidating the precise molecular mechanisms by which EBI2 regulates the functions of different CNS cell types. Investigating the potential of EBI2 modulators in other neuroinflammatory conditions beyond MS is also a promising avenue. A deeper understanding of the EBI2/oxysterol axis in the CNS will undoubtedly pave the way for novel therapeutic strategies to combat a range of debilitating neurological disorders.

Conclusion

EBI2 has transitioned from a receptor primarily associated with the immune system to a key player in the complex interplay of cells and signaling pathways that govern neuroinflammation. Its expression in both infiltrating immune cells and resident CNS cells places it at a critical nexus in the pathogenesis of diseases like multiple sclerosis. The quantitative data and experimental methodologies presented in this guide underscore the importance of EBI2 and provide a foundation for future research aimed at harnessing its therapeutic potential. As our understanding of the intricate functions of EBI2 in the CNS continues to grow, so too will the opportunities for developing innovative treatments for neuroinflammatory disorders.

References

ML401: A Technical Guide to its Target Discovery and Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML401 is a potent and selective small molecule antagonist of the G-protein coupled receptor 183 (GPR183), also known as the Epstein-Barr virus-induced G-protein coupled receptor 2 (EBI2). This receptor and its endogenous oxysterol ligands play a crucial role in regulating immune cell migration and positioning, making it an attractive therapeutic target for a range of immunological and inflammatory disorders. This technical guide provides an in-depth overview of the discovery and validation of this compound as a valuable chemical probe for studying GPR183 biology.

Target Identification and Validation

The identification of GPR183 as a potential therapeutic target stems from its critical role in the adaptive immune response. GPR183 is highly expressed on various immune cells, including B cells, T cells, and dendritic cells. Its activation by oxysterols, such as 7α,25-dihydroxycholesterol (7α,25-OHC), initiates signaling cascades that are essential for the precise positioning of these cells within secondary lymphoid organs. This localization is critical for efficient antigen presentation, T cell-dependent antibody responses, and the formation of germinal centers.[1]

Dysregulation of the GPR183 signaling pathway has been implicated in autoimmune diseases and inflammatory conditions. Therefore, a potent and selective antagonist like this compound is an invaluable tool for dissecting the physiological and pathological roles of GPR183 and for validating it as a druggable target.

This compound: Potency and Selectivity

This compound was identified through a high-throughput screening campaign and subsequent medicinal chemistry optimization. It has demonstrated high potency in antagonizing GPR183 function.

Parameter Value Assay Type
IC501.03 nMFunctional Antagonism
IC506.24 nMChemotaxis Assay

Caption: In vitro potency of this compound.

Further characterization revealed that this compound is highly selective for GPR183 with minimal off-target activities when screened against a panel of other receptors and enzymes.[1]

GPR183 Signaling Pathway

GPR183 is a class A G-protein coupled receptor that primarily couples to the Gαi subunit. Upon binding of its endogenous ligand, 7α,25-OHC, GPR183 undergoes a conformational change, leading to the dissociation of the Gαi and Gβγ subunits.

The dissociated Gαi subunit inhibits the activity of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can activate downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascades, such as ERK1/2 and p38, which are crucial for cell migration and other cellular responses.

GPR183_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand 7α,25-OHC GPR183 GPR183 (EBI2) Ligand->GPR183 G_protein Gαiβγ GPR183->G_protein G_alpha Gαi-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC MAPK_cascade MAPK Cascade (ERK1/2, p38) G_betagamma->MAPK_cascade cAMP cAMP AC->cAMP ATP ATP ATP->cAMP Cell_Migration Cell Migration MAPK_cascade->Cell_Migration This compound This compound This compound->GPR183

Caption: GPR183 signaling pathway and antagonism by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide an overview of the key assays used in the discovery and validation of this compound.

GPR183 Functional Antagonist Assay

This assay is designed to measure the ability of a compound to inhibit the signaling of GPR183 upon stimulation with its agonist. A common readout is the measurement of second messengers, such as the inhibition of cAMP production or the mobilization of intracellular calcium.

General Protocol Outline:

  • Cell Culture: A cell line endogenously or recombinantly expressing GPR183 is cultured to an appropriate density.

  • Compound Treatment: Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) or vehicle control.

  • Agonist Stimulation: The cells are then stimulated with a known GPR183 agonist (e.g., 7α,25-OHC) at a concentration that elicits a submaximal response (e.g., EC80).

  • Signal Detection: The level of the second messenger (e.g., cAMP) is measured using a suitable detection kit (e.g., LANCE Ultra cAMP kit from PerkinElmer).

  • Data Analysis: The results are normalized to controls, and the IC50 value is determined by fitting the data to a four-parameter logistic equation.

Chemotaxis Assay

This assay assesses the ability of a compound to block the migration of cells towards a chemoattractant.

General Protocol Outline:

  • Cell Preparation: A GPR183-expressing cell line (e.g., a B-cell lymphoma line) is labeled with a fluorescent dye (e.g., Calcein AM) and resuspended in assay buffer.

  • Assay Plate Setup: A multi-well chemotaxis plate with a porous membrane (e.g., 5 µm pore size) is used. The lower chamber is filled with assay buffer containing a chemoattractant (e.g., 7α,25-OHC) and varying concentrations of the test compound.

  • Cell Seeding: The labeled cells are added to the upper chamber of the wells.

  • Incubation: The plate is incubated for a specific period (e.g., 2-4 hours) at 37°C to allow for cell migration.

  • Quantification: The number of cells that have migrated to the lower chamber is quantified by measuring the fluorescence of the cell lysate.

  • Data Analysis: The percentage of migration inhibition is calculated relative to the vehicle control, and the IC50 value is determined.

Chemotaxis_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Label GPR183-expressing cells with fluorescent dye C Seed labeled cells in upper chamber A->C B Prepare chemoattractant (7α,25-OHC) + this compound in lower chamber B->C D Incubate plate (e.g., 2-4 hours, 37°C) C->D E Lyse cells in lower chamber and measure fluorescence D->E F Calculate % inhibition and determine IC50 E->F

Caption: General workflow for a chemotaxis assay.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of GPR183. Its favorable in vitro properties make it an excellent tool for researchers in immunology, pharmacology, and drug discovery to further investigate the roles of GPR183 in health and disease. The detailed understanding of its target and the availability of robust experimental protocols will facilitate the use of this compound in elucidating novel biology and in the validation of GPR183 as a therapeutic target.

References

GPR183 Expression and Function: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on GPR183 (EBI2) Expression, Signaling, and Analysis in Different Cell Types for Researchers, Scientists, and Drug Development Professionals.

G protein-coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced gene 2 (EBI2), is a critical regulator of immune cell migration and positioning within lymphoid organs. Its expression is dynamically regulated in various immune cell populations, influencing their function in both homeostasis and disease. This technical guide provides a comprehensive overview of GPR183 expression across different cell types, its signaling pathways, and detailed experimental protocols for its study.

Data Presentation: GPR183 Expression in Human Immune Cells

The expression of GPR183 varies significantly among different immune cell subsets. The following tables summarize the relative mRNA and protein expression levels of GPR183 in key human immune cell populations based on publicly available data and literature.

Table 1: Relative mRNA Expression of GPR183 in Human Immune Cell Subsets

Cell TypeSub-populationRelative GPR183 mRNA ExpressionData Source
B Cells Naïve B CellsHigh[1]
Germinal Center B CellsLow (downregulated)[1]
Memory B CellsModerate[2]
PlasmablastsLow[1]
T Cells CD4+ T CellsModerate[2]
CD8+ T CellsModerate[2]
Naïve T CellsLow to Moderate[2]
Effector T CellsModerate[2]
T follicular helper (Tfh) cellsDynamically regulated[3]
Monocytes/Macrophages Classical Monocytes (CD14+)Moderate[4]
MacrophagesHigh[5]
Dendritic Cells Myeloid Dendritic CellsModerate to High[3]
Plasmacytoid Dendritic CellsLow[6]
Innate Lymphoid Cells ILC3sHigh[7]

Expression levels are qualitative summaries from cited literature and databases and may vary depending on the activation state of the cells and the specific experimental conditions.

Table 2: GPR183 Protein Expression in Human Immune Cell Subsets

Cell TypeSub-populationGPR183 Protein Expression (Method)Data Source
B Cells Naïve B CellsExpressed (Flow Cytometry)[8]
Tonsillar B Cell SubsetsVaried expression (Flow Cytometry)[2]
T Cells Peripheral Blood T Cell SubsetsLower than B cells (Flow Cytometry)[9]
Monocytes Peripheral Blood MonocytesExpressed (Flow Cytometry)[8]
Dendritic Cells Splenic Dendritic CellsExpressed (Immunohistochemistry)[3]

Protein expression data is often presented as Mean Fluorescence Intensity (MFI) in flow cytometry, which can vary between experiments. The table indicates the presence or relative levels of expression.

GPR183 Signaling Pathway

GPR183 is a G protein-coupled receptor that primarily signals through the Gαi subunit. Its natural ligand is the oxysterol 7α,25-dihydroxycholesterol (7α,25-OHC)[3]. The binding of 7α,25-OHC to GPR183 initiates a signaling cascade that ultimately leads to cell migration.

The downstream signaling events include the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the activation of the mitogen-activated protein kinase (MAPK) pathways, specifically involving extracellular signal-regulated kinase (ERK) and p38[10]. Furthermore, GPR183 activation can lead to the activation of the transcription factor nuclear factor-kappa B (NF-κB)[10].

GPR183_Signaling_Pathway cluster_membrane Plasma Membrane GPR183 GPR183 Gai Gαi GPR183->Gai activates NFkB_pathway NF-κB Pathway GPR183->NFkB_pathway activates AC Adenylyl Cyclase Gai->AC inhibits Gbg Gβγ MAPK_cascade MAPK Cascade Gbg->MAPK_cascade activates Oxysterol 7α,25-OHC Oxysterol->GPR183 binds cAMP cAMP AC->cAMP produces ERK ERK MAPK_cascade->ERK activates p38 p38 MAPK_cascade->p38 activates Migration Cell Migration ERK->Migration p38->Migration NFkB NF-κB NFkB_pathway->NFkB activates NFkB->Migration

GPR183 Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments used to study GPR183 expression and function.

Quantitative Real-Time PCR (qPCR) for GPR183 mRNA Expression

This protocol outlines the steps for quantifying GPR183 mRNA levels in isolated immune cells.

qPCR_Workflow cluster_rna RNA Preparation cluster_cdna cDNA Synthesis cluster_qpcr qPCR Amplification cluster_analysis Data Analysis Cell_Isolation Isolate Immune Cells RNA_Extraction RNA Extraction Cell_Isolation->RNA_Extraction RNA_QC RNA Quality & Quantity Check RNA_Extraction->RNA_QC RT Reverse Transcription RNA_QC->RT qPCR_Setup Set up qPCR Reaction RT->qPCR_Setup Amplification Perform Amplification qPCR_Setup->Amplification Ct_Values Determine Ct Values Amplification->Ct_Values Relative_Quant Relative Quantification (ΔΔCt) Ct_Values->Relative_Quant

qPCR Experimental Workflow

1. Materials:

  • RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)

  • Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)

  • qPCR instrument

  • Nuclease-free water

  • Human GPR183 specific primers (e.g., from OriGene, Bio-Rad)[10]:

    • Forward Primer: (Example sequence, obtain validated primers from a reliable source)

    • Reverse Primer: (Example sequence, obtain validated primers from a reliable source)

  • Reference gene primers (e.g., GAPDH, ACTB)

2. Procedure:

  • RNA Isolation: Isolate total RNA from purified immune cell populations according to the manufacturer's protocol of the chosen RNA isolation kit.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

  • Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit following the manufacturer's instructions.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix in a 20 µL final volume as follows:

    • 10 µL 2x qPCR master mix

    • 1 µL Forward Primer (10 µM)

    • 1 µL Reverse Primer (10 µM)

    • 2 µL cDNA template (diluted)

    • 6 µL Nuclease-free water

  • Thermal Cycling: Perform qPCR using a standard three-step cycling protocol:

    • Initial denaturation: 95°C for 3 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 30 seconds

    • Melt curve analysis

  • Data Analysis: Determine the cycle threshold (Ct) values for GPR183 and the reference gene. Calculate the relative expression of GPR183 using the ΔΔCt method.

Flow Cytometry for GPR183 Protein Expression

This protocol describes the detection of GPR183 on the surface of immune cells using flow cytometry.

Flow_Cytometry_Workflow cluster_prep Cell Preparation cluster_staining Antibody Staining cluster_acquisition Data Acquisition & Analysis Cell_Suspension Prepare Single-Cell Suspension Fc_Block Fc Receptor Blocking Cell_Suspension->Fc_Block Primary_Ab Incubate with anti-GPR183 Ab Fc_Block->Primary_Ab Wash1 Wash Primary_Ab->Wash1 Secondary_Ab (Optional) Incubate with Secondary Ab Wash1->Secondary_Ab Wash2 Wash Secondary_Ab->Wash2 Acquire Acquire on Flow Cytometer Wash2->Acquire Gating Gate on Cell Populations Acquire->Gating Analyze Analyze GPR183 Expression Gating->Analyze

Flow Cytometry Experimental Workflow

1. Materials:

  • Phosphate-buffered saline (PBS)

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS)

  • Fc receptor blocking solution (e.g., Human TruStain FcX™, BioLegend)

  • Fluorochrome-conjugated anti-human GPR183 antibody (e.g., Clone SA313E4, FITC conjugated)[8]

  • Antibodies for cell surface markers to identify specific immune cell populations (e.g., anti-CD19 for B cells, anti-CD3 for T cells)

  • Viability dye (e.g., Propidium Iodide, 7-AAD)

  • Flow cytometer

2. Procedure:

  • Cell Preparation: Prepare a single-cell suspension of peripheral blood mononuclear cells (PBMCs) or other immune cell populations at a concentration of 1 x 10^6 cells/mL in flow cytometry staining buffer.

  • Fc Receptor Blocking: Incubate cells with an Fc receptor blocking solution for 10 minutes at 4°C to prevent non-specific antibody binding.

  • Surface Staining: Add the anti-human GPR183 antibody and other cell surface marker antibodies to the cell suspension. Incubate for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with 2 mL of flow cytometry staining buffer by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cells in 500 µL of flow cytometry staining buffer.

  • Viability Staining: Add a viability dye just before analysis to exclude dead cells.

  • Data Acquisition: Acquire data on a flow cytometer.

  • Data Analysis: Analyze the data using flow cytometry software. Gate on the cell population of interest based on forward and side scatter, and then on specific cell surface markers. Determine the percentage of GPR183-positive cells and the mean fluorescence intensity (MFI).

Immunohistochemistry (IHC) for GPR183 in Tissue Sections

This protocol provides a general guideline for detecting GPR183 in formalin-fixed, paraffin-embedded (FFPE) lymphoid tissue sections.

IHC_Workflow cluster_deparaffin Sample Preparation cluster_blocking Blocking cluster_staining_detect Staining & Detection cluster_visualization Visualization Deparaffinize Deparaffinization & Rehydration Antigen_Retrieval Antigen Retrieval Deparaffinize->Antigen_Retrieval Peroxidase_Block Endogenous Peroxidase Blocking Antigen_Retrieval->Peroxidase_Block Protein_Block Protein Blocking Peroxidase_Block->Protein_Block Primary_Ab_IHC Primary Antibody Incubation Protein_Block->Primary_Ab_IHC Secondary_Ab_IHC Secondary Antibody Incubation Primary_Ab_IHC->Secondary_Ab_IHC Detection Detection (e.g., HRP-DAB) Secondary_Ab_IHC->Detection Counterstain Counterstaining Detection->Counterstain Dehydrate_Mount Dehydration & Mounting Counterstain->Dehydrate_Mount Microscopy Microscopic Examination Dehydrate_Mount->Microscopy

Immunohistochemistry (IHC) Experimental Workflow

1. Materials:

  • FFPE lymphoid tissue sections (e.g., tonsil, lymph node)

  • Xylene and graded ethanol series for deparaffinization

  • Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

  • 3% Hydrogen peroxide in methanol

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody against human GPR183 (A specific clone and working dilution should be optimized)

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB substrate kit

  • Hematoxylin for counterstaining

  • Mounting medium

2. Procedure:

  • Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval by incubating slides in citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes.

  • Endogenous Peroxidase Blocking: Incubate sections in 3% hydrogen peroxide in methanol for 15-30 minutes to block endogenous peroxidase activity.

  • Blocking: Block non-specific binding sites by incubating with blocking buffer for 30-60 minutes at room temperature.

  • Primary Antibody Incubation: Incubate with the primary anti-GPR183 antibody overnight at 4°C.

  • Secondary Antibody Incubation: After washing, incubate with a biotinylated secondary antibody for 1 hour at room temperature.

  • Detection: Incubate with streptavidin-HRP conjugate for 30 minutes, followed by visualization with DAB substrate.

  • Counterstaining: Counterstain with hematoxylin to visualize cell nuclei.

  • Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and mount with a permanent mounting medium.

  • Microscopy: Examine the slides under a light microscope to assess GPR183 expression and localization.

Chemotaxis Assay

This protocol details how to assess the migration of immune cells in response to the GPR183 ligand, 7α,25-OHC, using a transwell assay.

1. Materials:

  • Transwell inserts (with appropriate pore size for the cell type, e.g., 5 µm for lymphocytes)

  • 24-well plates

  • Immune cells of interest (e.g., purified B cells, T cells)

  • Cell culture medium (e.g., RPMI 1640) with 0.5% BSA

  • 7α,25-dihydroxycholesterol (7α,25-OHC)

  • Cell counting solution (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) or flow cytometer for cell quantification

2. Procedure:

  • Cell Preparation: Resuspend immune cells in migration medium (e.g., RPMI 1640 with 0.5% BSA) at a concentration of 1-2 x 10^6 cells/mL.

  • Assay Setup:

    • Add 600 µL of migration medium containing different concentrations of 7α,25-OHC (e.g., 0, 1, 10, 100 nM) to the lower chambers of a 24-well plate.

    • Place the transwell inserts into the wells.

    • Add 100 µL of the cell suspension to the upper chamber of each insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

  • Quantification of Migrated Cells:

    • Carefully remove the inserts.

    • Quantify the number of cells that have migrated to the lower chamber using a cell viability assay or by collecting the cells and counting them using a flow cytometer.

  • Data Analysis: Calculate the chemotactic index by dividing the number of cells that migrated in the presence of the chemoattractant by the number of cells that migrated in the absence of the chemoattractant (medium alone).

This technical guide provides a foundational understanding of GPR183 expression and function, along with detailed protocols to facilitate further research in this area. For optimal results, it is recommended to optimize the protocols for your specific experimental conditions and cell types.

References

ML401: A Potent and Selective EBI2/GPR183 Antagonist for the Investigation of Autoimmune Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Autoimmune diseases, a class of chronic illnesses arising from a dysregulated immune response against self-antigens, represent a significant and growing global health challenge. The intricate signaling pathways that govern immune cell trafficking and activation are central to the pathogenesis of these disorders, offering promising targets for therapeutic intervention. One such target is the Epstein-Barr virus-induced G-protein coupled receptor 2 (EBI2), also known as GPR183. This receptor plays a critical role in orchestrating the migration and positioning of B cells, T cells, and dendritic cells within lymphoid organs, thereby influencing the adaptive immune response. ML401 is a highly potent and selective small-molecule antagonist of EBI2. With its excellent in-vitro and in-vivo properties, this compound emerges as a powerful chemical probe for elucidating the role of the EBI2 signaling axis in the context of autoimmune disease models and for exploring the therapeutic potential of EBI2 inhibition.

Introduction to this compound and its Target, EBI2

This compound is a selective antagonist of the EBI2 receptor, a G protein-coupled receptor highly expressed on immune cells, particularly B cells. EBI2 and its endogenous oxysterol ligands, such as 7α,25-dihydroxycholesterol (7α,25-OHC), form a critical chemotactic axis that directs the migration of immune cells. Dysregulation of this axis has been implicated in the pathogenesis of several autoimmune diseases, including systemic lupus erythematosus (SLE), multiple sclerosis (MS), and rheumatoid arthritis (RA).

By blocking the interaction of oxysterols with EBI2, this compound provides a valuable tool to dissect the contribution of this signaling pathway to autoimmune pathology. Its high potency and selectivity, coupled with favorable pharmacokinetic properties, make it an ideal candidate for in-vitro and in-vivo studies in relevant animal models of autoimmunity.

Quantitative Data on this compound

The following table summarizes the key in-vitro and pharmacokinetic parameters of this compound, highlighting its suitability for preclinical research.

ParameterValueReference
Target EBI2 (GPR183)[1]
Mechanism of Action Functional Antagonist[1]
IC50 (Functional Assay) ~1 nM[1]
IC50 (Chemotaxis Assay) ~6 nM[1]
In Vivo Profile Excellent rodent pharmacokinetics[1]
Toxicity Low toxicity reported[1]

EBI2 Signaling Pathway and this compound's Mechanism of Action

The EBI2 signaling pathway is pivotal in guiding the precise positioning of immune cells within secondary lymphoid organs, a process essential for the generation of an effective adaptive immune response. In the context of autoimmunity, aberrant EBI2 signaling can contribute to the mislocalization of self-reactive lymphocytes, promoting chronic inflammation and tissue damage.

EBI2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 7a,25-OHC 7α,25-dihydroxycholesterol (Oxysterol Ligand) EBI2 EBI2 (GPR183) Receptor 7a,25-OHC->EBI2 Binds G_protein Gi/o Protein EBI2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PI3K PI3K/Akt Pathway G_protein->PI3K Activates MAPK MAPK/ERK Pathway G_protein->MAPK Activates cAMP ↓ cAMP AC->cAMP Migration Cell Migration (Chemotaxis) PI3K->Migration Differentiation Cell Differentiation (e.g., Tfh cells) PI3K->Differentiation MAPK->Migration MAPK->Differentiation This compound This compound This compound->EBI2 Blocks

Caption: EBI2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols for Studying this compound in Autoimmune Disease Models

The following protocols describe established methods for inducing and evaluating autoimmune disease models. These protocols can be adapted to assess the therapeutic potential of this compound.

In Vitro B Cell Migration (Chemotaxis) Assay

This assay evaluates the ability of this compound to inhibit the migration of B cells towards an EBI2 ligand.

Methodology:

  • Cell Preparation: Isolate B cells from the splecen of a mouse model of autoimmunity (e.g., NZB/W F1) or from human peripheral blood mononuclear cells (PBMCs).

  • Transwell Setup: Use a transwell plate with a permeable membrane (e.g., 5 µm pore size).

  • Chemoattractant: In the lower chamber, add media containing a known concentration of 7α,25-OHC.

  • This compound Treatment: In the upper chamber, add the B cell suspension pre-incubated with varying concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for 3-4 hours at 37°C.

  • Quantification: Count the number of cells that have migrated to the lower chamber using a cell counter or flow cytometry.

  • Data Analysis: Calculate the percentage of migration inhibition for each concentration of this compound to determine the IC50.

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Isolate_Cells Isolate B cells Add_Cells Add B cells + this compound to upper chamber Isolate_Cells->Add_Cells Prepare_Ligand Prepare 7α,25-OHC Add_Ligand Add 7α,25-OHC to lower chamber Prepare_Ligand->Add_Ligand Prepare_this compound Prepare this compound dilutions Prepare_this compound->Add_Cells Setup_Transwell Set up Transwell plate Setup_Transwell->Add_Ligand Add_Ligand->Add_Cells Incubate Incubate (3-4h, 37°C) Add_Cells->Incubate Count_Cells Count migrated cells Incubate->Count_Cells Calculate_IC50 Calculate % inhibition and IC50 Count_Cells->Calculate_IC50

Caption: Workflow for an in vitro B cell migration (chemotaxis) assay.

Collagen-Induced Arthritis (CIA) in Mice

This is a widely used model for rheumatoid arthritis.

Methodology:

  • Induction: Immunize DBA/1J mice with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA). A booster immunization is given 21 days later.

  • This compound Treatment: Begin treatment with this compound (e.g., daily intraperitoneal or oral administration) at the time of the booster immunization or upon the first signs of arthritis.

  • Clinical Scoring: Monitor the mice daily for signs of arthritis and score each paw based on the severity of inflammation and swelling (0-4 scale).

  • Histopathology: At the end of the study, collect joints for histological analysis to assess inflammation, cartilage damage, and bone erosion.

  • Cytokine Analysis: Measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-17) by ELISA.

Experimental Autoimmune Encephalomyelitis (EAE) in Mice

This is the most common model for multiple sclerosis.

Methodology:

  • Induction: Immunize C57BL/6 mice with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) peptide (35-55) and CFA, followed by injections of pertussis toxin.

  • This compound Treatment: Initiate this compound treatment before the expected onset of disease or at the first clinical signs.

  • Clinical Scoring: Monitor mice daily for clinical signs of EAE (e.g., tail limpness, hind limb paralysis) and score on a scale of 0-5.

  • Histopathology: At the end of the study, collect spinal cords for histological analysis of inflammation and demyelination.

  • Flow Cytometry: Analyze immune cell infiltration (T cells, B cells, macrophages) in the central nervous system by flow cytometry.

Systemic Lupus Erythematosus (SLE) in NZB/W F1 Mice

This is a spontaneous model of lupus.

Methodology:

  • Model: Use female NZB/W F1 mice, which spontaneously develop a lupus-like disease.

  • This compound Treatment: Begin long-term treatment with this compound at a pre-symptomatic age (e.g., 12-16 weeks).

  • Monitoring: Monitor mice for proteinuria weekly. Measure serum levels of anti-dsDNA autoantibodies monthly by ELISA.

  • Survival: Record the survival of the mice.

  • Histopathology: At the end of the study, collect kidneys for histological assessment of glomerulonephritis.

Conclusion

This compound represents a first-in-class, highly potent and selective antagonist of the EBI2 receptor. Given the crucial role of the EBI2 signaling pathway in orchestrating immune cell migration and its implication in the pathogenesis of various autoimmune diseases, this compound is an invaluable tool for the scientific community. The experimental frameworks provided in this guide offer a starting point for researchers to leverage this compound to dissect the intricate mechanisms of autoimmunity and to explore the therapeutic potential of targeting the EBI2-oxysterol axis. The continued investigation of this compound in relevant preclinical models holds the promise of uncovering new insights into autoimmune diseases and paving the way for the development of novel therapeutic strategies.

References

Methodological & Application

ML401: An Investigational Antagonist of GPR183/EBI2 for In Vitro Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

ML401 is a potent and selective antagonist of the G-protein coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced gene 2 (EBI2). GPR183 and its endogenous oxysterol ligands, such as 7α,25-dihydroxycholesterol (7α,25-OHC), play a crucial role in mediating immune cell migration and positioning within secondary lymphoid organs. Dysregulation of the GPR183 signaling pathway has been implicated in various inflammatory and autoimmune diseases. As a selective antagonist, this compound serves as a valuable chemical probe for investigating the physiological and pathological roles of GPR183, and as a potential starting point for the development of novel therapeutics.

These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound and similar compounds targeting GPR183.

Mechanism of Action and Signaling Pathway

GPR183 is primarily coupled to the Gαi subunit of heterotrimeric G proteins. Upon activation by an agonist, GPR183 initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, GPR183 activation can stimulate the mitogen-activated protein kinase (MAPK) pathway, specifically activating extracellular signal-regulated kinases 1/2 (ERK1/2) and p38, which results in the mobilization of intracellular calcium. Furthermore, like many GPCRs, agonist binding to GPR183 can induce the recruitment of β-arrestin, a key regulator of GPCR signaling and desensitization. This compound exerts its antagonistic effects by binding to GPR183 and preventing these downstream signaling events.

GPR183_Signaling_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular GPR183 GPR183/EBI2 G_protein Gαi/βγ GPR183->G_protein Activates beta_arrestin β-Arrestin GPR183->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits MAPK_cascade MAPK Cascade (ERK1/2, p38) G_protein->MAPK_cascade Activates Chemotaxis Chemotaxis G_protein->Chemotaxis cAMP cAMP AC->cAMP Decreases Ca_mobilization Ca²⁺ Mobilization MAPK_cascade->Ca_mobilization Induces beta_arrestin->Chemotaxis Ligand 7α,25-OHC (Agonist) Ligand->GPR183 Activates This compound This compound (Antagonist) This compound->GPR183 Inhibits

GPR183 Signaling Pathway

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound from published literature.

Assay TypeParameterThis compound Value (nM)Reference
GPR183 AntagonismIC501.03[1]
Chemotaxis AssayIC506.24[1][2]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below.

Chemotaxis Assay

This assay measures the ability of this compound to inhibit the migration of GPR183-expressing cells towards a chemoattractant.

Chemotaxis_Workflow A 1. Cell Preparation - Culture GPR183-expressing cells (e.g., U937). - Starve cells in serum-free media. B 2. Assay Setup - Add chemoattractant (e.g., 7α,25-OHC) to lower chamber of Transwell plate. - Add cells pre-incubated with this compound or vehicle to the upper insert. A->B C 3. Incubation - Incubate plate at 37°C, 5% CO₂ for 2-4 hours. B->C D 4. Cell Staining and Quantification - Remove non-migrated cells from the top of the insert. - Fix and stain migrated cells on the bottom of the insert (e.g., with Crystal Violet). - Elute stain and measure absorbance or count cells under a microscope. C->D E 5. Data Analysis - Calculate the percentage of inhibition of cell migration by this compound compared to vehicle control. D->E

Chemotaxis Assay Workflow

Materials:

  • GPR183-expressing cells (e.g., U937 human monocytic cells)

  • RPMI 1640 medium supplemented with 10% FBS

  • Serum-free RPMI 1640 medium

  • Chemoattractant: 7α,25-dihydroxycholesterol (7α,25-OHC)

  • This compound

  • Transwell inserts (e.g., 5 µm pore size for 24-well plates)

  • Crystal Violet staining solution

  • Extraction buffer (e.g., 10% acetic acid)

  • Plate reader

Protocol:

  • Cell Culture: Culture U937 cells in RPMI 1640 medium with 10% FBS. Before the assay, starve the cells in serum-free RPMI 1640 for 2-4 hours.

  • Assay Preparation:

    • Prepare a solution of 7α,25-OHC in serum-free medium at a concentration known to induce chemotaxis (e.g., 100 nM). Add 600 µL of this solution to the lower wells of a 24-well plate.

    • Resuspend the starved cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.

    • Prepare serial dilutions of this compound in serum-free medium.

    • In separate tubes, mix equal volumes of the cell suspension with the this compound dilutions (or vehicle control) and incubate for 30 minutes at 37°C.

  • Cell Seeding: Add 100 µL of the cell/compound mixture to the upper chamber of the Transwell inserts.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.

  • Quantification of Migration:

    • Carefully remove the Transwell inserts from the wells.

    • Using a cotton swab, gently remove the non-migrated cells from the upper surface of the insert membrane.

    • Fix the migrated cells on the lower surface of the membrane by immersing the inserts in methanol for 10 minutes.

    • Stain the fixed cells with 0.5% Crystal Violet solution for 15 minutes.

    • Gently wash the inserts with water to remove excess stain.

    • Allow the inserts to air dry.

    • To quantify migration, either count the number of migrated cells in several fields of view under a microscope or elute the stain by adding an extraction buffer to the wells and placing the inserts in them. Measure the absorbance of the eluted stain at 570 nm using a plate reader.

  • Data Analysis: Calculate the IC50 value for this compound by plotting the percentage of inhibition of cell migration against the log concentration of this compound.

β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)

This assay quantifies the ability of this compound to block agonist-induced recruitment of β-arrestin to GPR183.

Materials:

  • PathHunter® GPR183 β-Arrestin cell line (e.g., from Eurofins DiscoverX)

  • Cell Plating Reagent

  • Agonist (e.g., 7α,25-OHC)

  • This compound

  • PathHunter® Detection Reagents

  • White, solid-bottom 96-well or 384-well assay plates

  • Luminometer

Protocol:

  • Cell Plating: Seed the PathHunter® GPR183 cells in the assay plates at the density recommended by the manufacturer and incubate overnight at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound in the appropriate assay buffer. Also, prepare a solution of the agonist at a concentration that gives a robust signal (e.g., EC80).

  • Antagonist Treatment: Add the diluted this compound or vehicle control to the cell plate and incubate for the recommended time (e.g., 30-60 minutes) at 37°C.

  • Agonist Stimulation: Add the agonist solution to the wells and incubate for 90 minutes at 37°C.

  • Detection:

    • Equilibrate the plate and the PathHunter® Detection Reagents to room temperature.

    • Add the detection reagents to each well according to the manufacturer's protocol.

    • Incubate the plate at room temperature for 60 minutes.

  • Data Acquisition: Read the chemiluminescent signal using a luminometer.

  • Data Analysis: Determine the IC50 value of this compound by plotting the percentage of inhibition of the agonist response against the log concentration of this compound.

cAMP Assay (e.g., HTRF® cAMP Assay)

This assay measures the ability of this compound to reverse the agonist-induced decrease in intracellular cAMP levels.

Materials:

  • CHO-K1 or HEK293 cells stably expressing GPR183

  • Cell culture medium

  • Stimulation buffer

  • Agonist (e.g., 7α,25-OHC)

  • This compound

  • HTRF® cAMP assay kit (e.g., from Cisbio)

  • HTRF®-compatible plate reader

Protocol:

  • Cell Plating: Plate the GPR183-expressing cells in a suitable assay plate and incubate overnight.

  • Compound and Agonist Preparation: Prepare serial dilutions of this compound and a fixed concentration of the agonist (e.g., EC80) in stimulation buffer.

  • Assay Procedure:

    • Aspirate the culture medium from the cells.

    • Add the this compound dilutions or vehicle to the wells and incubate for a short period (e.g., 15-30 minutes) at room temperature.

    • Add the agonist to all wells except the basal control and incubate for 30 minutes at room temperature.

  • Detection:

    • Following the incubation, add the HTRF® cAMP d2-labeled conjugate and the HTRF® anti-cAMP cryptate-labeled antibody to the wells.

    • Incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the plate on an HTRF®-compatible reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis: Calculate the HTRF ratio and determine the IC50 of this compound by plotting the reversal of the agonist-induced decrease in cAMP against the log concentration of this compound.

Calcium Mobilization Assay (e.g., Fluo-4 Assay)

This assay measures the ability of this compound to inhibit agonist-induced increases in intracellular calcium.

Materials:

  • HEK293 or CHO cells stably expressing GPR183

  • Cell culture medium

  • Fluo-4 AM calcium indicator dye

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Agonist (e.g., 7α,25-OHC)

  • This compound

  • Fluorescence plate reader with an injection system (e.g., FLIPR®, FlexStation®)

Protocol:

  • Cell Plating: Seed the GPR183-expressing cells in a black-walled, clear-bottom 96-well or 384-well plate and incubate overnight.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in the assay buffer.

    • Remove the culture medium and add the Fluo-4 AM loading solution to the cells.

    • Incubate for 60 minutes at 37°C.

  • Compound and Agonist Preparation: Prepare serial dilutions of this compound and a fixed concentration of the agonist (e.g., EC80) in the assay buffer.

  • Assay Measurement:

    • Place the cell plate into the fluorescence plate reader.

    • Add the this compound dilutions or vehicle to the wells and incubate for a specified time.

    • Measure the baseline fluorescence.

    • Inject the agonist into the wells and immediately begin recording the fluorescence intensity over time (typically for 60-120 seconds).

  • Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline. Calculate the IC50 of this compound by plotting the percentage of inhibition of the agonist-induced calcium flux against the log concentration of this compound.

Conclusion

This compound is a valuable tool for studying the biology of the GPR183 receptor. The protocols outlined in these application notes provide a framework for the in vitro characterization of this compound and other potential GPR183 modulators. Researchers can adapt these protocols to their specific cell lines and experimental conditions to further investigate the role of GPR183 in health and disease.

References

Application Note: Utilizing ML401 for Chemotaxis Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemotaxis, the directed migration of cells in response to a chemical gradient, is a fundamental biological process implicated in immune responses, cancer metastasis, and developmental biology. The ability to modulate chemotaxis is a key area of interest for therapeutic intervention. ML401 is a potent and selective antagonist of the Epstein-Barr virus-induced G-protein coupled receptor 2 (EBI2), also known as GPR183.[1][2][3] EBI2 and its oxysterol ligands play a crucial role in immune cell positioning and inflammatory responses. This compound has demonstrated efficacy in inhibiting chemotaxis in vitro, making it a valuable tool for studying the role of the EBI2 signaling pathway in cell migration and for evaluating its potential as a therapeutic agent.[1][2][3]

This application note provides a detailed protocol for utilizing this compound in a chemotaxis assay to assess its inhibitory effects on EBI2-mediated cell migration.

Principle of the Assay

This protocol describes a Boyden chamber-based chemotaxis assay. In this setup, a porous membrane separates two compartments. The lower chamber contains a chemoattractant, while the upper chamber contains the cells of interest. Cells will migrate through the pores of the membrane towards the chemoattractant in the lower chamber. The inhibitory effect of this compound is quantified by measuring the reduction in the number of migrated cells in the presence of the compound compared to a vehicle control.

Materials and Reagents

  • This compound (Tocris, Cat. No. 4991 or equivalent)

  • Chemoattractant (e.g., 7α,25-dihydroxycholesterol (7α,25-OHC), the endogenous ligand for EBI2)

  • Cell line expressing EBI2 (e.g., CHO-K1 cells stably expressing human EBI2, or primary immune cells such as B lymphocytes or dendritic cells)

  • Chemotaxis chamber (e.g., Boyden chamber with polycarbonate membranes of appropriate pore size)

  • Cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Bovine Serum Albumin (BSA)

  • Calcein-AM (for fluorescent labeling of cells)

  • Fluorescence plate reader

Data Presentation

Table 1: Inhibitory Effect of this compound on EBI2-Mediated Chemotaxis

This compound Concentration (nM)Mean Migrated Cells (RFU)Standard Deviation% Inhibition
0 (Vehicle)15,0008500
112,75072015
58,25045045
104,50028070
501,50012090
1007508095

Note: The data presented in this table are for illustrative purposes only and may not reflect actual experimental results.

IC50 Value: The concentration of this compound that inhibits 50% of the chemotactic response. Based on the example data, the IC50 would be approximately 6 nM.[1][2][3]

Experimental Protocols

Cell Preparation
  • Culture EBI2-expressing cells in appropriate cell culture medium supplemented with FBS.

  • On the day of the assay, harvest the cells and wash them once with serum-free medium.

  • Resuspend the cells in serum-free medium containing 0.1% BSA at a concentration of 1 x 10^6 cells/mL.

  • Label the cells with Calcein-AM according to the manufacturer's protocol for subsequent fluorescent detection.

Preparation of this compound and Chemoattractant
  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of this compound in serum-free medium containing 0.1% BSA to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

  • Prepare the chemoattractant (e.g., 7α,25-OHC) solution in serum-free medium containing 0.1% BSA at a concentration known to induce a robust chemotactic response.

Chemotaxis Assay Procedure
  • Add the chemoattractant solution to the lower wells of the Boyden chamber.

  • Add serum-free medium with 0.1% BSA to the negative control wells.

  • Pre-incubate the Calcein-AM labeled cells with the various concentrations of this compound or vehicle control for 30 minutes at 37°C.

  • Place the porous membrane over the lower wells.

  • Add the cell suspension (containing this compound or vehicle) to the upper chamber of the corresponding wells.

  • Incubate the chamber at 37°C in a 5% CO2 incubator for a duration optimized for the specific cell type (typically 1-4 hours).

  • After incubation, carefully remove the upper chamber and wipe away the non-migrated cells from the top surface of the membrane.

  • Quantify the migrated cells on the bottom side of the membrane by measuring the fluorescence using a fluorescence plate reader.

Mandatory Visualizations

G cluster_workflow Experimental Workflow prep_cells Prepare EBI2-expressing cells label_cells Label cells with Calcein-AM prep_cells->label_cells pre_incubate Pre-incubate cells with this compound label_cells->pre_incubate prep_this compound Prepare this compound dilutions prep_this compound->pre_incubate prep_chemo Prepare chemoattractant setup_chamber Set up Boyden chamber prep_chemo->setup_chamber add_cells Add cells to upper chamber pre_incubate->add_cells setup_chamber->add_cells incubate Incubate at 37°C add_cells->incubate quantify Quantify migrated cells incubate->quantify

Caption: Experimental workflow for the this compound chemotaxis assay.

G cluster_pathway EBI2 Signaling Pathway in Chemotaxis ligand 7α,25-OHC ebi2 EBI2 (GPR183) ligand->ebi2 g_protein Gαi Protein ebi2->g_protein This compound This compound This compound->ebi2 pi3k PI3K g_protein->pi3k akt Akt pi3k->akt rac_cdc42 Rac/Cdc42 akt->rac_cdc42 actin Actin Polymerization rac_cdc42->actin migration Cell Migration actin->migration

Caption: Simplified EBI2 signaling pathway leading to cell migration.

References

ML401: Application Notes and Protocols for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML401 is a potent and selective antagonist of the G-protein coupled receptor 183 (GPR183), also known as the Epstein-Barr virus-induced gene 2 (EBI2).[1][2][3] GPR183 and its endogenous oxysterol ligands play a crucial role in directing the migration of immune cells, particularly B cells, to specific locations within lymphoid tissues.[4][5][6] Dysregulation of the GPR183 signaling pathway has been implicated in various inflammatory and autoimmune diseases, as well as in certain types of cancer, making it an attractive target for therapeutic intervention.[7][8][9][10]

This compound exhibits high affinity for GPR183 with an IC50 in the low nanomolar range and has been shown to effectively inhibit chemotaxis in various cell types.[1][2][3] These application notes provide detailed protocols for utilizing this compound in common cell culture experiments to investigate its effects on cell viability, signaling pathways, and apoptosis.

Data Presentation

The following table summarizes the key quantitative data for this compound based on available literature.

ParameterValueCell Line/SystemReference
IC50 (GPR183/EBI2 antagonism) 1.03 nMRecombinant cells[1]
IC50 (Chemotaxis Assay) 6.24 nMCHO-K1 cells[1]
Toxicity No toxicity observed up to 50 µMFa2-N4 human hepatocytes, LnCap, IMR-32 cells[2]

Signaling Pathway

The GPR183/EBI2 receptor is primarily coupled to the Gαi family of G proteins. Upon activation by its oxysterol ligands, GPR183 signaling can lead to the activation of downstream pathways, including the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and survival. As an antagonist, this compound is expected to block these downstream effects.

GPR183_Signaling_Pathway cluster_membrane Cell Membrane GPR183 GPR183/EBI2 Gai Gαi GPR183->Gai Activation Cell_Migration Cell Migration GPR183->Cell_Migration ERK_Pathway ERK Pathway Gai->ERK_Pathway Inhibition of Adenylyl Cyclase (indirectly influences) Oxysterol Oxysterol Ligand Oxysterol->GPR183 Binds & Activates This compound This compound This compound->GPR183 Binds & Inhibits Proliferation_Survival Proliferation & Survival ERK_Pathway->Proliferation_Survival

Caption: GPR183/EBI2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on a given cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.

Materials:

  • Cells of interest (e.g., Jurkat, Ramos, or other lymphoma cell lines)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells if adherent, or directly count if in suspension.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach and resume growth.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested concentration range to start with is 0.1, 1, 10, 25, and 50 µM. Include a vehicle control (DMSO) at the highest concentration used for this compound.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Seed_Cells Seed Cells in 96-well Plate Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Prepare_this compound Prepare this compound Dilutions Incubate_24h->Prepare_this compound Add_this compound Add this compound to Cells Prepare_this compound->Add_this compound Incubate_Treatment Incubate (24-72h) Add_this compound->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance

Caption: Workflow for the MTT cell viability assay with this compound treatment.

Western Blotting for ERK Phosphorylation

This protocol is to determine the effect of this compound on the GPR183 signaling pathway by assessing the phosphorylation status of a key downstream effector, ERK.

Materials:

  • Cells expressing GPR183 (e.g., B-cell lymphoma lines)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • GPR183 agonist (e.g., 7α,25-dihydroxycholesterol)

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Pre-treat cells with this compound at various concentrations (e.g., 10, 100, 1000 nM) for 1-2 hours.

    • Stimulate the cells with a GPR183 agonist for a short period (e.g., 15-30 minutes). Include a non-stimulated control and a vehicle control.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated ERK to total ERK and the loading control.

Western_Blot_Workflow cluster_cell_prep Cell Preparation cluster_protein Protein Extraction cluster_blotting Western Blotting Seed_Cells Seed Cells in 6-well Plates Pretreat_this compound Pre-treat with this compound Seed_Cells->Pretreat_this compound Stimulate_Agonist Stimulate with Agonist Pretreat_this compound->Stimulate_Agonist Lyse_Cells Lyse Cells Stimulate_Agonist->Lyse_Cells Quantify_Protein Quantify Protein (BCA) Lyse_Cells->Quantify_Protein SDS_PAGE SDS-PAGE Quantify_Protein->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Block Block Membrane Transfer->Block Primary_Ab Incubate with Primary Ab Block->Primary_Ab Secondary_Ab Incubate with Secondary Ab Primary_Ab->Secondary_Ab Detect Detect Signal Secondary_Ab->Detect

Caption: Workflow for Western Blot analysis of ERK phosphorylation.

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This protocol is to assess whether this compound induces apoptosis in cancer cell lines. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, thus identifying late apoptotic and necrotic cells.

Materials:

  • Cancer cell lines (e.g., diffuse large B-cell lymphoma cell lines)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest the cells (including floating cells in the supernatant) and wash them with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • Use appropriate compensation controls for FITC and PI.

    • Acquire data for at least 10,000 events per sample.

Data Analysis: The cell population will be divided into four quadrants:

  • Lower-left (Annexin V- / PI-): Live cells

  • Lower-right (Annexin V+ / PI-): Early apoptotic cells

  • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Upper-left (Annexin V- / PI+): Necrotic cells (or cells with compromised membranes)

Calculate the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

Flow_Cytometry_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Analysis Seed_Cells Seed Cells in 6-well Plates Treat_this compound Treat with this compound Seed_Cells->Treat_this compound Incubate Incubate (24-48h) Treat_this compound->Incubate Harvest_Cells Harvest Cells Incubate->Harvest_Cells Wash_PBS Wash with PBS Harvest_Cells->Wash_PBS Resuspend Resuspend in Binding Buffer Wash_PBS->Resuspend Add_Stains Add Annexin V-FITC & PI Resuspend->Add_Stains Incubate_Stain Incubate (15 min) Add_Stains->Incubate_Stain Analyze_Flow Analyze by Flow Cytometry Incubate_Stain->Analyze_Flow

Caption: Workflow for apoptosis analysis by Annexin V/PI flow cytometry.

Conclusion

This compound is a valuable research tool for investigating the role of the GPR183/EBI2 signaling pathway in various biological processes. The protocols outlined in these application notes provide a framework for studying the effects of this compound on cell viability, signal transduction, and apoptosis. Researchers should optimize the experimental conditions, including cell type, this compound concentration, and treatment duration, for their specific experimental goals.

References

Application Notes and Protocols for In Vivo Administration of ML401 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML401 is a potent and selective antagonist of the G-protein coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced gene 2 (EBI2). GPR183 and its endogenous oxysterol ligands play a crucial role in regulating immune cell migration and positioning, making it a compelling target for therapeutic intervention in autoimmune diseases and certain cancers. Preclinical evaluation of this compound in relevant animal models is a critical step in advancing this compound towards clinical applications. This document provides a detailed overview of the available information and protocols for the in vivo administration of this compound in mouse models, based on a comprehensive review of existing literature and probe reports.

While specific in vivo efficacy studies detailing the administration of this compound in mouse models are not extensively published in peer-reviewed literature, a probe report from the National Institutes of Health (NIH) Molecular Libraries Program provides valuable insights into its suitability for such studies, including its favorable pharmacokinetic profile in rodents. This document leverages this information, alongside general protocols for administering small molecules to mice, to provide a foundational guide for researchers.

Quantitative Data Summary

Although specific in vivo efficacy data for this compound is not publicly available, the NIH probe report provides key in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) data that informs its potential for in vivo use.

ParameterSpeciesValue/ObservationSignificance for In Vivo Studies
Plasma Stability Human, MouseVery good stabilitySuggests the compound is not rapidly degraded in the bloodstream, allowing for sustained exposure.
Microsomal Stability Human, MouseModerate stabilityIndicates the compound is metabolized by liver enzymes at a moderate rate, influencing its half-life.
Aqueous Solubility N/ALowMay necessitate specific vehicle formulations for effective in vivo delivery.
Toxicity Human Cell LinesNo toxicity observed in Fa2-N4 human hepatocytes and non-cytotoxic in LnCap and IMR-32 cells (>50 μM)Suggests a favorable initial safety profile, though in vivo toxicology is essential.

Signaling Pathway

This compound acts as an antagonist to GPR183. The binding of endogenous oxysterol ligands to GPR183 on immune cells, such as B cells and T cells, initiates a signaling cascade that is crucial for their migration and localization within lymphoid tissues. This process is central to mounting an effective adaptive immune response. By blocking this interaction, this compound can modulate immune cell trafficking, which is a key therapeutic strategy for autoimmune diseases where aberrant immune cell infiltration contributes to pathology.

GPR183_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Oxysterols Oxysterols (e.g., 7α,25-OHC) GPR183 GPR183 (EBI2) Oxysterols->GPR183 Activates This compound This compound This compound->GPR183 Inhibits G_protein Gαi Protein GPR183->G_protein Activates Beta_arrestin β-Arrestin GPR183->Beta_arrestin Recruits Downstream Downstream Signaling (e.g., ERK, Akt) G_protein->Downstream Beta_arrestin->Downstream Migration Cell Migration & Positioning Downstream->Migration

Caption: GPR183 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following protocols are generalized based on common practices for administering small molecules with low aqueous solubility to mice and should be optimized for specific experimental needs.

Vehicle Formulation

Given this compound's low aqueous solubility, a suitable vehicle is critical for achieving consistent and effective in vivo exposure.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Tween 80

  • Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

Protocol:

  • Weigh the required amount of this compound for the desired dosing concentration.

  • Dissolve this compound in a minimal amount of DMSO (e.g., 5-10% of the final volume). Ensure complete dissolution.

  • Add PEG400 to the solution (e.g., 30-40% of the final volume) and mix thoroughly.

  • Add Tween 80 (e.g., 5-10% of the final volume) and mix.

  • Bring the solution to the final volume with saline or PBS and vortex until a clear and homogenous solution is formed.

  • Prepare the vehicle control solution using the same percentages of DMSO, PEG400, Tween 80, and saline/PBS without this compound.

Note: The final concentration of DMSO should be kept as low as possible to avoid toxicity. The provided percentages are starting points and may require optimization.

Administration Route and Dosage

The choice of administration route will depend on the experimental design and desired pharmacokinetic profile. Oral gavage and intraperitoneal injection are common routes for preclinical studies.

a. Oral Gavage (PO)

Materials:

  • This compound formulation

  • Vehicle control

  • Animal feeding needles (gavage needles), appropriate size for mice (e.g., 20-22 gauge, 1.5 inches)

  • Syringes (1 mL)

Protocol:

  • Accurately weigh each mouse to determine the correct volume of the dosing solution to administer.

  • Gently restrain the mouse, ensuring a firm but not restrictive grip to prevent injury.

  • Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth for the gavage needle.

  • Fill a syringe with the appropriate volume of the this compound formulation or vehicle control.

  • Carefully insert the gavage needle into the mouse's mouth, passing it along the roof of the mouth and down the esophagus. Do not force the needle.

  • Once the needle is in place, dispense the solution slowly and steadily.

  • Withdraw the needle gently and return the mouse to its cage.

  • Monitor the mouse for any signs of distress or adverse reactions.

b. Intraperitoneal (IP) Injection

Materials:

  • This compound formulation

  • Vehicle control

  • Sterile syringes (1 mL) with needles (e.g., 25-27 gauge)

Protocol:

  • Accurately weigh each mouse to determine the correct injection volume.

  • Restrain the mouse by scruffing the neck to expose the abdomen.

  • Tilt the mouse slightly downwards to move the abdominal organs away from the injection site.

  • Insert the needle into the lower right or left quadrant of the abdomen at a 15-20 degree angle.

  • Aspirate briefly to ensure the needle has not entered a blood vessel or organ.

  • Inject the solution slowly.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the mouse for any signs of discomfort or adverse effects.

Dosage Considerations: While a specific efficacious dose for this compound in mice has not been published, a starting point can be inferred from studies with other GPR183 antagonists. For example, the GPR183 antagonist NIBR189 was administered orally to mice at a dose of 7.6 mg/kg. It is recommended to perform a dose-ranging study to determine the optimal and maximum tolerated dose (MTD) for this compound in the specific mouse model being used.

Experimental Workflow

The following diagram illustrates a general workflow for an in vivo efficacy study of this compound in a mouse model of disease (e.g., an autoimmune or cancer model).

experimental_workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Analysis Animal_Acclimation Animal Acclimation Disease_Induction Disease Induction (if applicable) Animal_Acclimation->Disease_Induction Randomization Randomization into Treatment Groups Disease_Induction->Randomization ML401_Admin This compound Administration (e.g., daily PO or IP) Randomization->ML401_Admin Vehicle_Admin Vehicle Control Administration Randomization->Vehicle_Admin Monitoring Daily Monitoring (Weight, Clinical Score) ML401_Admin->Monitoring Vehicle_Admin->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Tissue_Collection Tissue/Blood Collection Endpoint->Tissue_Collection PK_Analysis Pharmacokinetic Analysis Tissue_Collection->PK_Analysis PD_Analysis Pharmacodynamic Analysis (e.g., Biomarker levels) Tissue_Collection->PD_Analysis Efficacy_Analysis Efficacy Assessment (e.g., Tumor volume, Disease score) Tissue_Collection->Efficacy_Analysis Tox_Analysis Toxicology Assessment (Histopathology) Tissue_Collection->Tox_Analysis

Caption: General experimental workflow for in vivo studies with this compound.

Conclusion

While direct, published protocols for the in vivo administration of this compound are currently lacking, the available data on its pharmacological properties strongly support its feasibility for use in mouse models. The protocols and information provided herein offer a solid foundation for researchers to design and execute preclinical studies to evaluate the therapeutic potential of this compound. It is imperative that researchers conduct pilot studies to determine the optimal vehicle, administration route, and dosage for their specific experimental context. Careful monitoring for both efficacy and potential toxicity is essential for the successful preclinical development of this promising GPR183 antagonist.

Application Notes and Protocols for ML401, a Potent EBI2 Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML401 is a potent and selective antagonist of the Epstein-Barr virus-induced G-protein coupled receptor 2 (EBI2), also known as GPR183. EBI2 is a key regulator of immune cell migration, playing a crucial role in the adaptive immune response. Its natural ligand is 7α,25-dihydroxycholesterol (7α,25-OHC). By blocking the interaction of 7α,25-OHC with EBI2, this compound can inhibit the downstream signaling cascade that leads to chemotaxis of various immune cells, including B cells, T cells, and dendritic cells. These application notes provide detailed information on the solubility and preparation of this compound for experimental use, as well as a comprehensive protocol for a cellular chemotaxis assay to assess its inhibitory activity.

Physicochemical Properties and Solubility

Proper handling and solubilization of this compound are critical for obtaining reliable and reproducible experimental results. The following table summarizes the key physicochemical and solubility data for this compound.

PropertyValue
CAS Number 1597489-14-9
Molecular Weight 419.74 g/mol
Solubility in DMSO 10.42 mg/mL (24.82 mM)
Recommended Solvent Dimethyl sulfoxide (DMSO)
Storage of Stock Solution Store at -20°C for up to 1 month or -80°C for up to 6 months. Aliquot to avoid repeated freeze-thaw cycles.

Preparation of Stock Solutions:

To prepare a 10 mM stock solution of this compound, dissolve 4.20 mg of this compound in 1 mL of DMSO. For lower concentrations, dilute the stock solution in the appropriate cell culture medium. To enhance solubility, the tube can be warmed to 37°C and sonicated in an ultrasonic bath for a short period.

EBI2 Signaling Pathway

EBI2 is a G protein-coupled receptor that primarily signals through the Gαi subunit of the heterotrimeric G protein. Antagonism of EBI2 by this compound blocks this signaling cascade.

EBI2_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular EBI2 EBI2 (GPR183) Gai Gαi EBI2->Gai Activates PLC PLC Gai->PLC Gbg Gβγ Gbg->PLC Ligand 7α,25-OHC Ligand->EBI2 Binds This compound This compound This compound->EBI2 Blocks IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Mobilization IP3->Ca PKC PKC Activation DAG->PKC MAPK MAPK Activation (p38, ERK) Ca->MAPK PKC->MAPK Migration Cell Migration MAPK->Migration

EBI2 (GPR183) signaling pathway antagonism by this compound.

Experimental Protocols

The following protocols provide a framework for utilizing this compound in cellular assays to investigate its antagonistic effects on EBI2-mediated cell migration.

Chemotaxis Assay Using a Transwell System

This protocol describes a method to quantify the inhibitory effect of this compound on the migration of immune cells towards the EBI2 ligand, 7α,25-OHC.

Materials:

  • This compound

  • 7α,25-dihydroxycholesterol (7α,25-OHC)

  • U937 cells (or other immune cell line expressing EBI2)

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS), charcoal-stripped

  • Bovine Serum Albumin (BSA)

  • Transwell inserts with 5.0 µm pore polycarbonate membranes (96-well format)

  • Cell counting solution (e.g., Cell Counting Kit-8)

  • Multi-well plate reader

Experimental Workflow Diagram:

Chemotaxis_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Prep_Cells 1. Prepare U937 cells in lipid-depleted medium Add_Cells 5. Add cells pre-incubated with This compound to upper chamber Prep_Cells->Add_Cells Prep_Ligand 2. Prepare 7α,25-OHC (10 nM) in migration buffer Add_Ligand 4. Add 7α,25-OHC to lower chamber Prep_Ligand->Add_Ligand Prep_this compound 3. Prepare serial dilutions of this compound Prep_this compound->Add_Cells Incubate 6. Incubate for 4 hours at 37°C Add_Ligand->Incubate Add_Cells->Incubate Quantify 7. Quantify migrated cells in lower chamber using CCK-8 Incubate->Quantify Analyze 8. Analyze data and calculate IC50 Quantify->Analyze

Workflow for the this compound chemotaxis inhibition assay.

Procedure:

  • Cell Preparation:

    • Culture U937 cells in RPMI 1640 supplemented with 10% FBS.

    • The day before the assay, transfer the cells to a lipid-depleted medium (RPMI 1640 with 10% charcoal-stripped FBS) and incubate overnight at 37°C.

    • On the day of the assay, harvest the cells and resuspend them in migration buffer (RPMI 1640 with 1% BSA) at a concentration of 2 x 10⁶ cells/mL.

  • Compound Preparation:

    • Prepare a 10 nM solution of 7α,25-OHC in migration buffer. This will serve as the chemoattractant.

    • Prepare serial dilutions of this compound in migration buffer at 2X the final desired concentrations.

  • Assay Setup:

    • Add 240 µL of the 10 nM 7α,25-OHC solution to the lower chambers of the 96-well Transwell plate. For negative controls, add 240 µL of migration buffer without the chemoattractant.

    • In a separate plate, mix 40 µL of the cell suspension with 40 µL of the 2X this compound dilutions (or vehicle control) and incubate for 30 minutes at room temperature.

    • Carefully place the Transwell inserts into the wells containing the chemoattractant.

    • Add 80 µL of the cell/compound mixture (containing 1.6 x 10⁵ cells) to the upper chamber of each insert.

  • Incubation:

    • Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.

  • Quantification of Migration:

    • After incubation, carefully remove the Transwell inserts.

    • Quantify the number of cells that have migrated to the lower chamber using a suitable method, such as the Cell Counting Kit-8 (CCK-8). Add the CCK-8 reagent to the lower chamber, incubate as per the manufacturer's instructions, and measure the absorbance at 450 nm.

  • Data Analysis:

    • Calculate the percentage of migration inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the log concentration of this compound and fit the data to a dose-response curve to determine the IC₅₀ value.

Troubleshooting

  • Low Cell Migration:

    • Ensure the EBI2 expression level in the chosen cell line is adequate.

    • Optimize the concentration of the chemoattractant (7α,25-OHC). A bell-shaped dose-response curve is often observed.

    • Check the pore size of the Transwell membrane; it should be appropriate for the size of the cells.

  • High Background Migration (in the absence of chemoattractant):

    • Ensure cells are properly washed and resuspended in serum-free or low-serum medium before the assay.

    • Charcoal-stripped serum is recommended to remove endogenous lipids that may activate EBI2.

  • Inconsistent Results:

    • Ensure accurate and consistent cell counting and seeding.

    • Avoid introducing bubbles when adding reagents to the Transwell chambers.

    • Maintain consistent incubation times.

These application notes and protocols are intended to serve as a guide. Researchers may need to optimize conditions based on their specific cell types and experimental goals.

Application of USP1 Inhibition in Cancer Cell Migration Studies: A Focus on the Potent Inhibitor ML323

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: While the query specified ML401, extensive database searches did not yield information on a compound with this designation in the context of cancer cell migration or as a USP1 inhibitor. It is possible that this was a typographical error and the intended compound was ML323, a well-characterized and potent inhibitor of Ubiquitin-Specific Protease 1 (USP1) with demonstrated effects on cancer cell migration. The following application notes and protocols are therefore based on the available scientific literature for ML323.

Introduction

Ubiquitin-Specific Protease 1 (USP1) is a deubiquitinating enzyme that has emerged as a critical regulator of cellular processes integral to cancer progression, including DNA damage response and cell cycle control.[1] Elevated USP1 expression is observed in various cancers and often correlates with poor prognosis.[2] USP1 contributes to tumorigenesis by stabilizing key proteins involved in cancer cell survival and proliferation.[1] Consequently, inhibition of USP1 has become a promising therapeutic strategy. ML323 is a potent and selective small molecule inhibitor of the USP1/UAF1 deubiquitinase complex.[3] This document provides detailed application notes and protocols for studying the effects of USP1 inhibition on cancer cell migration using ML323 as a primary research tool.

Mechanism of Action of ML323

ML323 allosterically inhibits the USP1/UAF1 complex by binding to a cryptic site, which leads to conformational changes that disrupt its catalytic activity.[4][5] This inhibition results in the increased ubiquitination and subsequent degradation of USP1 substrates, such as FANCD2 and PCNA, which are crucial for DNA repair.[3] Recent studies have also shown that ML323 can induce the auto-ubiquitination and proteasomal degradation of USP1 itself, further enhancing its inhibitory effect.[6] By destabilizing proteins that promote cell survival and progression, ML323 can suppress cancer cell proliferation, induce apoptosis, and inhibit migration and invasion.[2][7]

Key Applications in Cancer Cell Migration Research

  • Inhibition of cancer cell motility: Assessing the effect of ML323 on the migratory capacity of various cancer cell lines.

  • Elucidation of signaling pathways: Investigating the molecular mechanisms by which USP1 inhibition affects cell migration, including the Hippo signaling pathway and the expression of epithelial-mesenchymal transition (EMT) markers.[7]

  • Synergistic effects with chemotherapy: Evaluating the potential of ML323 to enhance the efficacy of DNA-damaging chemotherapeutic agents by inhibiting DNA repair mechanisms.[3]

  • In vivo validation: Studying the impact of ML323 on tumor growth and metastasis in animal models.[4]

Data Presentation

Table 1: Effect of ML323 on Osteosarcoma Cell Migration and Invasion [7]

Cell LineTreatmentMigration (Fold Change vs. Control)Invasion (Fold Change vs. Control)
143BML323 (16 µM)~0.4~0.35
143BML323 (32 µM)~0.2~0.2
HOSML323 (16 µM)~0.5~0.4
HOSML323 (32 µM)~0.25~0.2

Table 2: Effect of ML323 on Wound Healing in Osteosarcoma Cells [7]

Cell LineTreatmentWound Closure at 24h (% of Control)
143BML323 (16 µM)~50%
143BML323 (32 µM)~25%
HOSML323 (16 µM)~60%
HOSML323 (32 µM)~30%

Experimental Protocols

Wound-Healing (Scratch) Assay

This assay is used to assess collective cell migration in vitro.

Materials:

  • Cancer cell line of interest (e.g., 143B, HOS)

  • Complete culture medium

  • Serum-free culture medium

  • ML323 (dissolved in DMSO)

  • 6-well or 12-well tissue culture plates

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Protocol:

  • Seed cells in a 6-well plate and culture until they form a confluent monolayer.

  • Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.

  • Gently wash the cells with PBS to remove detached cells.

  • Replace the medium with fresh serum-free medium containing various concentrations of ML323 or DMSO as a vehicle control.

  • Capture images of the scratch at 0 hours and at regular intervals (e.g., 12, 24, 48 hours) using a microscope.

  • Quantify the rate of wound closure by measuring the area or width of the scratch at each time point using image analysis software (e.g., ImageJ).

Transwell Migration Assay (Boyden Chamber Assay)

This assay measures the chemotactic migration of cells through a porous membrane.

Materials:

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

  • Cancer cell line of interest

  • Serum-free medium

  • Complete medium (containing a chemoattractant like 10% FBS)

  • ML323 (dissolved in DMSO)

  • Cotton swabs

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., 0.1% crystal violet)

Protocol:

  • Pre-treat cancer cells with various concentrations of ML323 or DMSO for a specified time (e.g., 24 hours).

  • Resuspend the treated cells in serum-free medium.

  • Add complete medium (with chemoattractant) to the lower chamber of the 24-well plate.

  • Seed the pre-treated cells into the upper chamber of the Transwell insert.

  • Incubate the plate for a period that allows for cell migration (e.g., 24-48 hours).

  • After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde.

  • Stain the fixed cells with 0.1% crystal violet.

  • Count the number of migrated cells in several random fields under a microscope.

Western Blotting for EMT Markers

This protocol is used to analyze changes in protein expression related to the epithelial-mesenchymal transition, a key process in cell migration and invasion.

Materials:

  • Cancer cells treated with ML323

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against EMT markers (e.g., E-cadherin, N-cadherin, Vimentin) and a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Lyse the treated cells in RIPA buffer and quantify the protein concentration.

  • Denature the protein lysates and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Mandatory Visualizations

G cluster_0 Experimental Workflow: Wound-Healing Assay A Seed cells to confluence B Create scratch with pipette tip A->B C Treat with ML323 or DMSO B->C D Image at 0h and 24h C->D E Quantify wound closure D->E G cluster_1 Experimental Workflow: Transwell Migration Assay F Pre-treat cells with ML323 G Seed cells in upper chamber (serum-free) F->G H Add chemoattractant to lower chamber G->H I Incubate for 24-48h H->I J Fix and stain migrated cells I->J K Count migrated cells J->K G ML323 ML323 USP1 USP1/UAF1 Complex ML323->USP1 inhibits Ub Ubiquitination USP1->Ub EMT EMT Markers (e.g., N-cadherin) USP1->EMT stabilizes Hippo Hippo Pathway (TAZ) USP1->Hippo stabilizes Ub->EMT targets for degradation Ub->Hippo targets for degradation Proteasome Proteasomal Degradation Migration Cancer Cell Migration EMT->Proteasome EMT->Migration Hippo->Proteasome Hippo->Migration

References

Application Note: Characterization of Novel Immunomodulatory Compounds Using Primary Immune Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Primary immune cells are crucial for studying the effects of novel therapeutic compounds on the human immune system. Unlike immortalized cell lines, primary cells more accurately reflect the in vivo physiological state, providing more relevant data for preclinical drug development. This document provides a comprehensive guide for the treatment of primary immune cell cultures with a novel compound, detailing experimental protocols, data presentation, and visualization of relevant biological pathways.

Data Presentation: Expected Outcomes of a Novel Immunomodulatory Compound

The following tables summarize the types of quantitative data that should be collected to characterize the effects of a novel immunomodulatory compound on primary immune cell cultures.

Table 1: Dose-Response Effect of a Novel Compound on T-Cell Proliferation

Compound Concentration (µM)Proliferation Index (CFSE Assay)% Viability (Trypan Blue Exclusion)
0 (Vehicle Control)4.5 ± 0.395 ± 2%
0.14.2 ± 0.494 ± 3%
13.1 ± 0.292 ± 2%
101.5 ± 0.185 ± 4%
1000.8 ± 0.160 ± 5%

Table 2: Effect of a Novel Compound on Cytokine Production by Activated T-Cells

TreatmentIFN-γ (pg/mL)TNF-α (pg/mL)IL-2 (pg/mL)IL-10 (pg/mL)
Unstimulated Control< 10< 5< 20< 5
Activated + Vehicle1500 ± 120800 ± 752500 ± 20050 ± 10
Activated + Compound (10 µM)450 ± 50250 ± 30900 ± 100150 ± 20

Experimental Protocols

The following protocols provide detailed methodologies for the isolation, culture, and treatment of primary human T-cells, as well as assays to assess the effects of a novel compound.

Isolation and Culture of Primary Human T-Cells

This protocol is adapted from established methods for isolating peripheral blood mononuclear cells (PBMCs) and subsequently purifying T-cells.[1][2][3][4]

Materials:

  • Human peripheral blood from healthy donors

  • Ficoll-Paque PLUS

  • Roswell Park Memorial Institute (RPMI) 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Human T-cell isolation kit (e.g., EasySep™ Human T Cell Isolation Kit)

  • T25 or T75 culture flasks

  • Centrifuge

Protocol:

  • Dilute peripheral blood 1:1 with PBS.

  • Carefully layer the diluted blood over Ficoll-Paque in a conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Aspirate the upper layer and carefully collect the buffy coat containing PBMCs.

  • Wash the PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.

  • Resuspend the PBMC pellet in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin (complete RPMI).

  • Isolate T-cells from the PBMC suspension using a negative selection human T-cell isolation kit according to the manufacturer's instructions.

  • Count the purified T-cells and assess viability using Trypan Blue.

  • Resuspend the T-cells in complete RPMI at a concentration of 1 x 10^6 cells/mL.

  • Culture the cells in a T75 flask at 37°C in a humidified 5% CO2 incubator.[5]

T-Cell Activation and Treatment with a Novel Compound

This protocol describes how to activate T-cells and treat them with the compound of interest.

Materials:

  • Purified primary human T-cells

  • Anti-CD3/CD28 T-cell activation beads or plate-bound antibodies

  • Novel compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)

  • Complete RPMI medium

  • 96-well cell culture plates

Protocol:

  • Seed the purified T-cells in a 96-well plate at a density of 1 x 10^5 cells per well in 100 µL of complete RPMI.

  • Prepare serial dilutions of the novel compound in complete RPMI. Ensure the final vehicle concentration is consistent across all wells and does not exceed 0.1%.

  • Add 50 µL of the compound dilutions to the respective wells. Include a vehicle-only control.

  • Add anti-CD3/CD28 activation beads at the manufacturer's recommended concentration to the wells designated for activation. Include an unstimulated control (no activation beads).

  • The final volume in each well should be 200 µL.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.

T-Cell Proliferation Assay (CFSE-based)

This protocol measures T-cell proliferation by tracking the dilution of Carboxyfluorescein succinimidyl ester (CFSE) dye.[6][7][8]

Materials:

  • CFSE dye

  • Treated T-cells from the 96-well plate

  • Flow cytometer

  • FACS tubes

  • PBS with 2% FBS (FACS buffer)

Protocol:

  • Prior to seeding, label the purified T-cells with CFSE according to the manufacturer's protocol.

  • After the 48-72 hour incubation with the compound and activation stimuli, harvest the cells from the 96-well plate.

  • Transfer the cells to FACS tubes and wash with FACS buffer.

  • Resuspend the cells in 200 µL of FACS buffer.

  • Acquire the samples on a flow cytometer, measuring the fluorescence intensity in the FITC channel.

  • Analyze the data to determine the proliferation index based on the dilution of the CFSE signal in proliferating cells.

Cytokine Measurement (ELISA or Multiplex Assay)

This protocol is for measuring the concentration of cytokines in the cell culture supernatant.[9]

Materials:

  • Supernatants from the treated T-cell cultures

  • ELISA kits for specific cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-10) or a multiplex cytokine assay kit

  • Plate reader

Protocol:

  • After the incubation period, centrifuge the 96-well plate at 300 x g for 5 minutes.

  • Carefully collect the supernatant from each well without disturbing the cell pellet.

  • Store the supernatants at -80°C until analysis.

  • Perform the ELISA or multiplex assay according to the manufacturer's instructions to quantify the cytokine concentrations.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and a general experimental workflow.

T_Cell_Activation_Pathway cluster_APC APC cluster_T_Cell T-Cell APC Antigen Presenting Cell (APC) T_Cell T-Cell MHC MHC-Antigen TCR TCR MHC->TCR Signal 1 LCK LCK TCR->LCK CD28 CD28 B7 B7 B7->CD28 Signal 2 ZAP70 ZAP70 LCK->ZAP70 PLCg PLCγ ZAP70->PLCg NFAT NFAT PLCg->NFAT NFkB NF-κB PLCg->NFkB AP1 AP-1 PLCg->AP1 IL2_Gene IL-2 Gene Transcription NFAT->IL2_Gene NFkB->IL2_Gene AP1->IL2_Gene

Caption: Simplified T-Cell Activation Signaling Pathway.

NFkB_Pathway Stimulus Stimulus (e.g., TNF-α) Receptor Receptor Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex IkB IκB IKK_Complex->IkB Phosphorylates & Degradation NFkB_p50_p65 NF-κB (p50/p65) IkB->NFkB_p50_p65 Releases Nucleus Nucleus NFkB_p50_p65->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression

Caption: Canonical NF-κB Signaling Pathway.

Inflammasome_Pathway PAMPs_DAMPs PAMPs/DAMPs NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 Signal 2 ASC ASC NLRP3->ASC Recruits Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 Recruits Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Cleavage Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleaves IL1b Mature IL-1β Pro_IL1b->IL1b

Caption: Simplified NLRP3 Inflammasome Activation Pathway.[10][11][12][13]

Experimental_Workflow Start Start: Isolate Primary T-Cells Culture_Cells Culture & Expand T-Cells Start->Culture_Cells Treat_Cells Treat with Novel Compound & Activate Culture_Cells->Treat_Cells Incubate Incubate for 48-72 hours Treat_Cells->Incubate Harvest Harvest Cells & Supernatant Incubate->Harvest Proliferation Proliferation Assay (CFSE) Harvest->Proliferation Cytokine Cytokine Analysis (ELISA) Harvest->Cytokine Data_Analysis Data Analysis Proliferation->Data_Analysis Cytokine->Data_Analysis End End: Characterize Compound Effects Data_Analysis->End

Caption: General Experimental Workflow.

References

Application Notes and Protocols for ML401 in a Neuroinflammation Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative diseases. Microglia, the resident immune cells of the central nervous system (CNS), play a central role in initiating and propagating the neuroinflammatory response. The activation of microglia leads to the production and release of pro-inflammatory cytokines and chemokines, which can contribute to neuronal damage and disease progression. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of the inflammatory response in microglia. Ubiquitin-specific protease 14 (USP14) has emerged as a potential therapeutic target in neuroinflammation as it has been shown to positively regulate the NF-κB pathway.[1][2] Inhibition of USP14 has been demonstrated to attenuate neuroinflammation and reduce microglial activation.[3]

ML401 is a potent and selective inhibitor of USP14. By inhibiting USP14, this compound is hypothesized to suppress the activation of the NF-κB signaling pathway, thereby reducing the production of pro-inflammatory mediators in microglia. This application note provides detailed protocols for utilizing this compound in both in vitro and in vivo models of neuroinflammation to investigate its therapeutic potential.

Mechanism of Action

This compound is a small molecule inhibitor of USP14, a deubiquitinating enzyme associated with the proteasome. In the context of neuroinflammation, USP14 is believed to promote the degradation of Inhibitor of kappa B alpha (IκBα).[1] IκBα is a critical negative regulator of the NF-κB signaling pathway, sequestering the NF-κB p65/p50 heterodimer in the cytoplasm. The degradation of IκBα allows for the translocation of NF-κB into the nucleus, where it induces the transcription of pro-inflammatory genes, including those for cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).

By inhibiting USP14, this compound is proposed to stabilize IκBα, preventing its degradation. This leads to the retention of NF-κB in the cytoplasm and a subsequent reduction in the expression of pro-inflammatory cytokines, thus dampening the neuroinflammatory response. Other USP14 inhibitors, such as IU1 and b-AP15, have been shown to inhibit NF-κB activation and reduce inflammatory responses.[2][4][5]

Signaling Pathway Diagram

ML401_Mechanism_of_Action Proposed Mechanism of Action of this compound in Neuroinflammation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkBa_NFkB IκBα-NF-κB (Inactive) IKK_complex->IkBa_NFkB Phosphorylates IκBα IkBa_Ub Ub-IκBα IkBa_NFkB->IkBa_Ub Ubiquitination NFkB NF-κB (Active) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates USP14 USP14 USP14->IkBa_Ub Deubiquitinates IκBα This compound This compound This compound->USP14 Inhibits IkBa_Ub->IkBa_NFkB Stabilization Proteasome Proteasome IkBa_Ub->Proteasome Degradation Proteasome->NFkB DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines Transcription Experimental_Workflow Experimental Workflow for Evaluating this compound in Neuroinflammation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Microglia Cell Culture (e.g., BV-2 or Primary Microglia) ml401_treatment_vitro This compound Treatment (Co- or Pre-incubation) cell_culture->ml401_treatment_vitro lps_stimulation_vitro LPS Stimulation (e.g., 100 ng/mL for 24h) elisa ELISA for Cytokines (TNF-α, IL-6, IL-1β) lps_stimulation_vitro->elisa western_blot Western Blot for NF-κB Pathway Proteins lps_stimulation_vitro->western_blot ml401_treatment_vitro->lps_stimulation_vitro animal_model Animal Model (e.g., C57BL/6 Mice) ml401_administration This compound Administration (e.g., i.p. or oral gavage) animal_model->ml401_administration lps_injection LPS Injection (i.p.) (e.g., 1 mg/kg) tissue_collection Brain Tissue Collection lps_injection->tissue_collection ml401_administration->lps_injection ihc Immunohistochemistry (Iba1 for Microglia) tissue_collection->ihc

References

Application Note: Utilizing ML401 to Elucidate the Role of GPR183/EBI2 in B Cell Differentiation

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

B cell differentiation is a highly regulated process that is fundamental to the adaptive immune response. Upon activation, naive B cells undergo a complex series of events, including proliferation, immunoglobulin class switching, and differentiation into antibody-secreting plasma cells and long-lived memory B cells. The precise localization of B cells within secondary lymphoid organs is critical for these processes, as it facilitates essential interactions with other immune cells, such as T follicular helper (Tfh) cells and follicular dendritic cells (FDCs).

One of the key regulators of B cell positioning is the G-protein coupled receptor 183 (GPR183), also known as the Epstein-Barr virus-induced G protein-coupled receptor 2 (EBI2).[1][2] EBI2 and its endogenous oxysterol ligand, 7α,25-dihydroxycholesterol (7α,25-OHC), form a chemotactic axis that guides activated B cells to the outer follicular and interfollicular regions of lymphoid tissues.[3] This migration is crucial for the initial stages of B cell activation and the decision between extrafollicular and germinal center responses. The subsequent downregulation of EBI2 is a prerequisite for B cells to enter the germinal center, where affinity maturation and the generation of high-affinity antibodies and memory B cells occur.[1]

ML401 is a potent and selective antagonist of GPR183/EBI2, with a reported IC50 in the low nanomolar range.[1][3] Its ability to block the EBI2-mediated chemotactic signaling provides a powerful tool for researchers to investigate the specific roles of this pathway in B cell differentiation. This application note provides detailed protocols for using this compound to study its effects on B cell activation, proliferation, and differentiation into plasma cells and memory B cells in vitro.

Principle of the Method

This protocol describes an in vitro cell culture system to induce the differentiation of primary B cells into plasma cells and memory B cells. By treating the cells with this compound, the function of GPR183/EBI2 is inhibited. The impact of this inhibition on B cell differentiation is then assessed through various methods, including flow cytometry to analyze the expression of key cell surface markers and ELISA to quantify antibody secretion. This approach allows for a controlled investigation into the role of GPR183/EBI2 signaling in different stages of B cell maturation.

Materials and Reagents

  • This compound (Tocris, Cat. No. 4971 or equivalent)

  • Primary human or murine B cells

  • B cell isolation kit (e.g., EasySep™ Human B Cell Isolation Kit, STEMCELL Technologies)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 2-Mercaptoethanol

  • CD40L, recombinant

  • Interleukin-4 (IL-4), recombinant

  • Interleukin-21 (IL-21), recombinant

  • Lipopolysaccharide (LPS)

  • Anti-CD19 antibody (for flow cytometry)

  • Anti-CD27 antibody (for flow cytometry)

  • Anti-CD38 antibody (for flow cytometry)

  • Anti-CD138 antibody (for flow cytometry)

  • Anti-IgG antibody (for flow cytometry)

  • Anti-IgM antibody (for flow cytometry)

  • Fixable Viability Dye

  • ELISA kit for IgG and IgM quantification

  • 96-well cell culture plates

  • Flow cytometer

  • ELISA plate reader

Experimental Workflow

G cluster_0 B Cell Isolation and Culture cluster_1 This compound Treatment cluster_2 Incubation cluster_3 Analysis A Isolate Primary B Cells B Culture B Cells with Activation Stimuli (e.g., CD40L, IL-4, IL-21) A->B C Treat with this compound (Varying Concentrations) B->C D Incubate for 5-7 Days C->D E Flow Cytometry Analysis (Plasma Cell & Memory B Cell Markers) D->E F ELISA for Antibody Secretion (IgG & IgM) D->F G cluster_0 GPR183/EBI2 Signaling Pathway ligand 7α,25-OHC receptor GPR183 / EBI2 ligand->receptor g_protein Gi/o receptor->g_protein Activation This compound This compound This compound->receptor Inhibition downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) g_protein->downstream migration B Cell Migration to Outer Follicular Regions downstream->migration differentiation B Cell Differentiation (Plasma & Memory Cells) migration->differentiation

References

ML401: Application Notes for Preclinical In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML401 is a potent and selective antagonist of the G protein-coupled receptor EBI2 (Epstein-Barr virus-induced gene 2), also known as GPR183. EBI2 and its endogenous oxysterol ligands play a crucial role in regulating immune cell migration and positioning, making it a compelling target for therapeutic intervention in a range of diseases, including autoimmune disorders, inflammatory conditions, and potentially cancer. These application notes provide a comprehensive overview of the available preclinical data for this compound and offer detailed protocols to guide the design of in vivo efficacy studies.

Note on Available Data: As of the latest literature review, specific in vivo efficacy data for this compound in disease models has not been extensively published in peer-reviewed literature. The information presented herein is primarily derived from the National Institutes of Health (NIH) Probe Report for this compound, which details its discovery, in vitro characterization, and pharmacokinetic profile. The provided in vivo study protocol is a representative example based on common preclinical practices for evaluating compounds with similar mechanisms of action.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by antagonizing the EBI2 receptor. EBI2 is activated by its endogenous ligands, which are oxysterols, most notably 7α,25-dihydroxycholesterol (7α,25-OHC). This receptor is highly expressed on B cells and other immune cells, and its activation is critical for their migration to specific locations within lymphoid tissues. By blocking the binding of oxysterols to EBI2, this compound inhibits downstream signaling pathways that control cell migration.

Below is a diagram illustrating the EBI2 signaling pathway and the inhibitory action of this compound.

EBI2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 7a,25-OHC 7α,25-OHC (Oxysterol Ligand) EBI2 EBI2 (GPR183) Receptor 7a,25-OHC->EBI2 Binds and Activates G_protein Heterotrimeric G-protein (Gαi, Gβγ) EBI2->G_protein Activates This compound This compound This compound->EBI2 Binds and Inhibits Signaling Downstream Signaling Cascades (e.g., MAPK, PI3K/Akt) G_protein->Signaling Initiates Migration Cell Migration and Positioning Signaling->Migration Regulates

Caption: EBI2 signaling pathway and this compound mechanism of action.

Preclinical Data Summary

The following tables summarize the key in vitro and pharmacokinetic data for this compound as reported in the NIH Probe Report.

Table 1: In Vitro Activity of this compound
ParameterAssayValue
Potency EBI2 Functional Antagonism (IC₅₀)~1 nM
Chemotaxis Assay (IC₅₀)~6 nM
Selectivity Eurofins/Ricerca PanelClean profile with minimal off-target activity
Cytotoxicity Fa2-N4 Human Hepatocytes>50 µM
LnCap and IMR-32 cells (MTT assay)>50 µM
Table 2: Pharmacokinetic Properties of this compound
ParameterSpeciesValue
Plasma Stability HumanVery good
MouseVery good
Microsomal Stability Human Liver MicrosomesModerate
Mouse Liver MicrosomesModerate
Permeability PAMPA AssayModerate
Solubility Aqueous Buffer (pH 5.0-7.4)18-20 x IC₅₀

Representative In Vivo Efficacy Study Protocol: this compound in a Xenograft Cancer Model

This protocol provides a detailed methodology for a representative in vivo study to evaluate the efficacy of this compound in a subcutaneous cancer xenograft model. This can be adapted for other disease models, such as those for autoimmune or inflammatory diseases.

Experimental Workflow

in_vivo_workflow cluster_setup Study Setup cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis animal_acclimation Animal Acclimation (e.g., 1 week) tumor_implantation Subcutaneous Implantation of Tumor Cells animal_acclimation->tumor_implantation cell_culture Tumor Cell Culture (e.g., Human B-cell lymphoma line) cell_culture->tumor_implantation tumor_measurement Tumor Growth Monitoring tumor_implantation->tumor_measurement randomization Randomization into Treatment Groups tumor_measurement->randomization treatment_admin Treatment Administration (Vehicle, this compound doses) randomization->treatment_admin body_weight Body Weight Monitoring treatment_admin->body_weight endpoint Study Endpoint Criteria Met treatment_admin->endpoint Continue until endpoint body_weight->endpoint Monitor for toxicity tumor_excision Tumor Excision and Weight Measurement endpoint->tumor_excision tissue_collection Tissue and Blood Collection endpoint->tissue_collection downstream_analysis Downstream Analysis (e.g., Histology, Biomarkers) tumor_excision->downstream_analysis tissue_collection->downstream_analysis

Caption: Experimental workflow for an in vivo efficacy study.

Detailed Experimental Protocol

1. Animal Model

  • Species: Immunocompromised mice (e.g., NOD/SCID or NSG), 6-8 weeks old.

  • Acclimation: Animals should be acclimated for at least one week prior to the start of the experiment.

  • Housing: Maintained in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Tumor Cell Line and Implantation

  • Cell Line: A suitable cancer cell line with documented expression of EBI2, for example, a human B-cell lymphoma cell line.

  • Cell Preparation: Cells are harvested during the logarithmic growth phase and resuspended in a sterile, serum-free medium (e.g., PBS or Hank's Balanced Salt Solution) at a concentration of 1 x 10⁷ cells/mL.

  • Implantation: 0.1 mL of the cell suspension (1 x 10⁶ cells) is injected subcutaneously into the right flank of each mouse.

3. Tumor Growth Monitoring and Randomization

  • Monitoring: Tumor growth is monitored 2-3 times per week using a digital caliper. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=8-10 mice per group).

4. Treatment Groups

  • Group 1: Vehicle control (e.g., 0.5% methylcellulose in sterile water).

  • Group 2: this compound at a low dose (e.g., 10 mg/kg).

  • Group 3: this compound at a high dose (e.g., 30 mg/kg).

  • Group 4: Positive control (a standard-of-care therapeutic for the chosen cancer model).

5. Drug Formulation and Administration

  • Formulation: this compound is formulated in the vehicle solution on each day of dosing.

  • Administration: The formulation is administered orally (p.o.) once or twice daily, depending on the pharmacokinetic profile of this compound.

6. Efficacy and Toxicity Assessment

  • Tumor Growth: Tumor volumes are measured 2-3 times per week.

  • Body Weight: Animal body weights are recorded at the same frequency to monitor for toxicity.

  • Clinical Observations: Animals are observed daily for any signs of distress or toxicity.

  • Endpoint: The study is terminated when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³) or after a set duration of treatment.

7. Endpoint Analysis

  • Tumor Excision: At the end of the study, mice are euthanized, and tumors are excised and weighed.

  • Tissue Collection: A portion of the tumor tissue can be fixed in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers) and another portion can be snap-frozen for biomarker analysis (e.g., gene expression, protein levels).

  • Blood Collection: Blood samples can be collected for pharmacokinetic analysis of this compound and for measurement of systemic biomarkers.

8. Statistical Analysis

  • Tumor growth data can be analyzed using a two-way ANOVA with repeated measures.

  • Final tumor weights and other endpoint measurements can be compared using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).

  • A p-value of <0.05 is typically considered statistically significant.

Conclusion

This compound is a valuable research tool for investigating the role of the EBI2/GPR183 signaling pathway in health and disease. While published in vivo efficacy data is currently limited, its potent and selective antagonism of EBI2, coupled with favorable pharmacokinetic properties, makes it a strong candidate for preclinical evaluation in various disease models. The protocols and information provided in these application notes are intended to serve as a guide for researchers to design and execute robust in vivo studies to explore the therapeutic potential of this compound.

Troubleshooting & Optimization

ML401 Chemotaxis Assay: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the ML401 compound in chemotaxis assays. This compound is a potent and selective antagonist of the EBI2 receptor (GPR183), and this guide addresses common issues encountered when assessing its impact on cell migration.[1][2][3]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during your this compound chemotaxis experiments.

Q1: Why am I observing no cell migration or very low migration in my positive control wells (chemoattractant only)?

A1: This is a common issue that can point to several factors related to cell health, assay setup, or the chemoattractant itself.

  • Cell Health & Viability: The migratory capacity of cells is highly dependent on their health.[4] Ensure that cells are in a migratory state, which can be influenced by cell type, passage number, and confluency.[4][5] Always check cell viability before starting the experiment; it should be at least 90%.[6]

  • Sub-optimal Chemoattractant Concentration: The concentration of your chemoattractant is critical. It's recommended to perform a dose-response curve to determine the optimal concentration that yields the maximal migratory response.[7][8]

  • Incorrect Pore Size: The pore size of the transwell membrane must be appropriate for the cell type being used. If pores are too small, cells cannot migrate effectively.[7][9]

  • Insufficient Incubation Time: Migration is a time-dependent process. Incubation times can range from 2 to 48 hours depending on the cell type and chemoattractant.[7] You may need to optimize the duration of your assay.

  • Cell Receptor Damage: Harvesting methods that use enzymes like trypsin can sometimes damage cell surface receptors, including the chemoattractant receptor, reducing or inhibiting cell migration.[7][8] Consider using gentler dissociation methods.

  • Serum Starvation: To increase cell sensitivity to the chemoattractant, it is often necessary to serum-starve the cells for 16-24 hours before the assay.[5][6] This reduces baseline signaling and enhances the response to the specific chemoattractant.

Q2: My negative control (no chemoattractant) shows high levels of cell migration. What could be the cause?

A2: High background migration can obscure your results and make it difficult to assess the specific effect of this compound.

  • Presence of Unintended Chemoattractants: Fetal Bovine Serum (FBS) is a potent chemoattractant. Ensure that your assay medium in the top chamber is serum-free or has a very low serum concentration.[5]

  • Cell Density Issues: Seeding too many cells in the upper chamber can lead to "spontaneous" migration due to overcrowding, where cells may fall through the pores rather than actively migrating.[7]

  • Pore Size Too Large: If the membrane pores are too large for your specific cell type, cells may passively drop through to the lower chamber, leading to false-positive results.[7]

  • Incorrect Assay Interpretation: It is important to distinguish between chemotaxis (directed migration) and chemokinesis (random, undirected migration). A positive control with the chemoattractant present in both the upper and lower chambers can help assess chemokinesis.[10][11]

Q3: I'm seeing high variability between my replicate wells. How can I improve the consistency of my results?

A3: Variability can be frustrating, but it can often be minimized by careful attention to technique.

  • Inconsistent Cell Seeding: Ensure you have a homogenous, single-cell suspension before seeding.[12] Clumps of cells will lead to uneven distribution. When pipetting, use techniques like reverse pipetting to ensure accuracy.[13][14]

  • Uneven Cell Distribution: After seeding, gently agitate the plate to ensure cells are evenly distributed across the membrane surface. A common issue is the "meniscus effect," where surface tension causes cells to cluster at the edges of the insert.[15][16] Adding a sufficient volume of media to the upper chamber can help mitigate this.[16]

  • Bubbles: Air bubbles trapped under the transwell insert can prevent the formation of a proper chemoattractant gradient.[6][12] When assembling the plate, place the insert in at a slight angle to allow air to escape.[14]

  • Temperature and Gradient Instability: Ensure all reagents and plates are properly equilibrated to the required temperatures. For example, some protocols require basement membrane extracts to be kept on ice to prevent premature gelling.[13]

Troubleshooting Summary Table
Problem Potential Cause Recommended Solution(s)
No/Low Migration Cells are unhealthy or not in a migratory state.[4]Check viability (>90%), use cells at low passage, and ensure they are not over-confluent.[6]
Chemoattractant concentration is not optimal.[7][8]Perform a dose-response curve to find the peak migratory concentration.
Incubation time is too short.[7]Optimize incubation time (try a time-course experiment from 4 to 24 hours).
Membrane pore size is too small.[7][9]Select a pore size appropriate for your cell type (e.g., 5-8 µm for many cancer cells).[9]
Cell receptors were damaged during harvesting.[7][8]Use a non-enzymatic cell dissociation solution or gentle scraping.
High Background Migration Serum in the upper chamber is acting as a chemoattractant.[5]Use serum-free media for washing and suspending cells in the top chamber.
Cell seeding density is too high.[7]Optimize cell seeding number by performing a cell titration.[7]
Membrane pore size is too large.[7]Use a smaller pore size that requires active migration.
High Variability Inconsistent cell number in replicate wells.[12]Ensure a single-cell suspension, mix well, and use proper pipetting techniques.[13]
Uneven cell distribution ("edge effect").[15]Gently tap the plate to distribute cells evenly; ensure adequate media volume.[16]
Bubbles under the membrane.[6][12]Place the insert into the lower chamber at an angle to avoid trapping air.[14]

Experimental Protocols & Methodologies

A standard Boyden chamber or transwell assay is commonly used to assess chemotaxis.[9][17] The following is a generalized protocol that should be optimized for your specific cell line and experimental conditions.

Generalized Transwell Chemotaxis Protocol
  • Cell Preparation (Day 1):

    • Culture cells until they reach approximately 80% confluency.[5][6]

    • Serum-starve the cells for 16-24 hours prior to the assay by replacing the culture medium with serum-free or low-serum (e.g., 0.2% BSA) medium.[5][6] This enhances the migratory response to a specific chemoattractant.

  • Assay Preparation (Day 2):

    • Prepare the chemoattractant solution. Dilute the chemoattractant (e.g., a chemokine specific for the EBI2 receptor) to the predetermined optimal concentration in serum-free medium.

    • Add 600 µL (for a 24-well plate) of the chemoattractant solution to the lower wells of the assay plate.[12] Include negative control wells containing only serum-free medium.

    • Harvest the serum-starved cells using a gentle method. Perform a cell count using a hemocytometer and confirm viability is >90%.[6]

    • Resuspend the cell pellet in serum-free medium to a final concentration of 1x10^6 cells/mL (this may require optimization).[12]

  • Running the Assay (Day 2):

    • Carefully place the transwell inserts (e.g., 8 µm pore size) into the wells, avoiding bubbles.[18]

    • Add 100 µL of the cell suspension (containing 1x10^5 cells) to the top chamber of each insert.[12]

    • If testing this compound, pre-incubate the cells with various concentrations of this compound before adding them to the top chamber. The same concentrations of this compound should be maintained in the top chamber during the assay.

    • Incubate the plate at 37°C in a 5% CO2 incubator for a predetermined time (e.g., 4-24 hours).[5]

  • Quantification (Day 3):

    • After incubation, carefully remove the inserts from the plate.

    • Using a cotton swab, gently remove the non-migrated cells from the top surface of the membrane.[5]

    • Fix the migrated cells on the bottom of the membrane using a fixative like methanol or paraformaldehyde.

    • Stain the cells with a dye such as Crystal Violet or DAPI.[5]

    • Allow the membrane to dry, then count the migrated cells in several representative fields of view under a microscope. Alternatively, the dye can be eluted and the absorbance measured on a plate reader for quantification.[19]

Visualizations: Workflows and Pathways

Chemotaxis Assay Troubleshooting Workflow

This diagram provides a logical flow for diagnosing common problems in a chemotaxis assay.

G cluster_start Start: Unexpected Results cluster_migration Problem: No or Low Migration cluster_background Problem: High Background Migration start Unexpected Results (e.g., No Migration, High Background) no_mig Check Positive Control (Chemoattractant Only) start->no_mig Low Signal high_bg Check Negative Control (No Chemoattractant) start->high_bg High Noise check_cells Cell Viability > 90%? no_mig->check_cells check_conc Optimal Chemoattractant Concentration? check_cells->check_conc Yes sol_cells Solution: Use healthy, low-passage cells. check_cells->sol_cells No check_time Sufficient Incubation Time? check_conc->check_time Yes sol_conc Solution: Run dose-response curve. check_conc->sol_conc No check_pore Correct Pore Size? check_time->check_pore Yes sol_time Solution: Optimize incubation period. check_time->sol_time No sol_pore Solution: Select pore size based on cell type. check_pore->sol_pore No check_serum Is Assay Medium Truly Serum-Free? high_bg->check_serum check_density Optimal Cell Density? check_serum->check_density Yes sol_serum Solution: Use serum-free medium for cell suspension and starvation. check_serum->sol_serum No sol_density Solution: Titrate cell seeding number. check_density->sol_density No

Caption: A flowchart for troubleshooting common chemotaxis assay issues.

Transwell Assay Experimental Workflow

This diagram outlines the key steps in performing a transwell-based chemotaxis experiment.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_cells 1. Prepare Cells (Culture & Serum Starve) prep_reagents 2. Prepare Reagents (Chemoattractant, this compound) prep_cells->prep_reagents add_chemo 3. Add Chemoattractant to Lower Chamber prep_reagents->add_chemo add_cells 4. Seed Cells (+/- this compound) into Upper Chamber add_chemo->add_cells incubate 5. Incubate (e.g., 37°C, 4-24h) add_cells->incubate remove 6. Remove Non-Migrated Cells incubate->remove fix_stain 7. Fix and Stain Migrated Cells remove->fix_stain quantify 8. Quantify Migration (Microscopy/Plate Reader) fix_stain->quantify

Caption: Step-by-step workflow for a typical transwell chemotaxis assay.

Simplified GPCR Signaling Pathway in Chemotaxis

This diagram illustrates the general signaling cascade initiated by a chemoattractant binding to a G-protein coupled receptor (GPCR), such as EBI2, and how an antagonist like this compound intervenes.

G cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling receptor GPCR (e.g., EBI2) g_protein Heterotrimeric G-Protein receptor->g_protein receptor->g_protein Activates g_alpha Gα-GTP g_protein->g_alpha Dissociates g_beta_gamma Gβγ g_protein->g_beta_gamma Dissociates chemoattractant Chemoattractant chemoattractant->receptor Activates This compound This compound (Antagonist) This compound->receptor Blocks effector Downstream Effectors (e.g., PLC, PI3K) g_alpha->effector Activates g_beta_gamma->effector Activates cytoskeleton Actin Cytoskeleton Rearrangement effector->cytoskeleton migration Cell Migration cytoskeleton->migration

Caption: GPCR signaling cascade in chemotaxis and the inhibitory action of this compound.

References

potential off-target effects of ML401

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using ML401, a potent G-protein coupled receptor 183 (GPR183/EBI2) antagonist. This guide addresses potential issues, including off-target effects, to ensure accurate experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and its potency?

This compound is a highly potent and selective antagonist of GPR183, also known as the Epstein-Barr virus-induced G-protein coupled receptor 2 (EBI2). It exhibits an IC50 of approximately 1.03 nM in biochemical assays and 6.24 nM in cell-based chemotaxis assays.[1][2][3]

Q2: Has this compound been screened for off-target activities?

Yes, this compound was profiled in a Eurofins/Ricerca panel, where it was found to have a "clean profile," indicating a high degree of selectivity for its primary target, GPR183.[4][5] However, as with any chemical probe, the potential for off-target effects should always be considered.

Q3: Are there any known off-target effects of this compound?

While generally selective, some challenges have been associated with the chemical scaffold to which this compound belongs, including the potential for inhibition of the human Ether-a-go-go-Related Gene (hERG) channel. Researchers should be aware of this potential off-target interaction, especially when using this compound in sensitive systems or at higher concentrations.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
Unexpected cellular phenotype not consistent with GPR183 antagonism. The phenotype may be due to an off-target effect of this compound.1. Confirm GPR183 expression: Verify that your cell system expresses GPR183 at the mRNA and/or protein level. 2. Use a structurally distinct GPR183 antagonist: Compare the phenotype observed with this compound to that of another GPR183 antagonist with a different chemical scaffold. 3. Perform a rescue experiment: If possible, overexpress GPR183 to see if the phenotype can be reversed. 4. Consider hERG inhibition: If working with cardiomyocytes or other electrically active cells, assess for potential hERG-related effects.
Inconsistent IC50 values between experiments. This could be due to variations in experimental conditions or compound stability.1. Ensure consistent assay conditions: Maintain consistent cell density, serum concentration, and incubation times. 2. Prepare fresh solutions: this compound is stable, but it is good practice to prepare fresh working solutions from a frozen stock for each experiment.[1] 3. Verify compound concentration: If possible, confirm the concentration of your this compound stock solution.
Low or no activity of this compound in a cell-based assay. This could be due to low GPR183 expression, the presence of interfering substances, or issues with the assay setup.1. Confirm GPR183 functionality: Ensure that GPR183 is functionally coupled to its downstream signaling pathway in your cell line (e.g., by testing a known agonist). 2. Check for serum effects: Components in serum may bind to this compound, reducing its effective concentration. Consider reducing the serum concentration if your assay allows. 3. Optimize assay parameters: Titrate cell number and agonist concentration to ensure the assay is running within an optimal window.

Quantitative Data Summary

Parameter Value Assay Type
IC50 (GPR183)1.03 nMBiochemical Assay
IC50 (Chemotaxis)6.24 nMCell-Based Assay

Experimental Protocols

General Protocol for a Cell-Based GPR183 Chemotaxis Assay:

  • Cell Preparation: Culture cells expressing GPR183 to mid-log phase. On the day of the experiment, harvest the cells and resuspend them in assay buffer (e.g., RPMI with 0.5% BSA) at a concentration of 1 x 10^6 cells/mL.

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. Also, prepare a solution of the GPR183 agonist (e.g., 7α,25-dihydroxycholesterol) at a concentration that induces a submaximal response.

  • Chemotaxis Assay:

    • Add the agonist solution to the lower wells of a chemotaxis plate (e.g., a 96-well Boyden chamber).

    • In separate tubes, pre-incubate the cell suspension with the various concentrations of this compound or vehicle control for 15-30 minutes at 37°C.

    • Add the pre-incubated cell suspension to the upper chamber of the chemotaxis plate, which is separated from the lower chamber by a porous membrane (e.g., 5 µm pore size).

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 1-3 hours.

  • Cell Migration Quantification: After incubation, remove the upper chamber and wipe off the non-migrated cells from the top of the membrane. Stain the migrated cells on the bottom of the membrane with a suitable dye (e.g., crystal violet) and count them under a microscope. Alternatively, a fluorescently labeled cell detection method can be used.

  • Data Analysis: Plot the number of migrated cells against the concentration of this compound to determine the IC50 value.

Visualizations

GPR183_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist 7α,25-OHC GPR183 GPR183/EBI2 Agonist->GPR183 Activates This compound This compound This compound->GPR183 Inhibits G_protein Gi/o GPR183->G_protein Activates Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) G_protein->Signaling Migration Cell Migration Signaling->Migration

Caption: Simplified GPR183 signaling pathway and the inhibitory action of this compound.

experimental_workflow start Start: Hypothesis of Off-Target Effect confirm_target Confirm GPR183 Expression (qPCR, Western Blot) start->confirm_target evaluate_herg Evaluate Potential hERG Inhibition (e.g., Patch Clamp) start->evaluate_herg use_alternative Use Structurally Different GPR183 Antagonist confirm_target->use_alternative rescue_exp GPR183 Overexpression (Rescue Experiment) confirm_target->rescue_exp compare_phenotypes Compare Phenotypes use_alternative->compare_phenotypes rescue_exp->compare_phenotypes conclusion_off_target Conclusion: Likely Off-Target Effect compare_phenotypes->conclusion_off_target Phenotypes Differ conclusion_on_target Conclusion: Likely On-Target Effect compare_phenotypes->conclusion_on_target Phenotypes Similar

Caption: Troubleshooting workflow for investigating potential off-target effects of this compound.

References

ML401 Technical Support Center: Stability in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support resource provides guidance on the stability of ML401 in long-term cell culture experiments. Below you will find frequently asked questions, troubleshooting advice, and experimental protocols to ensure the effective use of this compound in your research.

General Stability Profile of this compound

This compound is a potent and selective antagonist of the G-protein coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced G-protein coupled receptor 2 (EBI2).[1][2][3][4] It is widely used in research to study the biological functions of the EBI2 signaling pathway. General product information indicates that this compound exhibits "good stability and no toxicity"[2][3] and has shown "very good stability in both human plasma and mouse plasma".[2]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). A stock solution can be prepared at a concentration of up to 42 mg/mL (100.06 mM).[1] It is advisable to use fresh, moisture-free DMSO to ensure maximum solubility.[1]

Q2: How should I store this compound stock solutions?

A2: For long-term storage, it is recommended to keep this compound stock solutions at -80°C for up to two years or at -20°C for up to one year.[2] To minimize freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.

Q3: Is this compound stable in aqueous cell culture media?

Q4: Does this compound exhibit any known toxicity in cell culture?

A4: this compound has been reported to show no toxicity at concentrations up to 50 µM in immortalized Fa2-N4 human hepatocytes and is non-cytotoxic in MTT assays in both LnCap and IMR-32 cells at concentrations greater than 50 µM.[2]

Troubleshooting Guide

Q5: I am observing a decrease in the efficacy of this compound in my long-term cell culture experiment. What could be the cause?

A5: A decrease in efficacy over time could be due to several factors:

  • Compound Degradation: Although this compound is considered stable, prolonged incubation at 37°C in complex biological media could lead to gradual degradation.

  • Metabolism by Cells: The cell line you are using might metabolize this compound over time, reducing its effective concentration.

  • Adsorption to Plasticware: Small molecules can sometimes adsorb to the surface of cell culture plates and flasks, lowering the bioavailable concentration.

  • Instability of Stock Solution: Repeated freeze-thaw cycles or improper storage of the stock solution can lead to degradation.

Q6: How can I troubleshoot the observed loss of this compound activity?

A6: To identify the cause of the decreased activity, consider the following steps:

  • Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound in your cell culture medium from a properly stored stock solution for each experiment.

  • Replenish Media: In long-term experiments, replenish the media with freshly diluted this compound at regular intervals (e.g., every 24-48 hours) to maintain a consistent concentration.

  • Perform a Dose-Response Curve: Conduct a dose-response experiment to determine if a higher concentration of this compound is needed to achieve the desired effect in your specific cell system.

  • Assess Stability in Your System: If the issue persists, you may need to perform a stability study of this compound in your specific cell culture media and conditions. See the experimental protocol below.

Quantitative Data Summary

ParameterValueSource
IC50 (EBI2/GPR183) 1.03 nM[1][2][3]
IC50 (Chemotaxis Assay) 6.24 nM[1][2][3]
Solubility in DMSO 42 mg/mL (100.06 mM)[1]
Stock Solution Storage -80°C for 2 years; -20°C for 1 year[2]
Plasma Stability Very good in human and mouse plasma[2]
Cytotoxicity No toxicity observed >50 µM[2]

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Media

This protocol provides a framework for determining the stability of this compound in your specific experimental conditions.

Materials:

  • This compound

  • DMSO (anhydrous)

  • Your specific cell culture medium (with and without serum)

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) or a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

Methodology:

  • Preparation of this compound Spiked Media:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Spike your cell culture medium (e.g., DMEM + 10% FBS) with the this compound stock solution to a final concentration of 10 µM. Prepare a sufficient volume for all time points.

    • As a control, prepare a similar solution in media without serum.

  • Incubation:

    • Aliquot the this compound-spiked media into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).

    • Place the tubes in a 37°C, 5% CO2 incubator.

  • Sample Collection and Storage:

    • At each time point, remove one aliquot of the this compound-spiked media.

    • Immediately store the collected samples at -80°C until analysis to prevent further degradation. The T=0 sample should be frozen immediately after preparation.

  • Sample Analysis (HPLC or LC-MS):

    • Thaw the samples and prepare them for analysis according to your HPLC or LC-MS protocol. This may involve protein precipitation (e.g., with acetonitrile) and centrifugation.

    • Analyze the supernatant to quantify the remaining concentration of this compound at each time point.

    • The peak area of this compound at T=0 will serve as the 100% reference.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of remaining this compound against time to determine the degradation kinetics and the half-life (t1/2) of this compound in your specific cell culture medium.

Visualizations

ML401_Troubleshooting_Workflow cluster_observe Observation cluster_initial_checks Initial Checks cluster_assessment Experimental Assessment cluster_resolution Resolution observe Decreased this compound Efficacy in Long-Term Culture fresh_prep Prepare Fresh this compound Dilutions from Aliquoted Stock observe->fresh_prep Action replenish Replenish Media with Fresh this compound Periodically fresh_prep->replenish Next Step dose_response Perform Dose-Response Curve replenish->dose_response If Issue Persists stability_study Conduct Stability Study (HPLC/LC-MS) replenish->stability_study For Deeper Insight adjust_conc Adjust this compound Concentration dose_response->adjust_conc Outcome adjust_freq Increase Media Replenishment Frequency stability_study->adjust_freq Outcome

References

Technical Support Center: Minimizing Variability in ML401 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving ML401, a potent and selective antagonist of the G-protein coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced gene 2 (EBI2).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule antagonist of GPR183. Its primary mechanism of action is to block the binding of the endogenous ligand, 7α,25-dihydroxycholesterol (7α,25-OHC), to GPR183.[1][2][3] This inhibition prevents the activation of downstream signaling pathways that are typically initiated by GPR183.[2][4] GPR183 activation is known to play a crucial role in mediating the migration of various immune cells, including B-cells, T-cells, and dendritic cells.[1][2][3] Therefore, by antagonizing this receptor, this compound can effectively inhibit the chemotactic responses of these cells.

Q2: What are the most common sources of variability in this compound experiments?

Variability in this compound experiments can arise from several factors, broadly categorized as biological, technical, and procedural. Understanding these sources is the first step toward minimizing their impact.

CategorySpecific SourcePotential Impact
Biological Cell line integrity and passage numberChanges in receptor expression, signaling capacity, and migratory potential.[5]
Cell health and viabilityInconsistent responses to stimuli and higher background noise.
Mycoplasma contaminationAltered cellular physiology and experimental outcomes.
Technical Reagent quality and consistencyVariable this compound potency and inconsistent vehicle effects.
Pipetting accuracyInaccurate compound concentrations and cell densities.
Assay plate inconsistenciesEdge effects and uneven cell distribution.
Procedural Inconsistent cell handlingVariations in cell density, growth phase, and stimulation time.
Improper this compound solubilization and storagePrecipitation of the compound and loss of activity.
Fluctuations in incubator conditions (Temperature, CO2, Humidity)Altered cell growth and physiology.

Troubleshooting Guides

Problem 1: High variability between replicate wells in a chemotaxis assay.

High variability between replicate wells is a common issue in chemotaxis assays and can obscure the true effect of this compound.

Troubleshooting Steps:

StepActionRationale
1. Review Cell Seeding Technique Ensure a single-cell suspension before seeding. Use reverse pipetting to dispense cells and avoid introducing bubbles. Allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator.To ensure a uniform monolayer of cells at the start of the assay.
2. Verify Chemoattractant Gradient Prepare fresh chemoattractant dilutions for each experiment. Ensure the correct placement of the chemoattractant in the lower chamber and cell suspension in the upper chamber of the transwell.To establish a consistent and reproducible chemotactic gradient.
3. Check for Edge Effects Avoid using the outer wells of the plate, or fill them with sterile media/PBS to maintain humidity.To minimize evaporation and temperature gradients that can affect cell migration.
4. Standardize Incubation Time Optimize and strictly adhere to the incubation time for cell migration.To ensure that measurements are taken at a consistent point in the migratory response.
5. Assess Cell Viability Perform a viability stain (e.g., Trypan Blue) on the cell suspension before seeding.To confirm that high variability is not due to cell death.

Problem 2: Inconsistent this compound IC50 values across experiments.

Fluctuations in the half-maximal inhibitory concentration (IC50) of this compound can make it difficult to assess its potency and compare results between different experimental runs.

Troubleshooting Steps:

StepActionRationale
1. Standardize this compound Preparation Prepare fresh stock solutions of this compound in 100% DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.To ensure consistent potency of the antagonist.
2. Control Final DMSO Concentration Ensure the final concentration of DMSO is consistent across all wells, including controls. Keep the final DMSO concentration below 0.5% to minimize solvent-induced cytotoxicity.High concentrations of DMSO can affect cell membrane integrity and influence experimental outcomes.
3. Monitor Cell Passage Number Use cells within a defined low passage number range (e.g., passages 5-15).[5]High passage numbers can lead to phenotypic drift and altered receptor expression, affecting the cellular response to this compound.
4. Use a Consistent Cell Density Optimize and maintain a consistent cell density for all experiments.Cell density can influence receptor expression levels and signaling pathway activity.
5. Verify Agonist Concentration Use a consistent and validated concentration of the agonist (e.g., 7α,25-OHC) that elicits a sub-maximal response (e.g., EC80).To ensure that the assay window for measuring antagonist activity is optimal and consistent.

Experimental Protocols

Protocol 1: Transwell Chemotaxis Assay to Evaluate this compound Potency

This protocol describes a method to quantify the inhibitory effect of this compound on the migration of GPR183-expressing cells towards a chemoattractant.

Materials:

  • GPR183-expressing cells (e.g., specific B-cell or T-cell lines)

  • This compound

  • 7α,25-dihydroxycholesterol (7α,25-OHC)

  • Transwell inserts (e.g., 5 µm pore size for lymphocytes)

  • 24-well plate

  • Cell culture medium

  • DMSO

  • Calcein-AM or other suitable cell viability dye

Procedure:

  • Cell Preparation: Culture GPR183-expressing cells to 70-80% confluency. On the day of the assay, harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.

  • This compound and Agonist Preparation: Prepare a serial dilution of this compound in serum-free medium containing a final DMSO concentration of ≤0.5%. Prepare the agonist, 7α,25-OHC, at a final concentration corresponding to its EC80 in serum-free medium.

  • Assay Setup:

    • Add 600 µL of the 7α,25-OHC solution to the lower wells of the 24-well plate.

    • In separate tubes, pre-incubate 100 µL of the cell suspension with 100 µL of the this compound dilutions (or vehicle control) for 30 minutes at 37°C.

    • Add 200 µL of the pre-incubated cell suspension to the upper chamber of the transwell inserts.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

  • Quantification:

    • Carefully remove the transwell inserts.

    • Quantify the number of migrated cells in the lower chamber. This can be done by lysing the cells and using a fluorescent DNA-binding dye or by pre-labeling the cells with Calcein-AM and measuring fluorescence.

  • Data Analysis: Calculate the percentage of inhibition of migration for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Visualizations

GPR183 Signaling Pathway

GPR183_Signaling Ligand 7α,25-OHC GPR183 GPR183 Ligand->GPR183 Activates This compound This compound This compound->GPR183 Inhibits G_protein Gi/o Protein GPR183->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits PI3K PI3K G_beta_gamma->PI3K PLC PLC G_beta_gamma->PLC cAMP ↓ cAMP AC->cAMP Akt Akt PI3K->Akt Chemotaxis Cell Migration (Chemotaxis) Akt->Chemotaxis IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release ↑ Ca²⁺ IP3->Ca_release ERK ERK DAG->ERK Ca_release->Chemotaxis ERK->Chemotaxis

Caption: GPR183 signaling pathway upon activation and its inhibition by this compound.

Experimental Workflow for Minimizing Variability

Experimental_Workflow start Start cell_prep Cell Preparation - Use low passage cells - Ensure high viability - Standardize density start->cell_prep reagent_prep Reagent Preparation - Fresh this compound dilutions - Consistent DMSO concentration - Validate agonist cell_prep->reagent_prep assay_setup Assay Setup - Reverse pipetting - Avoid edge effects - Pre-incubate antagonist reagent_prep->assay_setup incubation Incubation - Stable temperature and CO2 - Consistent duration assay_setup->incubation data_acq Data Acquisition - Calibrated reader - Consistent read parameters incubation->data_acq analysis Data Analysis - Appropriate curve fitting - Statistical analysis data_acq->analysis end End analysis->end

Caption: Standardized workflow to minimize variability in this compound experiments.

Logical Workflow for Troubleshooting High Variability

Troubleshooting_Workflow start High Variability Observed check_replicates Within-plate variability? start->check_replicates check_plates Between-plate variability? check_replicates->check_plates No replicates_yes Check: - Pipetting - Cell seeding - Edge effects check_replicates->replicates_yes Yes check_days Between-day variability? check_plates->check_days No plates_yes Check: - Plate type - Incubation conditions - Reagent addition order check_plates->plates_yes Yes days_yes Check: - Cell passage - Reagent stability - Operator differences check_days->days_yes Yes no_variability Variability Resolved check_days->no_variability No replicates_yes->no_variability plates_yes->no_variability days_yes->no_variability

Caption: A logical workflow for troubleshooting sources of high variability.

References

Technical Support Center: Addressing Poor Solubility of ML401 in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing the potent EBI2/GPR183 antagonist ML401, its poor aqueous solubility presents a significant experimental hurdle. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to navigate these challenges, ensuring reliable and reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). This compound is highly soluble in DMSO. It is crucial to use fresh, anhydrous DMSO, as the presence of water can significantly reduce the solubility of this compound.

Q2: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What is happening?

A2: This is a common issue due to the hydrophobic nature of this compound. When the DMSO stock is diluted into an aqueous buffer such as Phosphate Buffered Saline (PBS), the concentration of the organic co-solvent (DMSO) drops significantly. This change in the solvent environment lowers the solubility of this compound, causing it to precipitate out of the solution.

Q3: What is the maximum concentration of DMSO that is safe for my cell-based assays?

A3: The maximum tolerated concentration of DMSO varies between cell lines. However, as a general guideline, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%, and for many sensitive cell lines, at or below 0.1%, to avoid cytotoxic effects.[1] It is always recommended to perform a vehicle control experiment to assess the impact of the DMSO concentration on your specific cell line.

Q4: How can I avoid precipitation when preparing my working solution of this compound in an aqueous buffer?

A4: To avoid precipitation, it is recommended to perform a serial dilution of your DMSO stock solution. Instead of a single large dilution, dilute the stock solution in a stepwise manner. Additionally, adding the this compound/DMSO stock to the aqueous buffer while vortexing can aid in its dispersion and reduce the likelihood of precipitation. For particularly sensitive experiments, the use of a small amount of a non-ionic surfactant, such as Tween 80 or Pluronic F-68, in the final buffer may help to maintain solubility, but this should be tested for compatibility with your assay.

Troubleshooting Guide

Issue: Precipitation or Cloudiness Observed in Working Solution

dot

cluster_0 Troubleshooting Precipitation Start Precipitation Observed Check_DMSO Is the final DMSO concentration > 0.5%? Start->Check_DMSO High_DMSO High DMSO can be toxic. Lower the concentration. Check_DMSO->High_DMSO Yes Check_Dilution Was the dilution performed in a single step? Check_DMSO->Check_Dilution No High_DMSO->Check_Dilution Single_Step Rapid solvent change causes precipitation. Use serial dilutions. Check_Dilution->Single_Step Yes Check_Mixing Was the solution vortexed during dilution? Check_Dilution->Check_Mixing No Single_Step->Check_Mixing No_Mixing Inadequate mixing leads to localized high concentrations and precipitation. Vortex during addition. Check_Mixing->No_Mixing No End Solution should be clear Check_Mixing->End Yes Consider_Surfactant Consider adding a biocompatible surfactant (e.g., Tween 80). No_Mixing->Consider_Surfactant Consider_Surfactant->End

Caption: Troubleshooting workflow for this compound precipitation.

Quantitative Data: this compound Solubility

SolventSolubilitySource
DMSO42 mg/mL (100.06 mM)Selleck Chemicals
DMSO10.42 mg/mL (24.82 mM)GlpBio
WaterInsolubleSelleck Chemicals
Ethanol4 mg/mLSelleck Chemicals

Experimental Protocols

Protocol for Preparing this compound Working Solutions for Cell-Based Assays

This protocol provides a general guideline for preparing working solutions of this compound from a DMSO stock for use in cell-based assays, such as chemotaxis or signaling inhibition assays.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile aqueous buffer (e.g., PBS, HBSS, or cell culture medium)

  • Sterile, low-adhesion microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Dissolve this compound powder in 100% anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

    • Ensure complete dissolution by vortexing. Gentle warming to 37°C and brief sonication can be used to aid dissolution if necessary.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Prepare an Intermediate Dilution (Serial Dilution):

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

    • Prepare an intermediate dilution by diluting the 10 mM stock solution in your chosen aqueous buffer. For example, to achieve a final DMSO concentration of 0.1% in a 10 µM working solution, you would first prepare a 1 mM intermediate solution in DMSO.

  • Prepare the Final Working Solution:

    • Add the required volume of the intermediate this compound/DMSO solution to the pre-warmed aqueous buffer while vortexing the buffer. This rapid mixing is critical to prevent precipitation.

    • For example, to prepare 1 mL of a 10 µM working solution with a final DMSO concentration of 0.1%, add 1 µL of the 10 mM stock solution to 999 µL of the aqueous buffer.

    • Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, it may be necessary to prepare a fresh solution with a lower final concentration of this compound or a slightly higher, yet cell-tolerated, concentration of DMSO.

dot

cluster_0 This compound Working Solution Preparation Workflow Start Start Stock_Prep Prepare 10 mM Stock in 100% DMSO Start->Stock_Prep Intermediate_Dilution Prepare Intermediate Dilution in Aqueous Buffer (with vortexing) Stock_Prep->Intermediate_Dilution Final_Dilution Prepare Final Working Solution in Aqueous Buffer (with vortexing) Intermediate_Dilution->Final_Dilution Check_Clarity Is the solution clear? Final_Dilution->Check_Clarity Precipitation Precipitation observed. Troubleshoot. Check_Clarity->Precipitation No Ready Solution is ready for assay Check_Clarity->Ready Yes

Caption: Workflow for preparing this compound working solutions.

EBI2/GPR183 Signaling Pathway

This compound is a potent antagonist of the EBI2/GPR183 receptor, a G protein-coupled receptor (GPCR). The endogenous ligands for EBI2 are oxysterols, such as 7α,25-dihydroxycholesterol (7α,25-OHC). The binding of these ligands to EBI2 initiates a signaling cascade that is crucial for the migration of immune cells, particularly B cells, to specific locations within lymphoid tissues.

dot

cluster_0 EBI2/GPR183 Signaling Pathway Oxysterol Oxysterol (e.g., 7α,25-OHC) EBI2 EBI2/GPR183 (GPCR) Oxysterol->EBI2 Binds G_protein Gi/o G-protein EBI2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Cell_Migration Cell Migration cAMP->Cell_Migration Regulates This compound This compound (Antagonist) This compound->EBI2 Blocks

Caption: EBI2/GPR183 signaling pathway and this compound antagonism.

References

Technical Support Center: ML401 Off-Target Panel Screening

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: Publicly available, specific off-target screening data for a compound designated "ML401" could not be located. The information presented below is a generalized framework for a technical support center, based on common practices in off-target liability screening. The data and protocols are illustrative and should not be considered as actual results for a specific compound named this compound.

This support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals interpreting off-target panel screening results, hypothetically for a compound "this compound".

Frequently Asked Questions (FAQs)

Q1: What is the purpose of an off-target panel screening?

A1: Off-target panel screening is a critical step in early drug discovery to assess the selectivity of a lead compound. By screening a compound against a broad range of molecular targets, such as receptors, enzymes, ion channels, and transporters, researchers can identify potential unintended interactions. This helps to predict and mitigate potential adverse drug reactions (ADRs) and ensures the compound's safety profile before it progresses to clinical trials.[1][2] Early identification of off-target liabilities allows for structure-activity relationship (SAR) studies to improve selectivity and reduce the risk of late-stage failures.[2]

Q2: How do I interpret the "% inhibition" data in my screening report?

A2: The "% inhibition" value indicates the percentage by which your compound (e.g., this compound) reduces the activity of a specific off-target protein at a given concentration. A higher percentage suggests a stronger interaction. Typically, a threshold (e.g., >50% inhibition at 10 µM) is set to flag potential off-target hits that warrant further investigation. It is important to consider the therapeutic window of your compound; significant off-target activity at concentrations well above the intended therapeutic dose may be less of a concern.

Q3: My compound shows activity against a G-protein coupled receptor (GPCR) in the off-target panel. What should I do next?

A3: An initial hit on a GPCR from a primary screen requires confirmation and further characterization. The next steps should involve:

  • Concentration-Response Curve: Perform a functional assay to determine the potency (IC50 or EC50) of your compound at the specific GPCR.

  • Agonist vs. Antagonist Mode: Determine whether your compound is acting as an agonist (activating the receptor) or an antagonist (blocking the receptor).

  • Subtype Selectivity: If the hit is on a receptor with multiple subtypes (e.g., serotonin receptors), assess the activity of your compound against the other subtypes to understand its selectivity profile.[3]

Q4: What is the significance of a hit on an hERG channel?

A4: The hERG (human Ether-à-go-go-Related Gene) potassium ion channel is a critical anti-target in drug discovery. Inhibition of the hERG channel can lead to a potentially fatal cardiac arrhythmia called Torsades de Pointes. Therefore, any significant activity against hERG is a major safety concern and requires immediate and thorough investigation, often leading to the discontinuation of the compound or significant medicinal chemistry efforts to mitigate this activity.

Troubleshooting Guide

Issue Possible Cause Recommended Action
High variability in replicate data for a specific target. - Compound precipitation at the tested concentration.- Instability of the compound under assay conditions.- Assay interference (e.g., autofluorescence).- Check the solubility of your compound in the assay buffer.- Assess the chemical stability of your compound over the assay duration.- Run a counterscreen to check for assay artifacts.
Unexpected positive hits across multiple, unrelated targets. - Compound promiscuity (non-specific binding).- Compound aggregation.- Reactivity of the compound with assay components.- Perform orthogonal assays to confirm the hits.- Use biophysical methods (e.g., NMR, SPR) to characterize the binding mode.- Include a detergent (e.g., Triton X-100) in the assay buffer to disrupt non-specific binding, if appropriate for the assay.
Discrepancy between binding assay and functional assay results. - The compound may be an allosteric modulator rather than a direct orthosteric binder.- The compound may be a partial agonist/antagonist.- The binding assay may not be sensitive enough to detect low-affinity interactions that still have a functional effect.- Conduct Schild analysis to investigate the mechanism of action.- Perform functional assays that can differentiate between full and partial agonism/antagonism.- Consider a more sensitive binding assay format.

Illustrative Off-Target Panel Screening Results for "this compound"

Note: The following data is hypothetical and for illustrative purposes only.

Table 1: "this compound" Radioligand Binding Assay Results (Selected Targets)

TargetLigand"this compound" Concentration (µM)% Inhibition
5-HT2A[3H]-Ketanserin1085
Dopamine D2[3H]-Spiperone1015
Muscarinic M1[3H]-Pirenzepine105
hERG[3H]-Astemizole1045
Beta-1 Adrenergic[3H]-CGP-12177108

Table 2: "this compound" Enzyme Activity Assay Results (Selected Targets)

TargetSubstrate"this compound" Concentration (µM)% Inhibition
COX-1Arachidonic Acid1012
COX-2Arachidonic Acid1078
PDE3AcAMP105
c-SrcPeptide substrate109

Experimental Protocols

General Protocol for Radioligand Binding Assay:

  • Membrane Preparation: Cell membranes expressing the target receptor are prepared from recombinant cell lines or native tissues.

  • Assay Buffer: A suitable buffer containing protease inhibitors is used.

  • Incubation: Membranes are incubated with a specific radioligand and the test compound ("this compound") at various concentrations. Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.

  • Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Detection: The radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: The percent inhibition by the test compound is calculated relative to the total specific binding.

General Protocol for Enzyme Activity Assay:

  • Enzyme and Substrate Preparation: The purified enzyme and its specific substrate are prepared in an appropriate assay buffer.

  • Incubation: The enzyme is pre-incubated with the test compound ("this compound") before the addition of the substrate to initiate the reaction.

  • Reaction Termination: The enzymatic reaction is stopped after a defined period.

  • Detection: The product formation is quantified using a suitable detection method (e.g., fluorescence, absorbance, luminescence).

  • Data Analysis: The percent inhibition of enzyme activity by the test compound is calculated relative to the uninhibited control.

Visualizations

experimental_workflow cluster_screening Off-Target Screening Workflow cluster_confirmation Hit Confirmation & Characterization start Test Compound (e.g., this compound) primary_screen Primary Screen (Single High Concentration) start->primary_screen hit_identification Hit Identification (>50% Inhibition?) primary_screen->hit_identification no_hit No Significant Off-Target Activity hit_identification->no_hit No hit Potential Off-Target Hit(s) Identified hit_identification->hit Yes concentration_response Concentration-Response (IC50/EC50 Determination) hit->concentration_response functional_assay Functional Assay (Agonist/Antagonist) concentration_response->functional_assay selectivity_panel Selectivity Panel (Related Subtypes) functional_assay->selectivity_panel risk_assessment Safety Risk Assessment selectivity_panel->risk_assessment

Caption: A typical workflow for off-target screening and hit validation.

signaling_pathway cluster_gpcr Hypothetical GPCR Off-Target Interaction This compound This compound GPCR Off-Target GPCR (e.g., 5-HT2A) This compound->GPCR Binds G_protein G-Protein Activation GPCR->G_protein Activates effector Effector Enzyme (e.g., PLC) G_protein->effector second_messenger Second Messenger (e.g., IP3, DAG) effector->second_messenger cellular_response Downstream Cellular Response second_messenger->cellular_response

Caption: A simplified signaling pathway for a hypothetical GPCR off-target hit.

References

potential for ML401 degradation in experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential for ML401 degradation in experimental conditions. It includes troubleshooting advice and frequently asked questions to ensure the effective use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the EBI2 (Epstein-Barr virus-induced G-protein coupled receptor 2), also known as GPR183.[1][2] It functions by blocking the binding of natural oxysterol ligands, such as 7α,25-dihydroxycholesterol (7α,25-OHC), to the EBI2 receptor. This inhibition prevents the downstream signaling cascades that mediate the migration of immune cells like B cells, T cells, and dendritic cells.[3]

Q2: What are the recommended storage conditions for this compound?

To ensure the stability and potency of this compound, it is critical to adhere to the following storage guidelines:

  • Lyophilized Powder: Store at -20°C for up to 36 months. The powder should be kept desiccated.

  • Stock Solutions in DMSO:

    • For short-term storage, aliquots can be kept at -20°C for up to 1 month.

    • For long-term storage, it is recommended to store aliquots at -80°C for up to 2 years.

  • General Handling: It is highly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation.

Q3: What solvents are recommended for dissolving this compound?

This compound is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 42 mg/mL (approximately 100 mM). It is insoluble in water. For cell-based assays, it is common practice to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in the aqueous cell culture medium. Ensure that the final DMSO concentration in your experiment is compatible with your cell type and does not exceed a level that could induce toxicity (typically ≤ 0.5%). For optimal solubility, it is advisable to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation of this compound in aqueous buffer or cell culture medium. Low aqueous solubility of this compound.This compound has been observed to have low solubility and may precipitate in purely aqueous solutions like PBS.[2] To mitigate this: • Ensure the final DMSO concentration is sufficient to maintain solubility, but non-toxic to your cells (typically between 0.1% and 0.5%). • Prepare the final dilution of this compound in your aqueous buffer or medium immediately before use. • Consider using a PBS:acetonitrile (1:1, v/v) solution for in vitro assays where cell viability is not a concern, as this compound has shown good stability in this mixture.[2]
Inconsistent or weaker than expected activity in cell-based assays. 1. Degradation of this compound stock solution. 2. Adsorption to plasticware. 3. Cell density and assay timing. 1. Check Storage: Ensure that stock solutions have been stored correctly at -80°C and have not been subjected to multiple freeze-thaw cycles. Prepare fresh stock solutions if degradation is suspected. 2. Use Appropriate Labware: Consider using low-adhesion polypropylene tubes and plates to minimize the loss of the compound. 3. Optimize Assay Conditions: Cell density can influence the apparent potency of a compound. Ensure that cell seeding densities and the timing of the assay are consistent across experiments.
High background signal or off-target effects. Compound concentration is too high. Use the lowest effective concentration of this compound to avoid off-target effects. For cell-based assays, a potency of <1-10 µM is a typical benchmark for specific inhibitors. A dose-response experiment is crucial to determine the optimal concentration for your specific assay.

Quantitative Data Summary

Table 1: Solubility and Stability of this compound

ParameterSolvent/BufferConditionsResultReference
Solubility DMSORoom Temperature42 mg/mL (100.06 mM)Selleck Chemicals
Solubility WaterRoom TemperatureInsolubleSelleck Chemicals
Stability PBS (pH 7.4)Room Temperature, 48 hours48.74% remaining (attributed to precipitation)[2]
Stability PBS:Acetonitrile (1:1, v/v)Room Temperature, 48 hours100% remaining[2]

Experimental Protocols

General Protocol for Preparing this compound for Cell-Based Assays

This protocol provides a general guideline for preparing this compound for use in typical cell culture experiments.

  • Preparation of Stock Solution:

    • Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial to prevent condensation of moisture.

    • Reconstitute the powder in 100% anhydrous DMSO to a stock concentration of 10 mM. For example, to make a 10 mM stock from 1 mg of this compound (MW: 419.74 g/mol ), add 23.82 µL of DMSO.

    • Vortex gently until the compound is fully dissolved.

  • Storage of Stock Solution:

    • Aliquot the stock solution into single-use volumes in sterile, low-adhesion polypropylene tubes.

    • Store the aliquots at -80°C.

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw a single aliquot of the 10 mM stock solution at room temperature.

    • Perform serial dilutions of the stock solution in 100% DMSO to create intermediate concentrations if necessary.

    • Prepare the final working concentration by diluting the stock or intermediate solution directly into pre-warmed cell culture medium. Ensure the final DMSO concentration is at a level that is non-toxic to your cells (e.g., ≤ 0.5%). Mix thoroughly by gentle inversion or pipetting. It is crucial to add the DMSO solution of this compound to the aqueous medium and not the other way around to minimize precipitation.

    • Use the final working solution immediately after preparation.

Visualizations

EBI2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Oxysterol 7α,25-OHC (Oxysterol) EBI2 EBI2 (GPR183) Receptor Oxysterol->EBI2 Binds G_protein Gi Protein EBI2->G_protein Activates Downstream Downstream Signaling (e.g., ERK activation) G_protein->Downstream Migration Cell Migration Downstream->Migration Leads to This compound This compound This compound->EBI2 Antagonizes

Caption: EBI2 (GPR183) Signaling Pathway and this compound Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_troubleshooting Troubleshooting A Prepare this compound Stock in 100% DMSO B Aliquot and Store at -80°C A->B C Thaw Single Aliquot D Prepare Final Dilution in Cell Culture Medium C->D E Treat Cells Immediately D->E G Precipitation Issue? D->G F Incubate and Analyze E->F H Check Final DMSO % Use Fresh Dilution G->H

References

Technical Support Center: Medicinal Chemistry Optimization of ML401 Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the medicinal chemistry optimization of ML401 analogs, potent antagonists of the G-protein coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced G-protein coupled receptor 2 (EBI2).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound and its analogs?

This compound is a potent and selective antagonist of GPR183. It functions by blocking the binding of the endogenous oxysterol agonist, 7α,25-dihydroxycholesterol (7α,25-OHC), to the receptor. This inhibition prevents the Gαi-mediated signaling cascade, which ultimately blocks downstream cellular responses such as chemotaxis. The optimization of this compound analogs aims to improve potency, selectivity, and pharmacokinetic properties while maintaining this antagonistic mechanism.

Q2: What are the key assays for characterizing this compound analogs?

The two primary assays for characterizing this compound analogs are:

  • GTP Turnover Assay: This biochemical assay measures the ability of an analog to inhibit G-protein activation by the receptor in response to an agonist.

  • Chemotaxis Assay: This cell-based functional assay assesses the ability of an analog to block the migration of immune cells towards a chemoattractant (e.g., 7α,25-OHC).

Q3: What are some common challenges encountered during the synthesis of this compound analogs?

While specific challenges depend on the synthetic route, general issues can include:

  • Purification: Analogs with similar physicochemical properties can be difficult to separate.

  • Scale-up: Reactions that are successful on a small scale may not be directly translatable to larger scales.

  • Chirality: If chiral centers are introduced, enantiomeric separation and characterization are necessary.

Troubleshooting Guides

GTP Turnover Assay

Problem: High background signal or low signal-to-noise ratio.

Possible Cause Troubleshooting Step
Suboptimal Reagent Concentration Titrate the concentrations of the Gαi protein and GTP to find the optimal balance for a robust signal window.
Impure Protein Ensure the purified GPR183 and Gαi proteins are of high purity and activity.
Assay Buffer Composition Optimize the buffer components, including MgCl₂ and GDP concentrations, as they are critical for G-protein stability and activity.
Plate Type Use low-binding, opaque plates to minimize non-specific binding and background fluorescence/luminescence.

Problem: Inconsistent IC50 values for antagonist analogs.

Possible Cause Troubleshooting Step
Incomplete Solubilization of Analogs Ensure complete solubilization of test compounds in the assay buffer. Use of a small percentage of DMSO may be necessary, but its final concentration should be kept constant across all wells and be below a level that affects enzyme activity.
Agonist Concentration The apparent IC50 of an antagonist is dependent on the concentration of the agonist used. Use a concentration of 7α,25-OHC that is at or near its EC50 for the most sensitive and reproducible results.
Incubation Times Ensure that both the antagonist pre-incubation and the agonist stimulation times are consistent and sufficient to reach equilibrium.
Chemotaxis Assay

Problem: No or low cell migration in response to the agonist.

Possible Cause Troubleshooting Step
Low Cell Viability or Health Ensure cells are healthy and in the logarithmic growth phase. Perform a viability check before starting the assay.
Suboptimal Agonist Concentration Determine the optimal concentration of 7α,25-OHC to induce robust chemotaxis for the specific cell type being used.
Incorrect Pore Size of Transwell Insert The pore size of the membrane in the transwell insert must be appropriate for the size and migratory capacity of the cells being used (e.g., 5.0 µm for U937 cells).[1]
Serum Effects Serum can contain chemoattractants. It is often necessary to serum-starve the cells or use a serum-free or low-serum medium during the assay.

Problem: High background migration (migration in the absence of agonist).

Possible Cause Troubleshooting Step
Presence of Chemoattractants in Media Use fresh, high-quality media and reagents. Consider using charcoal-stripped serum to remove lipids and other potential chemoattractants.
Cell Clumping Ensure a single-cell suspension before seeding into the upper chamber to prevent random migration of cell clumps.
Vibrations or Disturbances Keep the assay plate in a stable, vibration-free incubator to prevent passive movement of cells through the membrane.

Experimental Protocols

GTP Turnover Assay Protocol

This protocol is adapted from methodologies used for GPR183 functional characterization.[1]

  • Reagent Preparation:

    • Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 20 mM MgCl₂, 20 µM GDP, 0.01% L-MNG/0.001% CHS, 200 µM TCEP.

    • Prepare dilutions of this compound analogs and the agonist (7α,25-OHC) in the assay buffer.

  • Antagonist Incubation:

    • Add purified GPR183 to the assay plate wells.

    • Add varying concentrations of the this compound analog to the wells.

    • Incubate at room temperature for 30 minutes.

  • Agonist Stimulation and G-protein Addition:

    • Add a fixed concentration of 7α,25-OHC (e.g., EC50 concentration) to the wells.

    • Immediately add purified Gαi protein.

    • Incubate at room temperature for 60 minutes.

  • Detection:

    • Add a GTPase-Glo™ reagent to convert remaining GTP to ATP.

    • Incubate for 30 minutes at room temperature.

    • Add a detection reagent to generate a luminescent signal proportional to the ATP concentration.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each analog concentration and determine the IC50 value by fitting the data to a dose-response curve.

Chemotaxis Assay Protocol

This protocol is a generalized procedure for a transwell migration assay.[1][2]

  • Cell Preparation:

    • Culture cells (e.g., U937 monocytes) to the appropriate density.

    • The day before the assay, transfer cells to a lipid-depleted medium.[1]

    • Harvest and resuspend cells in serum-free assay medium.

  • Assay Setup:

    • Add assay medium containing the chemoattractant (7α,25-OHC) to the lower chambers of a 96-well transwell plate.

    • In a separate plate, mix the cell suspension with varying concentrations of the this compound analogs and incubate for a pre-determined time.

    • Add the cell/analog mixture to the upper chambers of the transwell plate.

  • Incubation:

    • Incubate the plate at 37°C in a CO₂ incubator for a period sufficient for cell migration (e.g., 4 hours).[1]

  • Quantification of Migration:

    • Carefully remove the upper chamber.

    • Quantify the number of cells that have migrated to the lower chamber. This can be done using a cell-counting reagent (e.g., Cell Counting Kit-8) and measuring absorbance, or by automated microscopy using a system like the IncuCyte®.[1][2]

  • Data Analysis:

    • Calculate the percentage of migration relative to the agonist-only control for each analog concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation

Table 1: Key Parameters for GPR183 Assays

Parameter GTP Turnover Assay Chemotaxis Assay
Assay Type BiochemicalCell-based, Functional
Endpoint GTP hydrolysis (measured via luminescence)Cell migration
Key Reagents Purified GPR183, Gαi, 7α,25-OHC, GDP, GTPGPR183-expressing cells, 7α,25-OHC
Typical Incubation Time 1.5 - 2 hours4 - 24 hours
Primary Readout IC50IC50

Visualizations

GPR183_Signaling_Pathway cluster_membrane Cell Membrane GPR183 GPR183 (EBI2) G_protein Gαi/βγ GPR183->G_protein Activates Downstream Downstream Signaling (e.g., PI3K/Akt) G_protein->Downstream Inhibits Adenylyl Cyclase Oxysterol 7α,25-OHC (Agonist) Oxysterol->GPR183 Activates This compound This compound Analog (Antagonist) This compound->GPR183 Inhibits Chemotaxis Chemotaxis Downstream->Chemotaxis Leads to

Caption: GPR183 signaling pathway and point of intervention for this compound analogs.

Experimental_Workflow cluster_synthesis Analog Generation cluster_screening Screening Cascade cluster_optimization Lead Optimization Design Analog Design (SAR, Docking) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & QC Synthesis->Purification Primary_Assay Primary Screen (GTP Turnover Assay) Purification->Primary_Assay Potency (IC50) Functional_Assay Functional Screen (Chemotaxis Assay) Primary_Assay->Functional_Assay Hits Selectivity Selectivity Profiling Functional_Assay->Selectivity ADME_PK ADME/PK Studies Selectivity->ADME_PK Leads Lead_Candidate Lead Candidate ADME_PK->Lead_Candidate

Caption: Experimental workflow for the optimization of this compound analogs.

References

Validation & Comparative

A Comparative Guide to EBI2 Antagonists: ML401 vs. NIBR189

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent small-molecule antagonists of the Epstein-Barr Virus-Induced G-protein coupled Receptor 2 (EBI2), also known as GPR183: ML401 and NIBR189. EBI2 is a key regulator of immune cell migration and positioning, making it an attractive therapeutic target for autoimmune diseases and inflammatory conditions. This document summarizes their performance based on available experimental data, outlines detailed experimental protocols, and visualizes key biological and experimental frameworks.

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative parameters for this compound and NIBR189, facilitating a direct comparison of their potency, cellular activity, and pharmacokinetic profiles.

ParameterThis compoundNIBR189Reference
Target Epstein-Barr Virus-Induced G-protein coupled Receptor 2 (EBI2/GPR183)Epstein-Barr Virus-Induced G-protein coupled Receptor 2 (EBI2/GPR183)[1][2]
Potency (IC50) ~1 nM (functional antagonist)11 nM (human EBI2), 16 nM (mouse EBI2)[1][2]
Cellular Activity (Chemotaxis IC50) ~6 nM9 nM (oxysterol-dependent activation in U937 cells)[1][2]
Selectivity Clean profile in Eurofins/Ricerca panel; minimal promiscuity with no activity on 5 tested CYPs.Highly specific for EBI2; no activity against a panel of other kinases.[1][2]
In Vitro Stability Good stability in human and mouse plasma; moderate stability in human and mouse liver microsomes.Intrinsic clearance of 46 µL/min/mg in murine liver microsomes.[1][2]
Toxicity No toxicity observed (>50 µM) in Fa2-N4 human hepatocytes and non-cytotoxic in MTT assays in LnCap and IMR-32 cells.Not explicitly stated, but characterized as a tool compound for in vivo studies.[1]
Rodent Pharmacokinetics Excellent rodent pharmacokinetics reported.Mouse (1 mg/kg IV): Cmax: 835 nmol/L, T½: 1.1 hours, CL: 16 mL/min/kg, Vdss: 1.4 L/kg Mouse (3 mg/kg PO): Oral Bioavailability: 49%[1][2]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the methods used to evaluate these antagonists, the following diagrams illustrate the EBI2 signaling pathway and a general experimental workflow for antagonist characterization.

EBI2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EBI2 EBI2 (GPR183) G_protein Gαi/βγ EBI2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC MAPK MAPK Cascade (ERK, p38) G_protein->MAPK PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Migration Cell Migration (Chemotaxis) Ca2->Migration PKC->Migration MAPK->Migration Oxysterol 7α,25-OHC (Agonist) Oxysterol->EBI2 Activates Antagonist This compound / NIBR189 (Antagonist) Antagonist->EBI2 Inhibits

Caption: EBI2 Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Primary_Screen Primary Screen (e.g., β-arrestin assay) Binding_Assay Binding Affinity (Radioligand Binding) Primary_Screen->Binding_Assay Hit Confirmation Functional_Assay Functional Potency (Calcium Flux, GTPγS) Binding_Assay->Functional_Assay Functional Validation Chemotaxis_Assay Cellular Function (Chemotaxis Assay) Functional_Assay->Chemotaxis_Assay Cellular Validation Selectivity_Panel Selectivity Profiling (Off-target screening) Chemotaxis_Assay->Selectivity_Panel Lead Characterization PK_Studies Pharmacokinetic Studies (Rodent models) Selectivity_Panel->PK_Studies In Vivo Candidate Selection Efficacy_Models Efficacy Studies (Disease models) PK_Studies->Efficacy_Models Dose-response for Efficacy

Caption: EBI2 Antagonist Evaluation Workflow.

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies used to characterize this compound and NIBR189.

EBI2 β-Arrestin Recruitment Assay (Primary Screen for this compound)
  • Principle: This assay measures the recruitment of β-arrestin to the EBI2 receptor upon agonist stimulation, a hallmark of G-protein coupled receptor (GPCR) activation. Antagonists are identified by their ability to inhibit this recruitment.

  • Cell Line: U2OS cells stably co-expressing the ProLink™ (PK) tagged EBI2 receptor and the Enzyme Acceptor (EA) tagged β-arrestin 2 (DiscoverX).

  • Protocol:

    • Cells are seeded in a 384-well white, solid-bottom plate and incubated overnight.

    • Compound plates are prepared with serial dilutions of the test compounds (this compound or NIBR189).

    • The EBI2 agonist, 7α,25-dihydroxycholesterol (7α,25-OHC), is added to the compound plates at a concentration equivalent to the EC80.

    • The compound/agonist mixture is transferred to the cell plate and incubated for 90 minutes at 37°C.

    • DiscoveRx PathHunter detection reagents are added, and the plate is incubated for 60 minutes at room temperature.

    • Chemiluminescence is read using a plate reader.

    • Data is normalized to vehicle (0% inhibition) and no agonist (100% inhibition) controls, and IC50 values are calculated from the dose-response curves.

Calcium Mobilization Assay (Functional Assay)
  • Principle: Activation of the Gαi-coupled EBI2 receptor leads to the activation of phospholipase C and a subsequent increase in intracellular calcium levels. Antagonists block this agonist-induced calcium flux.

  • Cell Line: CHO-K1 cells stably expressing human EBI2.

  • Protocol:

    • Cells are plated in a 384-well black-walled, clear-bottom plate and incubated overnight.

    • The culture medium is replaced with a calcium-sensitive fluorescent dye-loading buffer (e.g., Fluo-4 AM) and incubated for 1 hour at 37°C.

    • Test compounds are added to the cells and incubated for 10-20 minutes.

    • The plate is placed in a fluorescence imaging plate reader (FLIPR).

    • 7α,25-OHC is added to the wells to stimulate the receptor.

    • Changes in fluorescence intensity, corresponding to changes in intracellular calcium, are monitored in real-time.

    • The antagonist effect is quantified by the reduction in the agonist-induced fluorescence signal, and IC50 values are determined.

Chemotaxis Assay
  • Principle: This assay assesses the ability of a compound to inhibit the directed migration of cells towards a chemoattractant (the EBI2 agonist).

  • Cell Line: A cell line endogenously expressing EBI2, such as the human monocytic cell line U937.

  • Protocol:

    • A chemotaxis plate (e.g., a 96-well Transwell plate with a porous membrane) is used.

    • The lower chamber of the wells is filled with media containing the chemoattractant (7α,25-OHC) and varying concentrations of the antagonist.

    • A suspension of U937 cells is added to the upper chamber.

    • The plate is incubated for several hours (e.g., 3 hours) at 37°C to allow for cell migration through the membrane.

    • The number of cells that have migrated to the lower chamber is quantified. This can be done by cell counting using a flow cytometer or by using a fluorescent DNA-binding dye (e.g., CyQuant) and measuring fluorescence.

    • The percentage of inhibition of migration is calculated relative to the migration towards the agonist alone, and IC50 values are determined.

In Vivo Pharmacokinetic Studies in Mice
  • Principle: These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds in a living organism.

  • Animal Model: Typically male C57BL/6 mice.

  • Protocol Outline:

    • Dosing: A single dose of the compound is administered, typically via intravenous (IV) and oral (PO) routes in separate groups of animals.

    • Blood Sampling: Blood samples are collected at multiple time points post-dosing (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).

    • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

    • Bioanalysis: The concentration of the compound in the plasma samples is quantified using a sensitive analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), half-life (T½), clearance (CL), volume of distribution (Vd), and oral bioavailability (F%).

Conclusion

Both this compound and NIBR189 are potent and selective antagonists of the EBI2 receptor. This compound exhibits slightly higher potency in functional assays. Both compounds have demonstrated utility as in vivo tool compounds. The choice between these antagonists may depend on the specific requirements of the research, such as the desired pharmacokinetic profile for a particular in vivo model or the specific assay system being employed. The detailed protocols provided herein should enable researchers to effectively utilize and further characterize these valuable chemical probes in the study of EBI2 biology and its role in disease.

References

A Head-to-Head Comparison of ML401 and GSK682753A for EBI2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Key EBI2 Inhibitors

The Epstein-Barr virus-induced G-protein coupled receptor 2 (EBI2), also known as GPR183, has emerged as a critical regulator of immune cell migration and function. Its role in orchestrating B cell, T cell, and dendritic cell positioning within lymphoid organs has made it an attractive target for therapeutic intervention in autoimmune diseases and certain cancers. Two of the most prominent small molecule inhibitors of EBI2 are ML401 and GSK682753A. This guide provides a comprehensive comparison of their performance, supported by available experimental data, to aid researchers in selecting the appropriate tool for their specific needs.

At a Glance: Key Performance Differences

FeatureThis compoundGSK682753A
Mechanism of Action AntagonistInverse Agonist
Potency (IC50) ~1 nM (β-arrestin assay)[1]53.6 nM (GTPγS binding assay)[2]
Chemotaxis Inhibition (IC50) ~6 nM[1]Data not available
ERK Phosphorylation Inhibition (IC50) Data not available~76 nM[3]
CREB Activation Inhibition Data not availablePotency of 2.6-53.6 nM[2]
Metabolic Stability Good stability in human and mouse plasma and moderate microsomal stability[1]Poor microsomal and plasma stability[1]
Selectivity High, with minimal off-target activity[1]Selective for EBI2[2]
Toxicity No toxicity observed at >50 μM[1]Data not available

EBI2 Signaling and Inhibitor Action

EBI2 is activated by its endogenous ligands, primarily 7α,25-dihydroxycholesterol (7α,25-OHC). Upon activation, it signals through two main pathways: a G-protein-dependent pathway involving Gαi, which inhibits adenylyl cyclase and leads to downstream signaling cascades, and a G-protein-independent pathway mediated by β-arrestin recruitment. Both pathways contribute to cellular responses such as migration and proliferation.[2]

This compound acts as a functional antagonist, blocking the activation of EBI2 by its agonist.[1] In contrast, GSK682753A is an inverse agonist, meaning it inhibits the constitutive (basal) activity of the receptor in the absence of an agonist.[2]

EBI2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular EBI2 EBI2 (GPR183) G_protein Gαi/βγ EBI2->G_protein Activates Beta_arrestin β-arrestin EBI2->Beta_arrestin Recruits Agonist 7α,25-OHC (Agonist) Agonist->EBI2 Activates AC Adenylyl Cyclase G_protein->AC Inhibits ERK ERK Phosphorylation G_protein->ERK Beta_arrestin->ERK cAMP ↓ cAMP AC->cAMP Proliferation Cell Proliferation cAMP->Proliferation Migration Cell Migration ERK->Migration ERK->Proliferation This compound This compound (Antagonist) This compound->EBI2 Blocks Agonist Binding GSK682753A GSK682753A (Inverse Agonist) GSK682753A->EBI2 Inhibits Constitutive Activity

Caption: EBI2 signaling pathway and points of inhibition.

Quantitative Comparison of Inhibitory Activity

The following tables summarize the available quantitative data for this compound and GSK682753A across various functional assays.

Table 1: Potency in Functional Assays

Assay TypeThis compound (IC50)GSK682753A (IC50/Potency)
β-arrestin Recruitment~1 nM[1]Data not available
GTPγS BindingData not available53.6 nM[2]
Chemotaxis~6 nM[1]Data not available
ERK PhosphorylationData not available~76 nM[3]
CREB ReporterData not available2.6-53.6 nM[2]

Table 2: Physicochemical and Pharmacokinetic Properties

PropertyThis compoundGSK682753A
Plasma Stability Very good in human and mouse plasma[1]Poor[1]
Microsomal Stability Moderate in human and mouse liver microsomes[1]Poor[1]
Toxicity Non-toxic at >50 μM in multiple cell lines[1]Data not available

Experimental Methodologies

Below are summaries of the key experimental protocols used to characterize this compound and GSK682753A.

This compound Characterization

β-arrestin Recruitment Assay:

  • Principle: This assay measures the recruitment of β-arrestin to the EBI2 receptor upon agonist stimulation, which is a key step in G-protein-independent signaling. Inhibition of this recruitment by an antagonist is quantified.

  • Protocol Outline:

    • A cell line stably expressing EBI2 fused to a fragment of a reporter enzyme and β-arrestin fused to the complementary enzyme fragment is used.

    • Cells are pre-incubated with varying concentrations of this compound.

    • The EBI2 agonist (e.g., 7α,25-OHC) is added to stimulate the receptor.

    • The interaction between EBI2 and β-arrestin brings the enzyme fragments together, generating a detectable signal (e.g., luminescence).

    • The reduction in signal in the presence of this compound is used to calculate the IC50 value.

Beta_Arrestin_Assay A Cells expressing EBI2-enzyme_frag1 and β-arrestin-enzyme_frag2 B Pre-incubate with this compound A->B C Add EBI2 agonist B->C D β-arrestin recruitment C->D E Enzyme fragment complementation D->E F Measure signal (e.g., luminescence) E->F G Calculate IC50 F->G

Caption: Workflow for a β-arrestin recruitment assay.

Chemotaxis Assay:

  • Principle: This assay assesses the ability of a compound to inhibit the directed migration of cells towards a chemoattractant, which is a primary function of EBI2 signaling.

  • Protocol Outline:

    • EBI2-expressing cells (e.g., RS11846 B-lymphoma cells) are placed in the upper chamber of a transwell plate.[4]

    • The lower chamber contains media with the EBI2 agonist (chemoattractant).

    • Varying concentrations of this compound are added to the upper chamber with the cells.

    • After an incubation period, the number of cells that have migrated to the lower chamber is quantified.

    • The inhibition of migration by this compound is used to determine the IC50 value.

GSK682753A Characterization

GTPγS Binding Assay:

  • Principle: This functional assay measures the activation of G-proteins coupled to a receptor. In the presence of an inverse agonist, the basal level of G-protein activation is reduced.

  • Protocol Outline:

    • Cell membranes expressing EBI2 are prepared.

    • The membranes are incubated with GSK682753A at various concentrations.

    • [35S]GTPγS, a non-hydrolyzable analog of GTP, is added.

    • In the active state, G-proteins bind [35S]GTPγS.

    • The amount of bound [35S]GTPγS is measured, and the reduction in binding due to GSK682753A is used to calculate its potency.[5]

CREB Reporter Assay:

  • Principle: This assay measures the activation of the transcription factor CREB (cAMP response element-binding protein), which can be a downstream effector of G-protein signaling.

  • Protocol Outline:

    • Cells are co-transfected with a plasmid encoding EBI2 and a reporter plasmid containing a luciferase gene under the control of a CREB-responsive promoter.

    • The cells are treated with different concentrations of GSK682753A.

    • The constitutive activity of EBI2 leads to CREB activation and luciferase expression.

    • The luciferase activity is measured, and the inhibitory effect of GSK682753A is quantified to determine its potency.[6]

Summary and Recommendations

This compound and GSK682753A are both potent inhibitors of EBI2 but operate through distinct mechanisms.

This compound stands out for its exceptional potency as an antagonist and its favorable pharmacokinetic profile, including good plasma and moderate microsomal stability.[1] Its low toxicity further enhances its utility as a chemical probe for in vitro and potentially in vivo studies investigating the effects of blocking agonist-induced EBI2 signaling.

GSK682753A , as a potent inverse agonist, is a valuable tool for studying the consequences of suppressing the constitutive activity of EBI2.[2] However, its reported poor metabolic stability may limit its application in long-term cell culture experiments and in vivo models.[1]

For researchers:

  • Investigating the role of agonist-induced EBI2 signaling in acute cellular responses like chemotaxis, This compound is the superior choice due to its high potency and stability.

  • Studying the effects of basal EBI2 activity on cellular processes, GSK682753A provides a specific tool for this purpose, though its stability should be considered in experimental design.

Ultimately, the choice between this compound and GSK682753A will depend on the specific research question and the experimental context. This guide provides the necessary data to make an informed decision for advancing our understanding of EBI2 biology and its therapeutic potential.

References

Validating ML401 Efficacy: A Comparative Guide Using EBI2 Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the efficacy and specificity of ML401, a potent antagonist of the Epstein-Barr virus-induced G-protein coupled receptor 2 (EBI2), through the use of EBI2 knockout (KO) models. By comparing the effects of this compound on wild-type (WT) versus EBI2 KO cells and animal models, researchers can definitively attribute the compound's activity to its interaction with the EBI2 signaling pathway.

Introduction to this compound and EBI2

EBI2, also known as GPR183, is a G-protein coupled receptor that plays a crucial role in the adaptive immune response. Its activation by oxysterols, such as 7α,25-dihydroxycholesterol (7α,25-OHC), directs the migration of B cells and other immune cells, a critical process for mounting an effective immune response.[1] Dysregulation of the EBI2 signaling pathway has been implicated in autoimmune diseases, making it an attractive target for therapeutic intervention.[1][2]

This compound has emerged as a potent and selective antagonist of EBI2, exhibiting an IC50 of approximately 1.03 nM.[2][3][4] It has demonstrated activity in functional assays, such as chemotaxis, with an IC50 of 6.24 nM.[3][4] Furthermore, this compound displays favorable pharmacological properties, including good plasma stability and low toxicity, making it a valuable tool for in vivo studies.[1][3][5]

EBI2 Signaling Pathway

The binding of the ligand 7α,25-OHC to EBI2 initiates a signaling cascade through a Gi protein. This leads to the activation of downstream effectors, including MAP kinases (p38 and ERK) and the modulation of intracellular calcium levels and the SRE transcription factor. The culmination of this pathway is the directed migration of the cell.

EBI2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EBI2 EBI2 (GPR183) Gi Gi Protein EBI2->Gi Activates MAPK MAPK Cascade (p38, ERK) Gi->MAPK Ca ↑ Intracellular Ca²⁺ Gi->Ca SRE SRE Activation Gi->SRE Ligand 7α,25-OHC (Ligand) Ligand->EBI2 Binds Migration Cell Migration MAPK->Migration Ca->Migration SRE->Migration This compound This compound (Antagonist) This compound->EBI2 Inhibits

EBI2 Signaling Pathway and this compound Inhibition.

Validating this compound Specificity with EBI2 KO Models

The central premise of using EBI2 KO models is to demonstrate that the biological effects of this compound are absent in animals or cells lacking the EBI2 receptor. This provides unequivocal evidence that this compound's mechanism of action is indeed through the antagonism of EBI2.

Data Presentation: Expected Outcomes

The following tables summarize the expected outcomes when comparing the effects of this compound in wild-type versus EBI2 KO systems.

Table 1: In Vitro B-Cell Chemotaxis Assay

Cell TypeTreatmentChemoattractant (7α,25-OHC)Expected OutcomeRationale
Wild-Type (WT)Vehicle+Migration towards chemoattractantFunctional EBI2 signaling.
Wild-Type (WT)This compound+No migrationThis compound antagonizes EBI2, blocking migration.
EBI2 Knockout (KO)Vehicle+No migrationAbsence of EBI2 prevents response to its ligand.
EBI2 Knockout (KO)This compound+No migrationThis compound has no target to act upon.

Table 2: In Vivo LPS-Induced Cytokine Release Model

Animal ModelTreatmentLPS ChallengeExpected Outcome (Pro-inflammatory Cytokines)Rationale
Wild-Type (WT)Vehicle+Normal cytokine releaseIntact immune response.
Wild-Type (WT)This compound+Attenuated cytokine releaseEBI2 antagonism modulates the inflammatory response.
EBI2 Knockout (KO)Vehicle+Enhanced pro-inflammatory cytokine releaseEBI2 signaling is involved in regulating inflammation.[6]
EBI2 Knockout (KO)This compound+Enhanced pro-inflammatory cytokine release (no effect of this compound)This compound cannot modulate the response in the absence of its target.

Experimental Protocols

In Vitro B-Cell Migration (Chemotaxis) Assay

This assay evaluates the ability of this compound to inhibit the migration of B-cells towards an EBI2-specific chemoattractant.

Experimental Workflow:

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay Setup (Boyden Chamber) cluster_analysis Analysis Isolate_Cells Isolate B-cells from WT and EBI2 KO mice Add_Cells Add pre-treated B-cells (WT/KO + Vehicle/ML401) to upper chamber Isolate_Cells->Add_Cells Prep_this compound Prepare serial dilutions of this compound Prep_this compound->Add_Cells Prep_Chemo Prepare chemoattractant (7α,25-OHC) Add_Chemo Add chemoattractant to lower chamber Prep_Chemo->Add_Chemo Incubate Incubate for 2-4 hours at 37°C, 5% CO₂ Add_Chemo->Incubate Add_Cells->Incubate Remove_NonMigrated Remove non-migrated cells from the top of the membrane Incubate->Remove_NonMigrated Stain_Migrated Stain migrated cells on the bottom of the membrane Remove_NonMigrated->Stain_Migrated Count_Cells Count migrated cells using microscopy Stain_Migrated->Count_Cells Analyze_Data Analyze and compare migration between conditions Count_Cells->Analyze_Data

Workflow for B-Cell Chemotaxis Assay.

Methodology:

  • Cell Isolation: Isolate primary B-cells from the spleens of wild-type and EBI2 KO mice using magnetic-activated cell sorting (MACS).

  • Pre-treatment: Resuspend B-cells in appropriate assay medium and pre-incubate with either vehicle control or varying concentrations of this compound for 30 minutes at 37°C.

  • Assay Setup: Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane (typically 5 µm pore size).

    • Add medium containing the EBI2 ligand 7α,25-OHC to the lower wells.

    • Add the pre-treated B-cell suspension to the upper wells.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 2-4 hours.

  • Cell Staining and Counting:

    • After incubation, remove the upper chamber and wipe off the non-migrated cells from the top of the membrane.

    • Fix and stain the migrated cells on the underside of the membrane with a suitable stain (e.g., crystal violet or DAPI).

    • Quantify the number of migrated cells by counting under a microscope or using an automated plate reader.

  • Data Analysis: Compare the number of migrated cells in the this compound-treated groups to the vehicle-treated group for both WT and EBI2 KO cells.

In Vivo Lipopolysaccharide (LPS)-Induced Cytokine Release Assay

This assay assesses the in vivo efficacy of this compound in modulating an inflammatory response and confirms its EBI2-dependent action.

Experimental Workflow:

Cytokine_Workflow cluster_treatment Treatment Phase cluster_challenge Inflammatory Challenge cluster_sampling Sample Collection cluster_analysis Analysis Group_Animals Group WT and EBI2 KO mice Administer_this compound Administer this compound or vehicle (e.g., i.p.) Group_Animals->Administer_this compound Administer_LPS Administer LPS (e.g., i.p.) after a set time Administer_this compound->Administer_LPS Collect_Blood Collect blood samples at various time points Administer_LPS->Collect_Blood Isolate_Serum Isolate serum Collect_Blood->Isolate_Serum Measure_Cytokines Measure cytokine levels (e.g., TNF-α, IL-6) using ELISA or multiplex assay Isolate_Serum->Measure_Cytokines Analyze_Data Analyze and compare cytokine levels between groups Measure_Cytokines->Analyze_Data

References

A Comparative Guide to Inhibiting GPR183 Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

G protein-coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced gene 2 (EBI2), plays a crucial role in immune cell migration and positioning. Its involvement in various inflammatory and autoimmune diseases has made it an attractive target for therapeutic intervention. This guide provides a comparative overview of alternative methods to inhibit GPR183 signaling, supported by experimental data and detailed methodologies to aid in the research and development of novel GPR183-targeted therapies.

Methods of GPR183 Signaling Inhibition

Several distinct approaches can be employed to inhibit the signaling cascade initiated by GPR183. These methods can be broadly categorized into three main classes: small molecule inhibitors, genetic inhibition, and biologic-based inhibitors. Each approach offers unique advantages and is suited for different experimental and therapeutic contexts.

Inhibition MethodPrincipleExamples/ToolsKey AdvantagesKey Limitations
Small Molecule Inhibitors Small organic molecules that bind to GPR183, typically acting as antagonists or inverse agonists to block downstream signaling.NIBR189, GSK682753A, ML401Cell permeability, potential for oral bioavailability, fine-tunable pharmacokinetics.Potential for off-target effects, development of drug resistance.
Genetic Inhibition Genetic modification techniques to reduce or eliminate the expression of the GPR183 gene.CRISPR/Cas9 Knockout, siRNAHigh specificity, can create stable loss-of-function models.Delivery challenges in vivo, potential for off-target genetic alterations (CRISPR), transient effect (siRNA).
Biologic-Based Inhibition Use of large biomolecules, such as antibodies, to target and block GPR183 function.Monoclonal Antibodies (for detection)High specificity and affinity.Poor cell permeability, generally require parenteral administration, potential for immunogenicity. Currently, no commercially available antibodies have been validated for functional inhibition of GPR183 signaling.

Quantitative Comparison of Small Molecule Inhibitors

A number of small molecule antagonists and inverse agonists targeting GPR183 have been developed and characterized. The following table summarizes their reported potencies in various in vitro assays.

CompoundAssay TypeCell LineLigandIC50Reference
NIBR189 Calcium MobilizationCHO-K17α,25-dihydroxycholesterol39.45 nM[1]
NIBR189 GTP Turnover-7α,25-dihydroxycholesterol0.23 µM[2]
GSK682753A GTP Turnover-7α,25-dihydroxycholesterol0.35 µM[2]
This compound Chemotaxis--6.24 nM[1]
Compound 33 Antagonistic Activity--0.82 nM
Compound 55 Calcium MobilizationCHO-K1-2.8 nM
GPR183-IN-1 Calcium Mobilization--39.97 nM[1]
SAE-14 Calcium MobilizationHL-607α,25-dihydroxycholesterol28.5 nM[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate GPR183 inhibition.

Calcium Mobilization Assay

This assay measures the inhibition of ligand-induced intracellular calcium release, a downstream event of GPR183 activation through Gq-coupled pathways (often achieved using chimeric G-proteins in recombinant cell lines).

Materials:

  • CHO-K1 cells stably co-expressing GPR183 and a chimeric G-protein (e.g., Gqi5).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • GPR183 agonist (e.g., 7α,25-dihydroxycholesterol).

  • Test compounds (potential GPR183 inhibitors).

  • Fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Cell Preparation: Seed the GPR183-expressing cells in a black, clear-bottom 96-well plate and culture overnight to allow for adherence.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye according to the manufacturer's instructions.

    • Remove the culture medium from the cells and add the dye-loading buffer.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Compound Addition:

    • Wash the cells twice with assay buffer to remove excess dye.

    • Add assay buffer containing various concentrations of the test inhibitor compounds to the wells.

    • Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Agonist Stimulation and Measurement:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading for each well.

    • Add the GPR183 agonist to all wells and immediately begin kinetic fluorescence measurements.

    • Record the fluorescence intensity over time to measure the calcium flux.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response of the agonist-only control.

    • Plot the normalized response against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

GTPγS Binding Assay

This functional assay directly measures the activation of G proteins coupled to GPR183 by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.

Materials:

  • Cell membranes prepared from cells expressing GPR183.

  • [³⁵S]GTPγS (radiolabeled).

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP, pH 7.4).

  • GPR183 agonist (e.g., 7α,25-dihydroxycholesterol).

  • Test compounds (potential GPR183 inhibitors).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the cell membranes, varying concentrations of the test inhibitor, and the GPR183 agonist.

  • Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes) to allow for agonist-stimulated [³⁵S]GTPγS binding.

  • Termination of Reaction: Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound nucleotide.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specific binding.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding (determined in the presence of excess unlabeled GTPγS) from all measurements.

    • Normalize the data to the agonist-only control.

    • Plot the specific binding against the inhibitor concentration to determine the IC50 value.

CRISPR/Cas9-Mediated GPR183 Knockout

This genetic approach provides a powerful tool for studying the loss-of-function phenotype of GPR183.

Workflow:

  • Guide RNA (gRNA) Design and Synthesis: Design gRNAs targeting a critical exon of the GPR183 gene. Synthesize or clone the gRNAs into a suitable expression vector, often co-expressing Cas9 nuclease.

  • Transfection/Transduction: Introduce the Cas9/gRNA expression system into the target cells (e.g., B-cell lines) using an appropriate method such as lipid-based transfection or lentiviral transduction.

  • Selection and Clonal Isolation: Select for successfully transfected/transduced cells, for example, using an antibiotic resistance marker or a fluorescent reporter. Isolate single-cell clones to ensure a homogenous population of knockout cells.

  • Verification of Knockout:

    • Genomic DNA Analysis: Perform PCR and sequencing of the target genomic region to identify insertions or deletions (indels) that result in a frameshift mutation.

    • mRNA Expression Analysis: Use RT-qPCR to confirm the absence or significant reduction of GPR183 mRNA.

    • Protein Expression Analysis: Perform Western blotting using a GPR183-specific antibody to confirm the absence of the GPR183 protein.

  • Phenotypic Analysis: Characterize the functional consequences of GPR183 knockout in relevant assays, such as cell migration assays.

Signaling Pathways and Experimental Workflows

Visualizing the signaling pathways and experimental workflows can aid in understanding the mechanisms of GPR183 inhibition and the design of experiments.

GPR183_Signaling_Pathway cluster_membrane Cell Membrane GPR183 GPR183 G_protein Gi/o Protein GPR183->G_protein Activates Downstream Downstream Signaling (e.g., ↓cAMP, Ca²⁺ mobilization, cell migration) G_protein->Downstream Modulates Ligand 7α,25-dihydroxy- cholesterol Ligand->GPR183 Activates Inhibitor Small Molecule Inhibitor Inhibitor->GPR183 Inhibits

Caption: GPR183 signaling pathway and point of inhibition.

Experimental_Workflow cluster_small_molecule Small Molecule Inhibitor Screening cluster_genetic Genetic Inhibition sm_start Compound Library sm_assay Primary Assay (e.g., Calcium Mobilization) sm_start->sm_assay sm_hit Hit Identification sm_assay->sm_hit sm_secondary Secondary Assay (e.g., GTPγS Binding) sm_hit->sm_secondary sm_lead Lead Compound sm_secondary->sm_lead g_start Design gRNA/ siRNA g_delivery Deliver to Cells (Transfection/Transduction) g_start->g_delivery g_selection Select & Verify Knockout/Knockdown g_delivery->g_selection g_phenotype Phenotypic Analysis (e.g., Migration Assay) g_selection->g_phenotype g_result Functional Consequence g_phenotype->g_result

Caption: Workflow for inhibitor screening and genetic inhibition.

Conclusion

The inhibition of GPR183 signaling presents a promising therapeutic strategy for a range of immune-mediated diseases. This guide has provided a comparative overview of the primary methods for achieving this inhibition, including small molecule inhibitors and genetic approaches. While biologic-based inhibitors like neutralizing antibodies remain a theoretical possibility, their development for functional GPR183 inhibition has not yet been reported. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers in the field, facilitating the design and execution of studies aimed at further elucidating the role of GPR183 and developing novel therapeutics that target this important receptor.

References

Unveiling EBI2's Role: A Comparative Guide to ML401 and siRNA-mediated Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the G protein-coupled receptor EBI2 (GPR183), understanding the nuances of its inhibition is critical. This guide provides a comprehensive comparison of two primary methods for interrogating EBI2 function: the small-molecule antagonist ML401 and siRNA-mediated knockdown. By presenting experimental data, detailed protocols, and visual workflows, this document serves as a practical resource for designing and interpreting experiments aimed at validating the effects of EBI2 inhibition.

The Epstein-Barr virus-induced gene 2 (EBI2) is a G protein-coupled receptor that plays a pivotal role in the adaptive immune response, primarily by directing B cell migration. Its natural ligands are oxysterols, such as 7α,25-dihydroxycholesterol (7α,25-OHC). The discovery of potent and selective modulators of EBI2 has been crucial for dissecting its signaling pathways and therapeutic potential. This guide focuses on the cross-validation of effects observed with the chemical probe this compound (also known as NIBR-189) and the genetic approach of small interfering RNA (siRNA) knockdown.

Performance Comparison: this compound vs. EBI2 siRNA

To objectively assess the efficacy of this compound and EBI2 siRNA, we have summarized key performance metrics from various studies. These data highlight the distinct advantages and applications of each method.

ParameterThis compound (NIBR-189)EBI2 siRNAKey Considerations
Mechanism of Action Competitive antagonist at the oxysterol binding sitePost-transcriptional gene silencing via mRNA degradationThis compound offers acute, reversible inhibition, while siRNA provides sustained but potentially incomplete knockdown.
Potency (IC50) Human EBI2: 11 nM, Mouse EBI2: 15 nM, U937 cells: 9 nM[1]Not applicable (potency is measured by knockdown efficiency)The low nanomolar IC50 of this compound indicates high-affinity binding and potent inhibition.
Knockdown Efficiency Not applicableUp to >90% reduction in target mRNA levels has been reported for various siRNAs.[2]Efficiency is cell-type dependent and requires careful optimization and validation.
Specificity Highly specific for EBI2; no activity against a panel of other kinases.[1]Potential for off-target effects due to partial sequence complementarity with other mRNAs.[3]Off-target effects of siRNA can be mitigated by using multiple distinct siRNA sequences and performing rescue experiments.
Temporal Control Rapid onset and reversible upon washoutDelayed onset (24-72 hours) and prolonged duration of actionThe choice of inhibitor depends on the desired experimental timeline.

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon published findings. Below are representative protocols for utilizing this compound and EBI2 siRNA in functional assays.

This compound Treatment for Functional Assays
  • Cell Preparation: Culture cells expressing EBI2 (e.g., B cells, specific transfected cell lines) to the desired density.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentrations in the assay medium. It is crucial to include a vehicle control (medium with the same concentration of DMSO) in all experiments.

  • Treatment: Pre-incubate the cells with this compound or vehicle control for a specified period (e.g., 30-60 minutes) at 37°C before stimulation with an EBI2 agonist (e.g., 7α,25-OHC).

  • Functional Readout: Perform the desired downstream assay, such as a chemotaxis assay or a calcium mobilization assay.

EBI2 siRNA Transfection
  • Cell Seeding: Seed cells in antibiotic-free medium to achieve 50-70% confluency on the day of transfection.

  • siRNA-Lipid Complex Formation:

    • Dilute the EBI2-targeting siRNA and a non-targeting control siRNA in an appropriate transfection medium.

    • In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX).

    • Combine the diluted siRNA and transfection reagent and incubate at room temperature for 10-20 minutes to allow for complex formation.

  • Transfection: Add the siRNA-lipid complexes to the cells and incubate for 24-72 hours at 37°C. The optimal incubation time should be determined empirically.

  • Validation of Knockdown: Before proceeding with functional assays, validate the knockdown efficiency of EBI2 at both the mRNA (e.g., via qPCR) and, if possible, protein level (e.g., via Western blot or flow cytometry).

  • Functional Assays: After confirming successful knockdown, perform the desired functional assays.

Visualizing the Pathways and Workflows

To further clarify the mechanisms of action and experimental designs, the following diagrams have been generated using the Graphviz DOT language.

EBI2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_inhibitors Points of Intervention 7a,25-OHC 7α,25-OHC (Oxysterol Ligand) EBI2 EBI2 (GPR183) 7a,25-OHC->EBI2 Binds to G_protein Gαi/Gβγ EBI2->G_protein Activates beta_arrestin β-Arrestin EBI2->beta_arrestin Recruits Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) G_protein->Downstream_Signaling Calcium_Mobilization Calcium Mobilization G_protein->Calcium_Mobilization Chemotaxis Chemotaxis Downstream_Signaling->Chemotaxis This compound This compound This compound->EBI2 Inhibits siRNA EBI2 siRNA mRNA EBI2 mRNA siRNA->mRNA Degrades

EBI2 Signaling and Inhibition.

Cross_Validation_Workflow cluster_this compound This compound Arm cluster_siRNA siRNA Arm ML401_start Treat cells with this compound or Vehicle Control ML401_stimulate Stimulate with EBI2 Agonist ML401_start->ML401_stimulate ML401_assay Perform Functional Assay (Chemotaxis/Ca2+ Mobilization) ML401_stimulate->ML401_assay ML401_data Analyze Inhibition Data (e.g., IC50) ML401_assay->ML401_data Comparison Compare Results ML401_data->Comparison siRNA_start Transfect cells with EBI2 siRNA or Non-Targeting Control siRNA_validate Validate EBI2 Knockdown (qPCR/Western Blot) siRNA_start->siRNA_validate siRNA_stimulate Stimulate with EBI2 Agonist siRNA_validate->siRNA_stimulate siRNA_assay Perform Functional Assay (Chemotaxis/Ca2+ Mobilization) siRNA_stimulate->siRNA_assay siRNA_data Analyze Phenotypic Change (% Inhibition) siRNA_assay->siRNA_data siRNA_data->Comparison

Cross-Validation Experimental Workflow.

Conclusion

Both this compound and siRNA-mediated knockdown are powerful tools for investigating the function of EBI2. This compound offers a rapid, reversible, and highly specific means of inhibiting EBI2 activity, making it ideal for acute pharmacological studies. Conversely, siRNA provides a method for reducing the total cellular pool of EBI2, which can be invaluable for studying the long-term consequences of EBI2 depletion. The choice between these two approaches will depend on the specific research question, the experimental system, and the desired temporal resolution. By understanding the strengths and limitations of each technique, researchers can design more robust experiments and gain deeper insights into the multifaceted roles of EBI2 in health and disease.

References

Comparative Analysis of ML401 Potency and Selectivity with Alternative EBI2 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the in-vitro and in-vivo pharmacological properties of the EBI2 antagonist ML401, in comparison to other known inhibitors, GSK682753A and NIBR189.

This guide provides a detailed comparative analysis of the potency, selectivity, and pharmacokinetic properties of the G-protein coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced gene 2 (EBI2), antagonist this compound. The performance of this compound is benchmarked against two other well-characterized EBI2 inhibitors, GSK682753A and NIBR189, with supporting data from a variety of key preclinical assays.

Data Presentation

The following tables summarize the quantitative data for the potency and pharmacokinetic parameters of this compound, GSK682753A, and NIBR189, facilitating a clear and objective comparison.

Table 1: In-Vitro Potency against EBI2
CompoundAssay TypeSpeciesIC50 (nM)Notes
This compound UnknownHuman1.03[1]Potent functional antagonist.[1]
ChemotaxisHuman6.24[1]
GSK682753A cAMP ReporterHuman2.6 - 53.6Inverse agonist.[2]
GTPγS BindingHuman2.6 - 53.6Inverse agonist.[2]
ERK PhosphorylationHuman76Inverse agonist.
NIBR189 UnknownHuman11[3]Potent antagonist and inverse agonist.
UnknownMouse15
Oxysterol-dependent activation (U937 cells)Human9[3]
Chemotaxis (U937 cells)Human0.3
Table 2: Selectivity Profile

While detailed head-to-head quantitative data from a standardized, broad panel of off-targets (e.g., Eurofins SafetyScreen44™) is not publicly available for all three compounds, the following qualitative and limited quantitative information has been reported.

CompoundSelectivity Information
This compound Described as having a "clean profile in a Eurofins/Ricerca panel".[1] Minimal promiscuity was observed, with no activity on 5 tested cytochrome P450 enzymes. Modest activity in the high µM range was found for a few other targets.
GSK682753A Reported to be selective for EBI2.
NIBR189 Described as highly specific for EBI2, showing no activity against a panel of other kinases.
Table 3: Pharmacokinetic Properties in Mice
CompoundParameterValueDosing
This compound Microsomal StabilityModerate in human and mouse liver microsomes.N/A
Plasma Protein BindingHighly bound.N/A
GSK682753A Microsomal & Plasma StabilityPoor. Unsuitable for in-vivo studies.N/A
NIBR189 Clearance (CL)16 µL/min/mg[3]1 mg/kg IV[3]
Half-life (t½)1.1 h[3]1 mg/kg IV[3]
Volume of Distribution (Vss)1.4 L/kg[3]1 mg/kg IV[3]
Area Under the Curve (AUC)2435 nmol·h/L1 mg/kg IV[3]
3608 nmol·h/L3 mg/kg PO[3]
Maximum Concentration (Cmax)835 nmol/L3 mg/kg PO[3]
Oral Bioavailability49%3 mg/kg PO[3]

Signaling Pathway and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the EBI2 signaling pathway and the general workflows for key experiments cited in this guide.

EBI2_Signaling_Pathway cluster_membrane Cell Membrane EBI2 EBI2 (GPR183) G_protein Gαi/β-arrestin EBI2->G_protein Activation Downstream Downstream Signaling Cascades G_protein->Downstream Oxysterol 7α,25-OHC (Endogenous Ligand) Oxysterol->EBI2 Binds & Activates Antagonist This compound / GSK682753A / NIBR189 Antagonist->EBI2 Binds & Inhibits Migration Cell Migration Downstream->Migration

EBI2 signaling pathway.

Potency_Assay_Workflow cluster_GTP GTPγS Binding Assay cluster_cAMP cAMP Accumulation Assay cluster_Chemotaxis Chemotaxis Assay GTP_start Prepare cell membranes expressing EBI2 GTP_incubate Incubate with antagonist and [35S]GTPγS GTP_start->GTP_incubate GTP_measure Measure bound [35S]GTPγS GTP_incubate->GTP_measure cAMP_start Culture cells expressing EBI2 cAMP_incubate Treat with antagonist and then agonist cAMP_start->cAMP_incubate cAMP_measure Measure intracellular cAMP levels cAMP_incubate->cAMP_measure Chemo_start Plate cells in upper chamber of Boyden apparatus Chemo_gradient Establish chemoattractant gradient with/without antagonist in lower chamber Chemo_start->Chemo_gradient Chemo_migrate Incubate to allow cell migration Chemo_gradient->Chemo_migrate Chemo_quantify Quantify migrated cells Chemo_migrate->Chemo_quantify

Experimental workflows for potency determination.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

GTPγS Binding Assay

This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon GPCR activation.

  • Membrane Preparation: Cell membranes from cells overexpressing EBI2 are prepared by homogenization and centrifugation.

  • Assay Buffer: The assay is performed in a buffer containing HEPES, MgCl₂, NaCl, and GDP.

  • Reaction Mixture: Membranes are incubated with varying concentrations of the antagonist (this compound, GSK682753A, or NIBR189) and a fixed concentration of the agonist (e.g., 7α,25-OHC) in the presence of [³⁵S]GTPγS.

  • Incubation: The reaction is carried out at 30°C for 60 minutes.

  • Termination and Scintillation Counting: The reaction is stopped by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound [³⁵S]GTPγS. The radioactivity retained on the filters, representing bound [³⁵S]GTPγS, is measured by liquid scintillation counting.

  • Data Analysis: The IC50 values are determined by non-linear regression analysis of the concentration-response curves.

cAMP Accumulation Assay

This functional assay measures the inhibition of agonist-induced changes in intracellular cyclic adenosine monophosphate (cAMP) levels.

  • Cell Culture: Cells stably expressing EBI2 are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96- or 384-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-incubated with various concentrations of the antagonist for a specified period.

  • Agonist Stimulation: An EBI2 agonist is then added to the wells to stimulate the receptor, in the presence of a phosphodiesterase inhibitor such as IBMX to prevent cAMP degradation.

  • Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The IC50 values are calculated from the dose-response curves, representing the concentration of antagonist required to inhibit 50% of the maximal agonist-induced cAMP response.

Chemotaxis Assay

This assay assesses the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.

  • Cell Preparation: A suitable cell line expressing EBI2 (e.g., human monocytic cell line U937) is cultured and harvested. Cells are washed and resuspended in serum-free medium.

  • Boyden Chamber Setup: A Boyden chamber or a similar transwell insert system with a porous membrane is used. The lower chamber is filled with medium containing a chemoattractant (e.g., 7α,25-OHC) and varying concentrations of the antagonist.

  • Cell Seeding: The cell suspension is added to the upper chamber of the insert.

  • Incubation: The chamber is incubated for several hours to allow cells to migrate through the pores of the membrane towards the chemoattractant in the lower chamber.

  • Quantification of Migrated Cells: After incubation, non-migrated cells on the upper surface of the membrane are removed. The cells that have migrated to the lower surface of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope. Alternatively, migrated cells in the lower chamber can be quantified using a fluorescent dye and a plate reader.

  • Data Analysis: The IC50 for inhibition of chemotaxis is determined by plotting the percentage of inhibition of cell migration against the antagonist concentration.

References

Evaluating the Specificity of ML401 (Tagraxofusp) in Primary Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Tagraxofusp, also known as ML401 or SL-401, is a targeted therapy approved for the treatment of blastic plasmacytoid dendritic cell neoplasm (BPDCN) and is under investigation for other hematologic malignancies. This guide provides an objective comparison of this compound's performance with alternative therapies, supported by experimental data, to aid researchers in evaluating its specificity in primary cells.

Mechanism of Action

This compound is a recombinant fusion protein composed of human interleukin-3 (IL-3) and a truncated diphtheria toxin (DT). The IL-3 component targets the IL-3 receptor alpha chain (CD123), which is highly expressed on the surface of various hematologic cancer cells. Upon binding to CD123, the this compound-CD123 complex is internalized, leading to the release of the diphtheria toxin fragment into the cell's cytoplasm. This toxin fragment then irreversibly inhibits protein synthesis by ADP-ribosylating elongation factor 2 (eEF2), ultimately inducing apoptosis.[1]

dot

cluster_cell Primary Cell This compound This compound (Tagraxofusp) CD123 CD123 Receptor (IL-3Rα) This compound->CD123 Binding Internalization Internalization CD123->Internalization Complex Formation Cell_Membrane Cell Membrane Endosome Endosome Internalization->Endosome DT_release Diphtheria Toxin Release Endosome->DT_release eEF2 eEF2 DT_release->eEF2 Inhibition Protein_Synthesis Protein Synthesis eEF2->Protein_Synthesis Required for Apoptosis Apoptosis Protein_Synthesis->Apoptosis Inhibition leads to

Caption: Signaling pathway of this compound (Tagraxofusp).

Specificity of this compound in Primary Cells

The specificity of this compound is primarily determined by the expression of its target, CD123. In primary cells, this compound has demonstrated high potency against cells with high CD123 expression.

Quantitative Data Summary

Cell TypeInhibitorIC50/EC50Assay TypeReference
Primary BPDCN cellsThis compound (Tagraxofusp) Femtomolar rangeNot Specified[2]
Primary AML cellsThis compound (Tagraxofusp) Picomolar rangeNot Specified
CD123- B-cell line (Daudi)This compound (Tagraxofusp) ResistantNot Specified[3][4]
BPDCN Cell LinesThis compound (Tagraxofusp) Femtomolar rangeNot Specified[4]
Myeloma Side Population CellsThis compound (Tagraxofusp) EffectiveViability Assay[5]

Comparison with Alternatives

The primary alternatives to this compound for CD123-positive malignancies include conventional chemotherapy and other investigational CD123-targeted therapies.

Therapy ClassSpecific Agent(s)Mechanism of ActionReported Efficacy/SpecificityPotential Off-Target Effects/Toxicities
CD123-Targeted Toxin This compound (Tagraxofusp) IL-3 fused to diphtheria toxin targets CD123, inhibits protein synthesis.High specificity for CD123+ cells. High response rates in BPDCN.[6][7]Capillary Leak Syndrome (CLS), myelosuppression due to CD123 expression on normal hematopoietic stem cells.
Conventional Chemotherapy Hyper-CVAD, CHOPNon-specifically target rapidly dividing cells.Broadly cytotoxic, not specific to CD123 expression.High rates of myelosuppression, mucositis, and other systemic toxicities.
Antibody-Drug Conjugate (ADC) IMGN632 (pivekimab sunirine)Anti-CD123 antibody linked to a cytotoxic payload.Specific for CD123+ cells.Myelosuppression.
CAR-T Cell Therapy CD123-CAR-TGenetically engineered T-cells to recognize and kill CD123+ cells.Highly specific for CD123+ cells.Cytokine Release Syndrome (CRS), neurotoxicity, on-target/off-tumor toxicity to normal hematopoietic cells.
Bispecific Antibodies (Investigational)Engage T-cells to kill CD123+ tumor cells.Specific for both CD23 and a T-cell antigen (e.g., CD3).CRS, neurotoxicity.

Experimental Protocols

1. In Vitro Cytotoxicity Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in primary cancer cells versus normal hematopoietic progenitor cells.

  • Methodology:

    • Isolate primary cancer cells (e.g., from bone marrow aspirates of BPDCN or AML patients) and normal CD34+ hematopoietic stem and progenitor cells.

    • Culture cells in appropriate media.

    • Expose cells to a serial dilution of this compound for 48-72 hours.

    • Assess cell viability using a luminescence-based assay (e.g., CellTiter-Glo®) or a colorimetric assay (e.g., MTT).

    • Calculate IC50 values using non-linear regression analysis.

2. Flow Cytometry-Based Specificity Assay

  • Objective: To confirm the specific killing of CD123-positive cells by this compound.

  • Methodology:

    • Co-culture a mixture of CD123-positive target cells (e.g., primary AML blasts) and CD123-negative control cells (e.g., a B-cell line like Daudi).

    • Treat the co-culture with varying concentrations of this compound for 24-48 hours.

    • Stain the cells with fluorescently labeled antibodies against CD123 and a viability dye (e.g., 7-AAD or Annexin V).

    • Analyze the cell populations using a flow cytometer to quantify the percentage of viable and apoptotic cells within the CD123-positive and CD123-negative populations.

dot

cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Primary_Cells Isolate Primary Cells (e.g., BPDCN, AML) Treatment_Primary Treat with this compound (Serial Dilutions) Primary_Cells->Treatment_Primary Control_Cells Culture CD123- Cell Line (e.g., Daudi) Treatment_Control Treat with this compound (Serial Dilutions) Control_Cells->Treatment_Control Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment_Primary->Viability_Assay Flow_Cytometry Flow Cytometry (CD123 & Viability Staining) Treatment_Primary->Flow_Cytometry Treatment_Control->Viability_Assay Treatment_Control->Flow_Cytometry IC50_Calc Calculate IC50 Viability_Assay->IC50_Calc Specificity_Analysis Analyze % Viable Cells (CD123+ vs CD123-) Flow_Cytometry->Specificity_Analysis

Caption: Experimental workflow for evaluating this compound specificity.

Conclusion

This compound (Tagraxofusp) is a highly potent and specific therapeutic agent that targets CD123-expressing primary cells. Its mechanism of action, which involves the targeted delivery of diphtheria toxin, leads to efficient cell killing in the femtomolar to picomolar range. While it demonstrates significant efficacy, its on-target toxicity, particularly Capillary Leak Syndrome and myelosuppression, requires careful management. Compared to conventional chemotherapy, this compound offers a more targeted approach with a different toxicity profile. Emerging CD123-targeted therapies, such as ADCs and CAR-T cells, represent promising alternatives that may offer improved safety or efficacy profiles and warrant further comparative studies. The provided experimental protocols can serve as a foundation for researchers to conduct their own evaluations of this compound's specificity in relevant primary cell models.

References

Confirming On-Target Activity of ML401 in a New Cell Line: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for confirming the on-target activity of ML401, a potent and selective antagonist of the Epstein-Barr virus-induced G-protein coupled receptor 2 (EBI2 or GPR183), in a new cell line. We offer a comparative analysis of this compound with other known EBI2 antagonists, detailed experimental protocols, and data presentation guidelines to aid in your research and development endeavors.

Introduction to this compound and its Target, EBI2/GPR183

This compound is a small molecule antagonist of EBI2/GPR183, a G protein-coupled receptor (GPCR) that plays a crucial role in the immune system. EBI2 is activated by its endogenous ligands, primarily 7α,25-dihydroxycholesterol (7α,25-OHC), leading to Gαi-mediated signaling. This signaling cascade is pivotal for the migration and positioning of various immune cells, including B cells, T cells, and dendritic cells.[1][2] Due to its role in immune regulation, EBI2 has emerged as a promising therapeutic target for autoimmune diseases and certain cancers.

This compound potently and selectively inhibits EBI2 signaling, making it a valuable tool for studying the receptor's function and a potential starting point for drug development. This guide will walk you through the essential steps to verify that the observed effects of this compound in your novel cell line are indeed a result of its interaction with EBI2.

Comparative Analysis of EBI2/GPR183 Antagonists

Several antagonists targeting EBI2/GPR183 have been developed. Understanding their properties is crucial for selecting the appropriate tool compound for your experiments and for contextualizing your results with this compound.

CompoundTypeIC50 (Human EBI2)Key Features
This compound Antagonist~1 nMPotent and selective, with good pharmacokinetic properties.
GSK682753A Inverse Agonist~50 nMInhibits the constitutive activity of EBI2.
NIBR189 Antagonist~11 nMPotent and selective antagonist.

Experimental Workflow for On-Target Validation

Confirming the on-target activity of this compound involves a multi-pronged approach. The following workflow outlines the key experiments to be performed.

experimental_workflow cluster_start cluster_experiments Experimental Validation cluster_analysis Data Analysis and Interpretation cluster_conclusion start Start with New Cell Line Expressing EBI2/GPR183 cetsa Cellular Thermal Shift Assay (CETSA) (Target Engagement) start->cetsa Direct target binding western Western Blot (Downstream Signaling) start->western Functional consequence qpcr Quantitative PCR (qPCR) (Gene Expression) start->qpcr Transcriptional changes analysis Compare this compound to Vehicle and Alternative Antagonists cetsa->analysis western->analysis qpcr->analysis end_node Confirm On-Target Activity of this compound analysis->end_node

Experimental workflow for this compound on-target validation.

EBI2/GPR183 Signaling Pathway

Understanding the EBI2 signaling pathway is fundamental to designing and interpreting your experiments. The diagram below illustrates the key components and downstream effects of EBI2 activation and its inhibition by this compound.

GPR183_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling GPR183 EBI2/GPR183 Gai Gαi GPR183->Gai Activates ligand 7α,25-OHC (Agonist) ligand->GPR183 This compound This compound (Antagonist) This compound->GPR183 Inhibits ERK ERK Gai->ERK Inhibits Adenylyl Cyclase pERK p-ERK ERK->pERK Phosphorylation Migration Cell Migration pERK->Migration Gene_Expression Gene Expression (e.g., CCR7, CCL19) pERK->Gene_Expression

EBI2/GPR183 signaling pathway and inhibition by this compound.

Experimental Protocols

Here we provide detailed protocols for the key experiments to validate the on-target activity of this compound.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to directly assess the binding of a compound to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Protocol:

  • Cell Culture and Treatment:

    • Culture your new cell line to ~80% confluency.

    • Treat cells with this compound (e.g., 1 µM) or vehicle (DMSO) for 1-2 hours at 37°C.

  • Heat Treatment:

    • Harvest cells and resuspend in PBS.

    • Aliquot cell suspensions into PCR tubes.

    • Heat the samples at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C.

  • Lysis and Protein Extraction (for a 7-transmembrane protein like GPR183):

    • Add a lysis buffer containing a mild non-ionic detergent (e.g., 0.5% n-Dodecyl-β-D-maltoside (DDM) or Digitonin) and protease inhibitors.

    • Incubate on ice for 30 minutes with gentle agitation.

    • Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.

  • Western Blot Analysis:

    • Collect the supernatant containing the soluble protein fraction.

    • Determine protein concentration using a BCA assay.

    • Resolve equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for EBI2/GPR183.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Visualize the bands using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the percentage of soluble EBI2/GPR183 as a function of temperature for both vehicle and this compound-treated samples.

    • A rightward shift in the melting curve for the this compound-treated sample indicates target engagement.

Western Blot for Downstream Signaling (ERK Phosphorylation)

EBI2 activation has been shown to lead to the phosphorylation of Extracellular Signal-regulated Kinase (ERK). As an antagonist, this compound is expected to inhibit this phosphorylation.

Protocol:

  • Cell Culture and Treatment:

    • Seed your cells and grow to ~70-80% confluency.

    • Starve the cells in serum-free media for 4-6 hours.

    • Pre-treat cells with this compound (e.g., 1 µM) or vehicle (DMSO) for 1 hour.

    • Stimulate the cells with the EBI2 agonist 7α,25-OHC (e.g., 100 nM) for 10-15 minutes. Include a non-stimulated control.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Western Blot Analysis:

    • Collect the supernatant and determine the protein concentration.

    • Resolve 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against phospho-ERK1/2 (p-ERK) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the bands.

    • Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

  • Data Analysis:

    • Quantify the band intensities for p-ERK and total ERK.

    • Calculate the ratio of p-ERK to total ERK for each condition.

    • Compare the ratios between the different treatment groups. A decrease in the p-ERK/total ERK ratio in this compound-treated cells upon agonist stimulation confirms on-target activity.

Quantitative PCR (qPCR) for Target Gene Expression

EBI2 signaling can modulate the expression of genes involved in immune cell trafficking. Measuring the mRNA levels of these genes can provide further evidence of this compound's on-target activity.

Protocol:

  • Cell Culture and Treatment:

    • Treat cells with this compound (e.g., 1 µM) or vehicle (DMSO) for a longer duration (e.g., 6-24 hours) in the presence or absence of 7α,25-OHC (e.g., 100 nM).

  • RNA Extraction and cDNA Synthesis:

    • Harvest cells and extract total RNA using a commercially available kit.

    • Assess RNA quality and quantity.

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR:

    • Perform qPCR using a SYBR Green-based master mix and primers for your target genes and a housekeeping gene (e.g., GAPDH, ACTB).

    • Suggested target genes downstream of EBI2 signaling include genes related to cell migration such as CCR7 and CCL19.

    • Example Primer Sequences (Human):

      • CCR7 Forward: 5'-TGG TGG GCT CAA GAT GTC AA-3'

      • CCR7 Reverse: 5'-GGC TGA GGA GGT TGA TGT TGT-3'

      • CCL19 Forward: 5'-GCT AAG GTC TGT GAC GCA GGT-3'

      • CCL19 Reverse: 5'-GGT TCT AGG TAG GCA GCA TCC-3'

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method.

    • Normalize the expression of the target genes to the housekeeping gene.

    • Compare the relative expression levels between the different treatment groups. Inhibition of agonist-induced changes in gene expression by this compound would support its on-target activity.

Summary and Conclusion

By following the experimental workflows and protocols outlined in this guide, researchers can confidently confirm the on-target activity of this compound in a new cell line. The combination of direct target engagement assessment with CETSA, analysis of downstream signaling events by Western Blot, and measurement of target gene expression via qPCR provides a robust and comprehensive validation strategy. This multi-faceted approach ensures that the observed cellular phenotypes are a direct consequence of this compound's antagonism of EBI2/GPR183, paving the way for further investigation into the biological roles of this important receptor and the therapeutic potential of its modulation.

References

ML401: A Superior GPR183 Antagonist for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective tool compounds is paramount. In the landscape of GPR183 (EBI2) antagonism, ML401 has emerged as a superior tool compared to previously identified antagonists, offering significant advantages in potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive comparison of this compound with other GPR183 antagonists, supported by experimental data, to aid in the selection of the most appropriate chemical probe for your research needs.

Unveiling the Potency Advantage of this compound

GPR183, an orphan G protein-coupled receptor, plays a crucial role in immune cell migration and has been implicated in various inflammatory and autoimmune diseases. Its endogenous ligand is 7α,25-dihydroxycholesterol (7α,25-OHC). The development of potent antagonists is critical for dissecting the physiological roles of GPR183 and for therapeutic intervention.

This compound stands out as a highly potent GPR183 antagonist. It exhibits a half-maximal inhibitory concentration (IC50) in the low nanomolar range, significantly more potent than other known antagonists such as NIBR189 and GSK682753A. This heightened potency allows for the use of lower concentrations in in vitro and in vivo studies, minimizing the potential for off-target effects.

CompoundTargetIC50 (nM)Reference
This compound Human GPR183 1.03
NIBR189Human GPR18311
NIBR189Mouse GPR18316
GSK682753AHuman GPR18353.6

GPR183 Signaling and Antagonist Intervention

GPR183 activation by its oxysterol ligands initiates a signaling cascade through Gαi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This signaling ultimately results in the chemotaxis of immune cells. GPR183 antagonists like this compound competitively bind to the receptor, preventing the binding of endogenous ligands and thereby blocking the downstream signaling events that mediate cell migration.

GPR183_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GPR183 GPR183 G_protein Gαi/βγ GPR183->G_protein Activates Oxysterol 7α,25-OHC Oxysterol->GPR183 Binds AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Produces Chemotaxis Chemotaxis cAMP->Chemotaxis Regulates This compound This compound This compound->GPR183 Blocks

GPR183 signaling pathway and point of this compound intervention.

Superior Selectivity and Pharmacokinetic Profile

A key advantage of this compound is its "clean" profile in a comprehensive panel of assays against other receptors and enzymes. The probe report from the NIH Molecular Libraries Program notes that this compound has a clean profile in a Eurofins/Ricerca panel, indicating high selectivity for GPR183. This minimizes the risk of confounding results due to off-target activities, a critical consideration for a reliable research tool.

Furthermore, this compound demonstrates a favorable pharmacokinetic profile, with reports of excellent stability in both human and mouse plasma. This stability is a significant improvement over earlier GPR183 antagonists, such as GSK682753A, which were reported to have poor microsomal and plasma stability. While detailed quantitative pharmacokinetic data for this compound are not yet publicly available, the qualitative descriptions suggest its suitability for in vivo studies.

In contrast, while NIBR189 has been used in several in vivo studies, it is less potent than this compound. One study reported its use in a mouse model of arthritis where it was administered by gavage twice daily. Another study utilized NIBR189 to investigate the role of GPR183 in viral infections, demonstrating that GPR183 antagonism can reduce macrophage infiltration and inflammation. A novel antagonist, referred to as compound [I], with an IC50 of 0.82 nM, has shown efficacy in a murine colitis model, further validating GPR183 as a therapeutic target. These studies with other antagonists pave the way for future in vivo investigations with the more potent this compound.

Experimental Methodologies

To facilitate the replication and extension of these findings, detailed protocols for key assays are provided below.

Chemotaxis Assay

The chemotaxis assay is fundamental to assessing the functional antagonism of GPR183.

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A 1. Culture GPR183-expressing cells (e.g., U937 or primary immune cells) E 5. Pre-incubate cells with antagonist or vehicle A->E B 2. Prepare chemoattractant solution (7α,25-OHC) D 4. Add chemoattractant to lower chamber of a Transwell plate B->D C 3. Prepare antagonist solutions (this compound, NIBR189, etc.) C->E F 6. Add cells to the upper chamber (insert) of the Transwell plate D->F E->F G 7. Incubate to allow cell migration F->G H 8. Quantify migrated cells in the lower chamber (e.g., using a cell counter or fluorescence-based assay) G->H I 9. Calculate percent inhibition of chemotaxis and determine IC50 values H->I

Workflow for a typical chemotaxis assay.

Protocol:

  • Cell Culture: GPR183-expressing cells (e.g., human monocytic U937 cells or primary immune cells) are cultured in appropriate media.

  • Assay Setup: A multi-well Transwell plate with a porous membrane (typically 5 µm pores) is used. The lower chamber is filled with media containing the chemoattractant, 7α,25-OHC.

  • Antagonist Treatment: Cells are pre-incubated with varying concentrations of the GPR183 antagonist (e.g., this compound) or vehicle control.

  • Cell Migration: The treated cells are then added to the upper chamber (insert) of the Transwell plate.

  • Incubation: The plate is incubated for a period to allow for cell migration towards the chemoattractant in the lower chamber.

  • Quantification: After incubation, the number of cells that have migrated to the lower chamber is quantified. This can be done using various methods, including manual cell counting with a hemocytometer, or more high-throughput methods utilizing fluorescent dyes and a plate reader.

  • Data Analysis: The percentage of inhibition of chemotaxis is calculated for each antagonist concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Microsomal Stability Assay

This assay is crucial for evaluating the metabolic stability of a compound, a key parameter in its potential for in vivo use.

Protocol:

  • Reagents: Liver microsomes (from human or other species), NADPH regenerating system (to initiate the metabolic reaction), and the test compound (e.g., this compound).

  • Incubation: The test compound is incubated with the liver microsomes and the NADPH regenerating system at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The concentration of the remaining parent compound in each sample is determined using liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The rate of disappearance of the compound is used to calculate parameters such as the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Conclusion

This compound represents a significant advancement in the field of GPR183 research. Its superior potency, selectivity, and favorable stability profile make it an invaluable tool for investigating the role of GPR183 in health and disease. For researchers seeking a reliable and potent GPR183 antagonist for in vitro and in vivo studies, this compound is the clear choice over older compounds. Its use will undoubtedly accelerate our understanding of GPR183 biology and facilitate the development of novel therapeutics targeting this important receptor.

Safety Operating Guide

Proper Disposal Procedures for Hazardous Laboratory Chemicals

Author: BenchChem Technical Support Team. Date: November 2025

Note to the user: The chemical identifier "ML401" did not correspond to a specific chemical substance in our search. Therefore, this document provides a general framework for the proper disposal of a hypothetical hazardous chemical, referred to as "Compound X." Please replace "Compound X" with the actual chemical name and consult the specific Safety Data Sheet (SDS) for accurate disposal procedures.

The safe and compliant disposal of laboratory chemicals is a critical component of laboratory safety and environmental responsibility. This guide provides essential information for researchers, scientists, and drug development professionals on the proper disposal procedures for hazardous chemical waste.

I. Immediate Safety and Personal Protective Equipment (PPE)

Before handling any hazardous chemical waste, it is imperative to wear the appropriate Personal Protective Equipment (PPE). The specific PPE required will be detailed in the chemical's Safety Data Sheet (SDS), but generally includes:

  • Eye and Face Protection: Safety goggles or a face shield are necessary to protect against splashes.[1]

  • Hand Protection: Chemical-resistant gloves are crucial. The type of glove material must be compatible with the chemical being handled.[2][3]

  • Body Protection: A lab coat, apron, or chemical-resistant suit should be worn to protect the skin.[2]

  • Respiratory Protection: If working with volatile chemicals or in a poorly ventilated area, a respirator may be required.[1]

Always work in a well-ventilated area, such as a fume hood, when handling hazardous chemical waste.[4]

II. Chemical Waste Identification and Segregation

Proper identification and segregation of chemical waste are the first steps in the disposal process.[5] Never mix different types of chemical waste unless specifically instructed to do so by the SDS or your institution's environmental health and safety (EHS) department.

Key Principles of Waste Segregation:

  • Separate by Hazard Class: Keep flammable, corrosive, reactive, and toxic wastes in separate, clearly labeled containers.[6][7]

  • Aqueous vs. Organic: Do not mix aqueous waste with organic solvent waste.[8]

  • Solid vs. Liquid: Solid and liquid wastes should be collected in separate containers.[8]

All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (e.g., flammable, corrosive).[6][9]

III. Quantitative Data for Hypothetical "Compound X" Disposal

The following table summarizes key quantitative parameters for the safe disposal of our hypothetical "Compound X." This data is for illustrative purposes only. Always refer to the specific SDS for your chemical.

ParameterValueNotes
pH Range for Neutralization 6.0 - 8.0For aqueous solutions of Compound X. Neutralize with a suitable acid or base.
Inactivation Concentration 10% Sodium HypochloriteFor spills or contaminated surfaces. Allow a contact time of at least 30 minutes.
Maximum Storage Temperature 25°C (77°F)Store waste containers away from direct sunlight and heat sources.
Container Volume Limit Do not fill more than 80%To allow for vapor expansion and prevent spills.

IV. Experimental Protocol: Neutralization of Aqueous "Compound X" Waste

This protocol details the steps for neutralizing an acidic aqueous waste solution of "Compound X."

Materials:

  • Aqueous waste containing "Compound X" (pH < 6.0)

  • 1M Sodium Hydroxide (NaOH) solution

  • pH meter or pH indicator strips

  • Stir plate and stir bar

  • Appropriate PPE (lab coat, gloves, safety glasses)

  • Labeled hazardous waste container

Procedure:

  • Place the container of acidic "Compound X" waste in a fume hood on a stir plate.

  • Add a stir bar and begin gentle stirring.

  • Slowly add 1M NaOH solution dropwise to the waste.

  • Monitor the pH of the solution continuously with a pH meter or periodically with pH strips.

  • Continue adding NaOH until the pH is stable within the range of 6.0 - 8.0.

  • Once neutralized, securely cap the container.

  • Affix a hazardous waste label to the container, listing the final contents (e.g., "Neutralized Compound X solution").

  • Store the container in the designated satellite accumulation area for pickup by EHS.[9]

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical.

References

Essential Safety and Handling Guidance for ML401

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate safety, handling, and disposal information for ML401, a potent and selective antagonist of the EBI2/GPR183 receptor. While this compound is classified as a non-hazardous substance, adherence to standard laboratory safety protocols is essential to ensure a safe research environment.

Personal Protective Equipment (PPE)

Even when handling substances classified as non-hazardous, a baseline of personal protective equipment should be utilized to minimize exposure and ensure safety.

Protective EquipmentSpecificationPurpose
Hand Protection Nitrile or latex glovesProtects skin from direct contact with the compound.
Eye Protection Safety glasses with side shields or gogglesShields eyes from potential splashes or airborne particles.
Body Protection Laboratory coatPrevents contamination of personal clothing.

Handling and Storage Protocols

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Storage:

  • Long-term (up to 2 years): Store at -80°C.[1]

  • Short-term (up to 1 year): Store at -20°C.[1]

Handling:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare a clean and designated workspace.

  • Weighing and Aliquoting: If working with a powdered form, handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any airborne particles.

  • Dissolving: When creating a stock solution, follow established protocols for solvent addition and mixing.

  • Spills: In the event of a small spill, absorb the material with an inert absorbent material and dispose of it in a sealed container. For larger spills, follow your institution's specific spill response procedures.

First Aid Measures

In case of accidental exposure, follow these first aid guidelines.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air.
Skin Contact Remove contaminated clothing and rinse the affected skin area with water and soap.
Eye Contact Rinse eyes cautiously with plenty of water for several minutes. Remove contact lenses if present and easy to do.
Ingestion Do NOT induce vomiting. Rinse mouth with water and consult a physician.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. As it is considered a non-hazardous substance, it may not require special disposal procedures, but it is best practice to consult your institution's environmental health and safety (EHS) department for specific guidance.

Experimental Workflow for Safe Handling of this compound

The following diagram outlines the key steps for the safe handling of this compound in a laboratory setting.

ML401_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Review Safety Data Sheet B Don Personal Protective Equipment (Gloves, Lab Coat, Eye Protection) A->B C Weigh/Measure this compound in a Ventilated Area B->C D Prepare Solution as per Protocol C->D E Clean Work Area D->E F Dispose of Waste Properly E->F G Remove and Dispose of PPE F->G H Wash Hands Thoroughly G->H

Workflow for the safe handling of this compound in a laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.